4-(Dimethylamino)phenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196179. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanato-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDJPEMAGYHSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175581 | |
| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |
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Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-64-8 | |
| Record name | 4-Isothiocyanato-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)phenyl isothiocyanate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196179 | |
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| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |
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| Record name | 4-isothiocyanato-N,N-dimethylaniline | |
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| Record name | 4-(Dimethylamino)phenyl isothiocyanate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Dimethylamino)phenyl Isothiocyanate: Properties, Synthesis, and Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethylamino)phenyl isothiocyanate (DMAP-ITC), a versatile reagent with significant applications in biochemical and pharmaceutical research. The document details its chemical and physical properties, spectral characteristics, a robust synthesis protocol, and its primary applications.
Core Properties of this compound
This compound is an aromatic isothiocyanate featuring a dimethylamino functional group. This group enhances its utility in various applications, particularly as a fluorescent label and a protein-modifying agent.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 2131-64-8[1] |
| Molecular Formula | C₉H₁₀N₂S[2] |
| Molecular Weight | 178.25 g/mol [1] |
| IUPAC Name | 4-isothiocyanato-N,N-dimethylaniline[2] |
| Synonyms | N,N-Dimethyl-4-isothiocyanatoaniline, p-(Dimethylamino)phenyl isothiocyanate[1] |
| InChI Key | HRDJPEMAGYHSJR-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Pale cream to yellow crystalline solid or powder[2] |
| Melting Point | 64-70 °C[1] |
| Boiling Point | 152 °C at 6 mmHg[1] |
| Density | ~1.136 g/cm³ (estimate)[1] |
| Water Solubility | 13.37 mg/L at 25 °C[1] |
| Sensitivity | Moisture Sensitive[1] |
| Storage | Keep cold (-20°C recommended) |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral features are summarized below.
Table 3: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | - δ ~2.83 ppm (singlet, 6H): Corresponds to the six protons of the two methyl groups of the dimethylamino moiety. - δ ~6.68 ppm (doublet, 2H) & ~7.34 ppm (doublet, 2H): Characteristic signals for the aromatic protons in a para-disubstituted benzene ring. |
| ¹³C NMR | - Signals corresponding to the dimethylamino methyl carbons, the aromatic carbons (including the two distinct sets of CH carbons and the two quaternary carbons), and the characteristic isothiocyanate carbon (-N=C=S). |
| Infrared (IR) | - ~2100-2200 cm⁻¹ (strong, sharp): Characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. - Aromatic C-H and C=C stretching bands. |
| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): Expected at m/z ≈ 178.06, corresponding to the exact mass of the molecular formula C₉H₁₀N₂S. |
Synthesis of this compound
The synthesis of aryl isothiocyanates is a well-established process. A common and effective method involves the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a heavy metal salt (like lead nitrate) to induce decomposition to the isothiocyanate.
This protocol is adapted from the general and robust procedure for aryl isothiocyanates published in Organic Syntheses.[3]
Materials:
-
N,N-Dimethyl-p-phenylenediamine
-
Carbon Disulfide (CS₂)
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Lead Nitrate (Pb(NO₃)₂)
-
Water (H₂O)
-
Calcium Chloride (CaCl₂) (for drying)
-
Ethanol (optional, for washing)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-salt bath (0-10 °C), combine carbon disulfide (0.78 mol) and concentrated aqueous ammonia (1.3 mol).
-
While stirring vigorously, slowly add N,N-Dimethyl-p-phenylenediamine (0.6 mol) to the mixture. The addition rate should be controlled to maintain the temperature below 10 °C.
-
Continue stirring for 30-60 minutes after the addition is complete. A precipitate of the ammonium dithiocarbamate salt will form.
-
Allow the mixture to stand for several hours, or preferably overnight, to ensure complete salt formation.
-
Collect the crystalline salt by vacuum filtration and wash with cold ether or ethanol to remove unreacted starting materials.
-
-
Conversion to Isothiocyanate:
-
Dissolve the collected dithiocarbamate salt in a large volume of cold water (approx. 1.5 L per 0.5 mol of salt) in a large flask suitable for steam distillation.
-
In a separate beaker, prepare a solution of lead nitrate (0.6 mol) in water (approx. 400 mL).
-
While stirring the dithiocarbamate solution, slowly add the lead nitrate solution. A heavy, dark precipitate of lead sulfide (PbS) will form immediately.[3]
-
Set up the flask for steam distillation. The receiver flask should contain a small amount of dilute acid to neutralize any ammonia that carries over.
-
Commence steam distillation. The this compound will distill over with the steam as an oily or solid substance. Continue distillation until no more product is collected.
-
-
Purification:
-
Separate the product from the aqueous distillate. If it is a solid, it can be collected by filtration. If an oil, it can be separated using a separatory funnel.
-
Dry the crude product over anhydrous calcium chloride.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.
-
Key Applications and Biological Significance
This compound is a valuable tool in life sciences and drug discovery due to the reactivity of its isothiocyanate group and the properties imparted by the dimethylamino-phenyl moiety.
-
Biochemical Labeling: The isothiocyanate group reacts readily and specifically with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable thiourea linkages. This makes it an effective reagent for labeling proteins and peptides for detection and analysis. The dimethylamino group can impart fluorescent properties, allowing it to be used as a fluorescent label in various assays.[1]
-
Protein Sequencing: Analogous to phenyl isothiocyanate (PITC) used in Edman degradation, DMAP-ITC can be used to sequentially cleave and identify amino acid residues from the N-terminus of a peptide. The resulting derivatives can be analyzed, often with high sensitivity, using techniques like HPLC.
-
Organic and Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of more complex molecules.[1] The isothiocyanate functional group can be transformed into thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles, which are common scaffolds in pharmaceutically active compounds.
-
Biological Activity: Isothiocyanates as a class are known for their diverse biological activities.[1] Studies have indicated that various isothiocyanates possess potential anti-cancer, anti-inflammatory, and antimicrobial properties, making DMAP-ITC and its derivatives interesting candidates for drug development programs.
References
4-(Dimethylamino)phenyl isothiocyanate chemical structure and formula
An In-depth Technical Guide to 4-(Dimethylamino)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound (DMAP-ITC), a key reagent in biochemical research. It details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on protein and peptide analysis.
Chemical Structure and Formula
This compound is an aromatic compound featuring a phenyl ring substituted with a dimethylamino group at position 4 and an isothiocyanate group at position 1. The isothiocyanate group (-N=C=S) is highly reactive towards primary amines, forming the basis of its utility in bioconjugation.
The chemical structure can be represented by the following identifiers:
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 178.26 g/mol | [1][2][6] |
| Appearance | Pale cream to yellow or green crystals/powder | [3] |
| Melting Point | 69 °C | [4][7] |
| Boiling Point | 152 °C | [4][7] |
| Flash Point | 152 °C / 6 mm | [4][7] |
| Density | ~1.135 g/cm³ (estimate) | [4][7] |
| Water Solubility | 13.37 mg/L at 25 °C | [4] |
| Storage Temperature | Keep Cold; Moisture Sensitive | [4] |
Synthesis of this compound
The synthesis of aryl isothiocyanates, including DMAP-ITC, typically involves the reaction of the corresponding primary amine with a thiocarbonylating agent. A common and effective method is the reaction of N,N-Dimethyl-p-phenylenediamine with thiophosgene or, more safely, with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Experimental Protocol: General Synthesis
This protocol is a representative method for synthesizing aryl isothiocyanates.
-
Dithiocarbamate Salt Formation: Dissolve N,N-Dimethyl-p-phenylenediamine in a suitable solvent like ethanol.[8] To this solution, add carbon disulfide and a base such as concentrated aqueous ammonia at a controlled temperature (e.g., 10-15 °C).[8] The reaction is often exothermic. The mixture is stirred or shaken until the intermediate dithiocarbamate salt precipitates.[8]
-
Isolation of Intermediate: The crystalline dithiocarbamate salt is collected by filtration and washed with a non-polar solvent like ether.[8]
-
Decomposition to Isothiocyanate: The isolated salt is dissolved in water and treated with a solution of a desulfurizing agent, such as lead nitrate.[8] This leads to the formation of a precipitate (e.g., lead sulfide) and the desired isothiocyanate.
-
Product Isolation and Purification: The product, this compound, can be isolated from the reaction mixture by steam distillation.[8] The collected product is then dried and can be further purified by recrystallization or chromatography.
Applications in Research
DMAP-ITC is a valuable reagent in biochemistry and molecular biology, primarily used for the derivatization of primary amines in biomolecules.
-
Protein Sequencing (Edman Degradation): As a homolog of phenyl isothiocyanate (PITC), DMAP-ITC is used in Edman degradation to sequentially cleave and identify amino acids from the N-terminus of a peptide or protein.[1][9] The dimethylamino group can impart fluorescence, aiding in the sensitive detection of the resulting amino acid derivatives.[4]
-
Fluorescent Labeling: The compound possesses intrinsic fluorescence properties, making it a useful label for biomolecules in various assays, including fluorescence microscopy and high-performance liquid chromatography (HPLC).[2][4]
-
Biochemical Assays: It serves as a reagent for detecting and quantifying molecules like fatty acids in biological samples.[2]
-
Organic Synthesis: It is used as a building block to introduce the isothiocyanate functional group into more complex organic molecules, which is particularly relevant in medicinal chemistry and drug development.[4]
Experimental Protocol: N-Terminal Protein Labeling
The following protocol outlines the general steps for labeling the N-terminal amino acid of a protein or peptide using DMAP-ITC as part of the Edman degradation process.
-
Coupling Reaction:
-
Dissolve the purified peptide or protein in a suitable buffer under mildly alkaline conditions (pH 8-9).[10] This ensures the N-terminal α-amino group is uncharged and nucleophilic.
-
Add a solution of this compound (dissolved in a solvent like DMSO or acetone) to the peptide solution.
-
Incubate the mixture (e.g., at 40-50 °C) to allow the isothiocyanate group to react with the N-terminal amine, forming a stable phenylthiocarbamoyl (PTC) derivative.[10]
-
-
Cleavage Reaction:
-
After the coupling is complete, the excess reagent and byproducts are removed (e.g., by solvent extraction).
-
The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA).[1] This selectively cleaves the first peptide bond, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
-
Conversion and Identification:
-
The thiazolinone derivative is extracted into an organic solvent.[1]
-
It is then converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.[1][10]
-
The resulting PTH-amino acid, which now carries the dimethylaminophenyl tag, is identified using analytical techniques such as HPLC or mass spectrometry.[10] The process can then be repeated on the shortened peptide to identify the next amino acid in the sequence.
-
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Hazards: It is classified as an irritant.[4] Users should avoid contact with skin and eyes and prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.
-
Storage: The compound is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[4]
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 7. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Technical Guide to Protein Sequencing with 4-(Dimethylamino)phenyl isothiocyanate (DABITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the primary structure of proteins is a cornerstone of biological research and therapeutic development. Among the chemical methods developed for this purpose, the Edman degradation has been a foundational technique. This guide provides an in-depth exploration of a significant variant of this method, utilizing 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC) as the coupling reagent. While the user prompt specified 4-(Dimethylamino)phenyl isothiocyanate, the scientific literature predominantly refers to its chromophoric azo-derivative, DABITC, for protein sequencing due to its distinct advantages in detection. This document will focus on the mechanism, protocols, and quantitative aspects of DABITC-based protein sequencing.
DABITC offers a key advantage over the traditional phenyl isothiocyanate (PITC): its intensely colored derivatives. The resulting 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acids are visible to the naked eye, simplifying their detection and enabling higher sensitivity, often reaching the picomole level.[1] This makes DABITC an invaluable tool for sequencing minute amounts of protein.
Core Mechanism of Action
The sequencing of proteins using DABITC follows the fundamental principles of the Edman degradation, a stepwise process that removes one amino acid at a time from the N-terminus of a peptide. The entire process can be broken down into three critical chemical stages: Coupling , Cleavage , and Conversion .
-
Coupling: The process begins under mildly alkaline conditions (pH 8-9). The uncharged α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of DABITC. This reaction forms a 4-N,N-dimethylaminoazobenzene-4'-thiocarbamoyl (DABTC) peptide derivative.
-
Cleavage: The peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, specifically a DABT-thiazolinone. The rest of the peptide chain remains intact, now one residue shorter.
-
Conversion: The unstable DABT-thiazolinone derivative is selectively extracted and then treated with an aqueous acid. This step converts the derivative into a more stable 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acid. This stable, colored compound is then identified chromatographically.
This three-step cycle is repeated to sequentially identify the amino acids along the peptide chain.
Quantitative Analysis: DABITC vs. PITC
The primary motivation for using DABITC is its enhanced sensitivity. The chromophoric nature of the DABTH derivatives allows for their detection at lower concentrations compared to the PTH derivatives from PITC, which require UV detection.
| Parameter | Phenylisothiocyanate (PITC) | 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) | Reference(s) |
| Detection Method | UV Absorbance (e.g., 254 nm) | Visible Absorbance (e.g., 436 nm) | [1] |
| Derivative Color | Colorless | Red/Orange | [1] |
| Sensitivity | 10 - 100 picomoles | 2 - 10 nanomoles (manual); Sub-nanomole levels (automated) | [2],[3] |
| Sequencing Length | Up to 50-60 residues (practically <30) | Up to 30 identifiable cycles | [2],[3] |
| Cycle Efficiency | >99% (automated machines) | High recovery yields with optimized wash steps | [2],[3] |
Experimental Workflow
The overall workflow for sequencing a protein using DABITC involves several stages, from sample preparation to the final analysis of the sequence data. For larger proteins, an initial fragmentation step is required as the Edman degradation is most efficient for peptides under 50-60 residues.[2]
Detailed Experimental Protocols
Protocol 1: Manual Solid-Phase Sequencing with DABITC
This protocol outlines a manual method for sequencing a peptide immobilized on a solid support. This method is suitable for sequencing 2-10 nanomoles of a peptide.[4]
1. Peptide Immobilization:
- The peptide is covalently attached to a solid support, such as glass beads or a resin, typically via its C-terminal carboxyl group or the ε-amino group of a lysine residue.
2. Edman Degradation Cycle:
- Coupling:
- Add 50 µL of 50% pyridine in water to the immobilized peptide.
- Add 20 µL of a DABITC solution (10 mg/mL in pyridine).
- Incubate at 52°C for 45 minutes.
- Wash the support thoroughly with pyridine and then with methanol to remove excess reagents.
- Cleavage:
- Dry the support under vacuum.
- Add 50 µL of anhydrous trifluoroacetic acid (TFA).
- Incubate at 52°C for 15 minutes.
- Evaporate the TFA under a stream of nitrogen.
- Extraction:
- Extract the released DABT-thiazolinone derivative with an organic solvent (e.g., butyl acetate).
- Transfer the organic phase to a new tube and dry it down.
3. Conversion to DABTH-Amino Acid:
- Add 50 µL of 50% aqueous TFA or 1N HCl to the dried thiazolinone derivative.
- Incubate at 80°C for 10 minutes.
- Evaporate the solvent to dryness. The residue contains the stable DABTH-amino acid.
4. Identification by Thin-Layer Chromatography (TLC):
- Dissolve the DABTH-amino acid residue in a small volume of ethanol.
- Spot the solution onto a polyamide TLC plate alongside a mixture of standard DABTH-amino acids.
- Develop the chromatogram in two dimensions using appropriate solvent systems (e.g., acetic acid/water for the first dimension, toluene/n-hexane/acetic acid for the second).
- The colored spots of the sample are identified by comparing their positions with the standards.
Protocol 2: Automated Solid-Phase Sequencing
Automated sequencers significantly improve the efficiency and reproducibility of the Edman degradation. The protocol below is a general guideline for an automated process using DABITC.[3]
1. Sample Loading:
- The purified peptide or protein is loaded onto a reaction cartridge or membrane as specified by the instrument manufacturer.
2. Instrument Programming:
- The sequencer is programmed with a specific degradation cycle for DABITC. This includes defining the delivery times and volumes for all reagents and solvents.
3. Automated Cycle:
- Reagent Delivery: The instrument automatically delivers the necessary reagents in the correct sequence to the reaction cartridge.
- Coupling: A solution of DABITC in a basic buffer (e.g., N-methylpiperidine in pyridine/water) is delivered and incubated at a controlled temperature (e.g., 50°C).
- Washes: A series of washes with solvents like methanol and dichloroethane are performed to remove unreacted DABITC and by-products.[3]
- Cleavage: Anhydrous TFA is delivered to cleave the N-terminal residue.
- Extraction: The resulting DABT-thiazolinone is extracted with a solvent (e.g., butyl chloride) and transferred to a fraction collector.
- Conversion: The fraction collector contains a small amount of aqueous acid. The instrument heats the collected fraction to convert the thiazolinone to the stable DABTH-amino acid.
4. On-line HPLC Identification:
- The converted DABTH-amino acid is automatically injected into an integrated HPLC system.
- The derivative is separated on a reverse-phase column (e.g., C18) using a solvent gradient.
- The eluting DABTH-amino acid is detected by a visible-light detector.
- The identity of the amino acid is determined by comparing its retention time to those of known DABTH standards.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manual solid phase sequence analysis of polypeptides using 4-N-N,-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-(Dimethylamino)phenyl Isothiocyanate in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dimethylamino)phenyl isothiocyanate (DAPITC), and its closely related azo-analogue, 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC), are pivotal reagents in biochemistry, primarily utilized for the sequential degradation of peptides and proteins to elucidate their primary structure. This technical guide provides an in-depth overview of the applications of this compound, with a core focus on its role in N-terminal amino acid sequencing through Edman degradation. Additionally, its utility as a chromophoric and fluorescent labeling agent for proteins is explored. This document furnishes detailed experimental methodologies, quantitative data, and visual workflows to assist researchers in applying these techniques effectively.
Introduction
The precise sequence of amino acids in a polypeptide chain is fundamental to its three-dimensional structure and, consequently, its biological function. The Edman degradation, a method developed by Pehr Edman, provides a means for the stepwise removal and identification of N-terminal amino acid residues.[1][2] While phenylisothiocyanate (PITC) is the classical Edman reagent, colored and fluorescent analogs like this compound offer enhanced sensitivity in the detection of the resulting amino acid derivatives.[3][4] This increased sensitivity, with detection limits reaching the picomole level, makes it a valuable tool for sequencing small amounts of protein.[4] Beyond sequencing, the reactivity of the isothiocyanate group with primary amines makes DAPITC and similar compounds useful for the labeling and modification of proteins for various analytical and functional studies.[4][5]
Core Application: N-Terminal Protein Sequencing via Edman Degradation
The primary application of this compound and its analogues in biochemistry is as a coupling reagent in the Edman degradation for N-terminal protein sequencing. The process involves a cyclical series of chemical reactions that sequentially remove and identify one amino acid at a time from the amino terminus of a peptide.
The Edman Degradation Chemistry
The Edman degradation proceeds in three main stages:
-
Coupling: Under mildly alkaline conditions, the isothiocyanate group of this compound reacts with the uncharged N-terminal α-amino group of the peptide to form a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[2][6]
-
Cleavage: Under acidic conditions, the PTC-peptide is cleaved, releasing the N-terminal amino acid as a thiazolinone derivative and leaving the rest of the peptide chain intact.[2]
-
Conversion and Identification: The thiazolinone derivative is then converted to a more stable thiohydantoin derivative (DABTH-amino acid), which is subsequently identified, typically by chromatography.[3][7]
This cycle is then repeated to identify the subsequent amino acid in the sequence.
Methodological Approaches
Both manual and automated methods for Edman degradation using 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) have been developed.
-
Manual Sequencing: This approach is suitable for sequencing multiple peptides simultaneously and is a cost-effective option for laboratories without access to an automated sequencer.[3][5] It requires careful handling and precise execution of each step of the degradation cycle.
-
Solid-Phase Sequencing: In this variation, the peptide is covalently attached to a solid support, which simplifies the removal of excess reagents and by-products during the washing steps, often leading to higher repetitive yields.[8] A "double coupling" method, which involves a second coupling step with phenylisothiocyanate, has been described for solid-phase sequencing to ensure complete reaction at the N-terminus.[8]
-
Automated Sequencing: Automated sequenators perform the Edman degradation in a programmed, repetitive manner, allowing for the sequencing of longer stretches of a peptide with high efficiency.
Data Presentation: Quantitative Parameters
The efficiency and sensitivity of protein sequencing using this compound and its analogues are critical parameters for researchers. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| Required Peptide Amount | 2 - 10 nmol (for manual solid-phase sequencing) | [8] |
| 2 - 10 nmol (for manual high-sensitivity sequencing) | [3] | |
| 10 - 100 pmol (general Edman degradation) | [2] | |
| Detection Sensitivity | Picomole range (for DABTH-amino acids on polyamide sheets) | [4] |
| Repetitive Yield | > 99% (with modern automated sequencers) | [2] |
| Sequencing Length | Up to 30-60 residues | [2] |
Table 1: Quantitative Parameters for Protein Sequencing with DABITC
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂S | [9] |
| Molecular Weight | 178.25 g/mol | [9] |
| Melting Point | 69 °C | [9] |
| Boiling Point | 152 °C | [9] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. A general approach involves the reaction of the corresponding primary amine with a thiocarbonylating agent.
General Procedure for the Synthesis of Isothiocyanates from Primary Amines:
-
Dissolve the primary amine (e.g., N,N-dimethyl-p-phenylenediamine) in a suitable organic solvent such as dichloromethane.
-
Add a base, for example, triethylamine or sodium bicarbonate, to the solution.
-
Slowly add a solution of thiophosgene in the same solvent to the reaction mixture with vigorous stirring at room temperature.
-
Continue the reaction for a specified period, typically 1 hour.
-
After the reaction is complete, the organic and aqueous phases are separated.
-
The aqueous phase is extracted multiple times with the organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Note: Thiophosgene is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Manual Edman Degradation using DABITC (Illustrative Protocol)
This protocol outlines the general steps for a single cycle of manual Edman degradation.
Materials:
-
Peptide sample (2-10 nmol)
-
4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) solution
-
Phenylisothiocyanate (PITC) solution (for double coupling, if applicable)
-
Coupling buffer (e.g., pyridine-based buffer, pH ~9)
-
Washing solvents (e.g., benzene, ethyl acetate)
-
Cleavage reagent (e.g., anhydrous trifluoroacetic acid - TFA)
-
Conversion reagent (e.g., aqueous acid)
-
Extraction solvent (e.g., butyl acetate)
-
TLC plates (polyamide sheets) and developing solvents
-
Standard DABTH-amino acids
Procedure:
-
Coupling:
-
Dissolve the peptide in the coupling buffer.
-
Add the DABITC solution and incubate at an elevated temperature (e.g., 50-55°C) for a defined period (e.g., 30-60 minutes).
-
(Optional Double Coupling) Add PITC solution and continue the incubation.
-
Dry the sample under vacuum.
-
-
Washing:
-
Wash the dried residue with a non-polar solvent like benzene to remove excess DABITC and by-products.
-
Perform a second wash with a slightly more polar solvent like ethyl acetate.
-
Dry the sample thoroughly.
-
-
Cleavage:
-
Add anhydrous TFA to the dried sample and incubate at a specific temperature (e.g., 50°C) for a short duration (e.g., 10-15 minutes) to cleave the N-terminal amino acid.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction and Conversion:
-
Add water to the residue.
-
Extract the released anilinothiazolinone (ATZ) derivative with an organic solvent like butyl acetate.
-
Transfer the organic phase containing the ATZ derivative to a separate tube.
-
Heat the organic phase with an aqueous acid to convert the ATZ derivative to the more stable DABTH-amino acid.
-
Dry the DABTH-amino acid sample.
-
-
Identification:
-
Dissolve the dried DABTH-amino acid in a small volume of a suitable solvent.
-
Spot the sample, along with standard DABTH-amino acids, onto a polyamide TLC plate.
-
Develop the chromatogram in two dimensions using appropriate solvent systems.
-
Identify the unknown DABTH-amino acid by comparing its position and color with the standards.
-
Fluorescent Labeling of Proteins
The isothiocyanate group readily reacts with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea linkage. This reaction can be used to covalently attach a fluorescent or chromophoric label to a protein.
General Protocol for Protein Labeling:
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of approximately 2 mg/mL. The buffer should be at a pH of 7.5-8.0 and free of primary amines (e.g., Tris) or sodium azide. If necessary, dialyze the protein against an appropriate buffer like PBS.
-
-
Reagent Preparation:
-
Dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Slowly add the isothiocyanate solution to the protein solution while gently stirring. A molar excess of the labeling reagent to the protein is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted labeling reagent and by-products by gel filtration chromatography or dialysis.
-
Collect the protein-containing fractions.
-
-
Verification:
-
Confirm the labeling by measuring the absorbance or fluorescence of the protein solution at the appropriate wavelengths.
-
The labeled protein can also be analyzed by SDS-PAGE, where the labeled protein may exhibit altered mobility and can be visualized under UV light.
-
Mandatory Visualizations
Edman Degradation Workflow
Caption: Workflow of a single cycle of Edman degradation using this compound.
Protein Labeling Workflow
Caption: General workflow for the fluorescent or chromophoric labeling of proteins with DAPITC.
Application in Signaling Pathways
The primary utility of this compound in biochemical research is as a tool for determining the primary structure of proteins. While understanding the amino acid sequence is a critical first step in elucidating a protein's function, including its role in signaling pathways, the direct application of this compound to study signaling events is not a common practice. The main contribution to the study of signaling pathways is indirect, through the identification and characterization of novel proteins or post-translational modifications that may be involved in signaling cascades.
Conclusion
This compound and its analogues are powerful reagents for N-terminal protein sequencing, offering enhanced sensitivity over the traditional Edman reagent. The methodologies for its use, from manual to automated sequencing, provide researchers with versatile options for elucidating the primary structure of proteins. Furthermore, its utility as a labeling agent extends its application to protein modification and analysis. This guide provides a comprehensive overview of the core uses, methodologies, and quantitative aspects of this compound in biochemistry, serving as a valuable resource for researchers in the field.
References
- 1. cib.csic.es [cib.csic.es]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microsequencing of Peptides and Proteins with 4-N,N-Dimethylaminoazobenzene-4′-isothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. High sensitivity automated sequence determination of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manual solid phase sequence analysis of polypeptides using 4-N-N,-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Technical Guide to 4-(Dimethylamino)phenyl Isothiocyanate: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 4-(Dimethylamino)phenyl isothiocyanate (DAPITC), a versatile reagent with significant applications in biochemical research and synthetic chemistry. This guide covers its core physical and chemical properties, detailed experimental protocols for its synthesis and use, and its role in modern drug development and scientific research.
Core Properties
This compound is a substituted aromatic isothiocyanate featuring a dimethylamino group in the para position. This electron-donating group influences the reactivity of the isothiocyanate moiety and imparts useful fluorescence properties to the molecule.
Physical Properties
The key physical characteristics of DAPITC are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₀N₂S | [1][2][3][4] |
| Molecular Weight | 178.25 g/mol | [1][5] |
| Appearance | Pale cream to yellow or green crystalline solid/powder | [2][6] |
| Melting Point | 64-70 °C | [6] |
| Boiling Point | ~152 °C @ 6 mmHg | [1][6] |
| Water Solubility | 13.37 mg/L @ 25 °C | [1] |
| Density (estimate) | 1.1355 g/cm³ | [1] |
| pKa (predicted) | 3.88 ± 0.12 | [1] |
Chemical and Spectroscopic Properties
The chemical identity and spectroscopic data are crucial for the characterization and quality control of DAPITC.
| Property | Value | Citations |
| IUPAC Name | 4-isothiocyanato-N,N-dimethylaniline | [2] |
| CAS Number | 2131-64-8 | [1][2] |
| Synonyms | N,N-Dimethyl-4-isothiocyanatoaniline, p-(Dimethylamino)phenyl isothiocyanate | [1] |
| ¹H NMR (CDCl₃) | δ ~7.34 (d), δ ~6.68 (d) [Aromatic], δ ~2.83 (s, 6H) [N(CH₃)₂] | [6] |
| ¹³C NMR (CDCl₃) | The isothiocyanate carbon (-N=C=S) signal is often very broad or "silent" due to quadrupolar broadening by the adjacent ¹⁴N atom. Other aromatic and methyl carbon signals are expected in their typical regions. | [7][8] |
| Key Reactivity | Moisture sensitive. The isothiocyanate group readily reacts with primary amines to form stable thiourea linkages. | [1][6] |
Experimental Protocols
Detailed methodologies are essential for the successful application of DAPITC in a laboratory setting. The following sections provide step-by-step protocols for its synthesis and a primary application.
Synthesis of this compound
This protocol is based on the general synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent.
Materials:
-
N,N-Dimethyl-p-phenylenediamine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable organic base
-
Tosyl chloride or a similar desulfurizing reagent
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve N,N-Dimethyl-p-phenylenediamine (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane.
-
Formation of Dithiocarbamate Salt: Cool the solution to 0 °C in an ice bath. Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Desulfurization: Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.2 equivalents) in dichloromethane dropwise.
-
Completion and Workup: Stir the reaction at room temperature overnight. After the reaction is complete, quench it by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protein Labeling with DAPITC
DAPITC is used as a fluorescent label that covalently binds to primary amines (e.g., lysine residues and the N-terminus) on proteins.
Materials:
-
Purified protein solution (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 8.5-9.5.
-
This compound (DAPITC).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.
-
Reaction tubes and stirring equipment.
Procedure:
-
Prepare Protein Solution: Ensure the protein is in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0). The concentration should typically be between 1-10 mg/mL.
-
Prepare DAPITC Solution: Immediately before use, prepare a stock solution of DAPITC (e.g., 1-10 mg/mL) in anhydrous DMF or DMSO.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the DAPITC stock solution. A 10- to 20-fold molar excess of DAPITC to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light to prevent photobleaching of the fluorophore.
-
Purification: Separate the labeled protein conjugate from the unreacted, free DAPITC. This is typically achieved using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein. Alternatively, dialysis can be used.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the DAPITC fluorophore.
-
Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.
Reactivity and Applications
The utility of DAPITC stems from the reactivity of its isothiocyanate group, which is a key electrophile for nucleophilic addition reactions.
Core Reactivity: Reaction with Amines
The primary reaction of isothiocyanates is with primary amines to form a highly stable thiourea bond. This reaction is fundamental to its use as a labeling agent in biochemistry and as a building block in the synthesis of pharmaceuticals.[6]
Applications in Research and Drug Development
DAPITC is a valuable tool with diverse applications:
-
Biochemical Research: Its primary use is as a fluorescent labeling reagent for proteins and peptides. The attached dimethylamino-phenyl group allows for sensitive detection in techniques like fluorescence microscopy and immunoassays. It is also used as a reagent for detecting fatty acids and other biomolecules.[6]
-
Protein Sequencing: Isothiocyanate derivatives are famously used in Edman degradation for the sequential cleavage and identification of amino acids from the N-terminus of a peptide.
-
Pharmaceutical Development: The isothiocyanate functional group is present in various compounds investigated for therapeutic properties, including anticancer activities.[6] DAPITC serves as a synthon to introduce this pharmacophore into new drug candidates, modifying their biological activity.[1]
-
Organic Synthesis: It is a versatile intermediate for synthesizing a range of heterocyclic compounds and thiourea derivatives, which are themselves important in medicinal chemistry.[1]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: The compound is toxic if inhaled, ingested, or absorbed through the skin.[6]
-
Irritation: It is irritating to the eyes, skin, and respiratory system.
-
Handling: Always handle DAPITC in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. The container should be tightly sealed.[1]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.
By understanding its properties and following established protocols, researchers can effectively and safely leverage this compound in a wide array of scientific applications.
References
- 1. rsc.org [rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into 4-(Dimethylamino)phenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Dimethylamino)phenyl isothiocyanate, a versatile reagent in organic synthesis and bioconjugation. The document details available spectral data, outlines general experimental protocols for spectroscopic analysis, and presents a key synthetic pathway and a significant biochemical application.
Core Spectroscopic Data
This compound (DMAPITC) is a yellow to orange crystalline solid with a molecular formula of C₉H₁₀N₂S and a molecular weight of 178.25 g/mol .[1] Its structure, featuring a dimethylamino group and an isothiocyanate functional group on a phenyl ring, gives rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. In a typical spectrum, the six protons of the two methyl groups appear as a sharp singlet around δ 2.83 ppm. The aromatic protons exhibit a pattern characteristic of a para-disubstituted benzene ring, with two distinct doublets observed at approximately δ 6.68 and δ 7.34 ppm.[2]
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances are expected for the methyl carbons of the dimethylamino group, the aromatic carbons, and the unique carbon of the isothiocyanate group. It is important to note that the isothiocyanate carbon signal can sometimes be broad or have a low intensity due to its relaxation properties.[3][4]
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| N(CH₃)₂ | ~2.83 (s, 6H) | Data not available |
| Aromatic CH | ~6.68 (d, 2H), ~7.34 (d, 2H) | Data not available |
| Aromatic C-N | Data not available | Data not available |
| Aromatic C-NCS | Data not available | Data not available |
| -N=C=S | Data not available | Data not available |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2100-2000 cm⁻¹.[5] Other significant absorptions include those for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N=C=S Asymmetric Stretch | ~2100 - 2000 | Strong, Sharp |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium |
| Aliphatic C-H Stretch | ~2950 - 2850 | Medium |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium to Strong |
| C-N Stretch | ~1350 - 1250 | Medium |
Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, thin film, or solution).
Mass Spectrometry (MS)
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.
Infrared (IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Obtain a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
¹H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is typically introduced via a direct insertion probe or as a vapor. For ESI, the sample is dissolved in an appropriate solvent.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Synthetic Pathway and Biochemical Application
Synthesis of this compound
A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with thiophosgene or a related reagent. For this compound, a plausible synthetic route starts from N,N-dimethyl-p-phenylenediamine.[1]
Application in Edman Degradation
Phenyl isothiocyanate and its derivatives are cornerstone reagents in the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus.[7][8][9] this compound can be used as a labeling agent in this process. The reaction proceeds in a stepwise manner, allowing for the identification of each N-terminal amino acid.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
An In-Depth Technical Guide to the Early Applications of 4-(Dimethylamino)phenyl isothiocyanate
For researchers, scientists, and professionals in drug development, understanding the foundational tools of protein chemistry is paramount. Among these, the reagents for sequencing peptides and proteins have played a pivotal role in advancing our comprehension of biological systems. This technical guide delves into the early research on the applications of 4-(Dimethylamino)phenyl isothiocyanate (DMAPITC) and its closely related analogs, focusing on their use as reagents in N-terminal amino acid sequencing.
Introduction to Isothiocyanates in Protein Sequencing
The determination of the primary structure of proteins, the sequence of amino acids, is a fundamental step in understanding their function. The Edman degradation, developed by Pehr Edman, provides a method for sequentially removing and identifying amino acids from the N-terminus of a peptide or protein.[1][2][3] This process relies on the reaction of the N-terminal amino group with an isothiocyanate, most famously phenyl isothiocyanate (PITC).
Early research sought to improve the sensitivity of this method, leading to the development of chromophoric and fluorescent isothiocyanate derivatives. These modified reagents, including this compound (DMAPITC), 4-(N,N-dimethylaminoazobenzene)-4'-isothiocyanate (DABITC), and 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSAPITC), offered enhanced detection capabilities, allowing for the sequencing of smaller amounts of protein.[4][5][6]
Core Application: N-Terminal Amino Acid Sequencing
The primary application of DMAPITC and its analogs is in the Edman degradation process for the sequential analysis of amino acids from the N-terminus of a polypeptide. This method involves a cyclical three-step process: coupling, cleavage, and conversion.
The Edman Degradation Workflow
The overall workflow of the Edman degradation using a modified isothiocyanate reagent is a cyclical process that allows for the stepwise identification of amino acids.
Caption: The cyclical workflow of Edman degradation using DMAPITC.
Signaling Pathway of the Chemical Reactions
The chemical transformations in a single cycle of Edman degradation involve the formation of distinct intermediates.
Caption: Chemical transformations in one sequencing cycle.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DMAPITC and its analogs in protein sequencing. The following protocols are based on early research methodologies.
Synthesis of this compound
The synthesis of aryl isothiocyanates can be achieved through various methods. A common laboratory-scale procedure involves the reaction of the corresponding aniline with carbon disulfide and a subsequent desulfurization agent.
Materials:
-
4-Amino-N,N-dimethylaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia
-
Lead nitrate (Pb(NO₃)₂)
-
Calcium chloride (CaCl₂)
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.
-
Slowly add 4-Amino-N,N-dimethylaniline to the mixture while stirring.
-
Continue stirring for 30 minutes after the addition is complete and then allow the reaction mixture to stand for another 30 minutes to precipitate the ammonium dithiocarbamate salt.
-
-
Desulfurization and Formation of Isothiocyanate:
-
Dissolve the dithiocarbamate salt in water.
-
With constant stirring, add a solution of lead nitrate in water. A precipitate of lead sulfide will form.
-
Steam distill the mixture. The this compound will co-distill with the water.
-
-
Purification:
-
Separate the oily product from the aqueous distillate.
-
Dry the product over anhydrous calcium chloride.
-
Purify the final product by vacuum distillation.
-
N-Terminal Sequencing using a DMAPITC Analog (DABITC)
The following is a manual solid-phase sequencing protocol adapted from early studies using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC), a chromophoric analog of DMAPITC.
Materials:
-
Immobilized peptide or protein (e.g., on a solid support)
-
DABITC solution
-
Phenyl isothiocyanate (PITC) solution
-
Anhydrous trifluoroacetic acid (TFA)
-
Aqueous acid for conversion (e.g., 1 M HCl)
-
Solvents for washing (e.g., methanol, dichloroethane)
-
Solvents for extraction (e.g., n-butyl chloride)
-
Thin-layer chromatography (TLC) plates (polyamide) or HPLC system for identification
Protocol:
-
Coupling:
-
To the immobilized peptide, add a solution of DABITC in a suitable solvent (e.g., pyridine).
-
For the double coupling method, a subsequent addition of PITC solution is performed to ensure complete reaction with the N-terminal amino group.
-
Incubate the reaction mixture.
-
-
Washing:
-
Thoroughly wash the solid support with alternating washes of methanol and dichloroethane to remove excess reagents and byproducts.[5]
-
-
Cleavage:
-
Treat the dried support with anhydrous TFA to cleave the N-terminal amino acid as its anilinothiazolinone (ATZ) derivative.
-
Extract the ATZ-amino acid with a non-polar organic solvent like n-butyl chloride.
-
-
Conversion:
-
Evaporate the solvent from the extracted ATZ-amino acid.
-
Add aqueous acid (e.g., 1 M HCl) and heat to convert the unstable ATZ derivative to the more stable 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH)-amino acid.
-
-
Identification:
-
Spot the resulting DABTH-amino acid onto a two-dimensional polyamide TLC sheet and develop the chromatogram using appropriate solvent systems. The colored spots can be visualized directly.
-
Alternatively, analyze the DABTH-amino acid by reverse-phase HPLC and compare its retention time to known standards.
-
Quantitative Data
The primary advantage of using DMAPITC and its analogs over the traditional PITC is the enhanced sensitivity of detection.
| Parameter | Phenyl isothiocyanate (PITC) | 4-(N,N-dimethylaminoazobenzene) 4'-isothiocyanate (DABITC) | 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSAPITC) |
| Detection Method | UV Absorbance | Visible Absorbance | Fluorescence |
| Typical Sensitivity | Picomole range | Sub-nanomole to picomole range[5] | Picomole to femtomole range |
| Detection Limit (Insulin B chain sequencing) | Not specified in early comparative studies | Not specified in early comparative studies | 100 pmol for 9 cycles, 1 nmol for 19 cycles[4] |
| Number of Identifiable Cycles (Solid-phase) | Up to 30 cycles[5] | Up to 30 cycles[5] | Not specified |
Conclusion
The early research into the applications of this compound and its analogs marked a significant step forward in the field of protein chemistry. By introducing chromophoric and fluorescent moieties into the Edman reagent, scientists were able to dramatically increase the sensitivity of N-terminal protein sequencing. This allowed for the analysis of proteins that were available in much smaller quantities, opening up new avenues of research in molecular biology and drug discovery. The principles and workflows established during this period laid the groundwork for the development of the highly automated and sensitive protein sequencers used today. This guide provides a comprehensive overview of these foundational techniques for professionals in the field, highlighting the detailed experimental considerations and the quantitative advantages that these reagents offered.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual solid phase sequence analysis of polypeptides using 4-N-N,-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescent Properties of 4-(Dimethylamino)phenyl isothiocyanate (DAPIT) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of 4-(Dimethylamino)phenyl isothiocyanate (DAPIT) and its derivatives. DAPIT is a versatile compound known for its utility as a fluorescent label in a variety of biochemical and immunological assays.[1] Its derivatives are of significant interest in drug development and cellular imaging due to their potential to act as fluorescent probes, enabling the visualization and tracking of biological processes. This guide summarizes the available quantitative data on their photophysical properties, details experimental protocols for their synthesis and characterization, and explores their applications in cellular imaging.
Core Photophysical Properties
The fluorescence of DAPIT and its derivatives originates from the intramolecular charge transfer (ICT) character of the 4-(dimethylamino)phenyl group. Upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting isothiocyanate group or other parts of the conjugated system. This ICT state is sensitive to the surrounding environment, making these compounds valuable as environmentally sensitive probes.
Table 1: Key Photophysical Properties of Fluorescent Probes
| Property | Symbol | Description | Importance in Application |
| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determines the efficiency of light absorption for fluorescence excitation. |
| Maximum Absorption Wavelength | λabs | The wavelength at which a substance has its strongest photon absorption. | Essential for selecting the appropriate excitation light source. |
| Maximum Emission Wavelength | λem | The wavelength at which a substance has its highest fluorescence intensity. | Crucial for selecting the appropriate detection system and for multicolor imaging. |
| Stokes Shift | Δλ | The difference between the maximum absorption and emission wavelengths. | A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio. |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. | A higher quantum yield indicates a brighter fluorescent probe. |
| Fluorescence Lifetime | τf | The average time a molecule spends in the excited state before returning to the ground state. | Can be used for advanced fluorescence imaging techniques (e.g., FLIM) and to probe the molecular environment. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis of novel DAPIT derivatives and the accurate measurement of their fluorescent properties. The following sections provide generalized methodologies based on common practices in the field of fluorescent probe development.
Synthesis of this compound Derivatives
The synthesis of DAPIT derivatives typically involves the reaction of 4-(dimethylamino)aniline with thiophosgene or a thiophosgene equivalent to form the isothiocyanate group. This core structure can then be modified to introduce various functional groups, altering its photophysical properties and biological targeting capabilities.
A general synthetic workflow is outlined below:
Protocol 1: General Synthesis of a this compound Derivative
-
Formation of the Isothiocyanate: Dissolve 4-(dimethylamino)aniline in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Add a solution of thiophosgene or a solid equivalent (e.g., thiocarbonyl diimidazole) dropwise to the aniline solution at a controlled temperature (often 0 °C).
-
Stir the reaction mixture for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate). Extract the organic layer and wash it with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Derivatization (if applicable): The purified DAPIT core can be further modified by introducing functional groups to tune its properties. This may involve reactions such as Suzuki or Sonogashira cross-coupling to extend the π-conjugated system.
-
Final Purification and Characterization: Purify the final derivative using appropriate chromatographic techniques. Characterize the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Measurement of Fluorescent Properties
Accurate determination of the photophysical properties is essential for evaluating the performance of a fluorescent probe.
Protocol 2: Spectroscopic Characterization
-
Sample Preparation: Prepare a stock solution of the DAPIT derivative in a high-purity solvent (e.g., DMSO or acetonitrile). From this stock, prepare dilute working solutions in the solvents of interest. The absorbance of the working solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorption Spectroscopy: Record the UV-visible absorption spectrum using a spectrophotometer. Determine the wavelength of maximum absorption (λabs) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer, exciting the sample at its λabs. Determine the wavelength of maximum emission (λem) and calculate the Stokes shift.
-
Fluorescence Quantum Yield (Φf): Determine the relative fluorescence quantum yield by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate or rhodamine 6G) under identical experimental conditions. The quantum yield is calculated using the following equation:
Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τf): Measure the fluorescence lifetime using a time-correlated single photon counting (TCSPC) system. The fluorescence decay data is fitted to an exponential function to determine the lifetime.
Applications in Cellular Imaging and Drug Development
DAPIT derivatives are valuable tools in drug development and biomedical research. Their ability to covalently bind to biomolecules, such as proteins and peptides, through the isothiocyanate group, combined with their fluorescent properties, allows for their use as labels and probes.
The isothiocyanate group reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable thiourea linkage. This conjugation allows for the fluorescent labeling of target molecules.
In the context of drug development, these fluorescent derivatives can be used to:
-
Track drug distribution: By labeling a drug candidate with a DAPIT derivative, its uptake, distribution, and localization within cells and tissues can be monitored using fluorescence microscopy.
-
Study drug-target interactions: Labeled drugs can be used in binding assays to quantify their interaction with their biological targets.
-
Develop targeted fluorescent probes: DAPIT derivatives can be conjugated to targeting moieties (e.g., antibodies, peptides) to create probes that specifically label and image particular cell types or subcellular organelles.
While specific signaling pathways directly modulated by DAPIT derivatives are not extensively documented, their application as fluorescent probes enables the study of various cellular signaling events. For example, a DAPIT derivative conjugated to a ligand for a specific receptor could be used to visualize receptor trafficking and downstream signaling cascades upon ligand binding.
Conclusion
This compound and its derivatives represent a promising class of fluorescent compounds with significant potential in biomedical research and drug development. Their tunable photophysical properties and ability to be conjugated to biomolecules make them versatile tools for cellular imaging and the study of biological processes. Further research into the synthesis and characterization of novel DAPIT derivatives with optimized fluorescent properties will undoubtedly expand their applications in these fields. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and utilization of these valuable fluorescent probes.
References
The Role of Isothiocyanates in Modern Peptide Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates, organic compounds containing the functional group –N=C=S, are indispensable reagents in the field of peptide and protein analysis. Their ability to react specifically with the N-terminal α-amino group of a peptide forms the basis of the most classic method of protein sequencing, the Edman degradation.[1][2][3] This technique, developed by Pehr Edman, revolutionized protein chemistry by providing a method for the stepwise removal and identification of amino acids from the N-terminus of a peptide.[1][2][3] While mass spectrometry has become a dominant technology in proteomics, isothiocyanate chemistry continues to be highly relevant, both in its original application and as a powerful tool for enhancing mass spectrometry-based analyses. This guide provides an in-depth overview of the core principles, experimental protocols, and applications of isothiocyanates in peptide analysis.
Core Principles of Isothiocyanate Chemistry in Peptide Analysis
The fundamental reaction exploited in peptide analysis is the nucleophilic addition of the uncharged N-terminal amino group of a peptide to the electrophilic carbon atom of the isothiocyanate group. This reaction, which proceeds under mildly alkaline conditions, forms a stable thiourea linkage.[4] The most well-known reagent for this purpose is phenyl isothiocyanate (PITC).[1][2][5]
The subsequent steps of the analysis depend on the chosen methodology, which can be broadly categorized into two main approaches:
-
Edman Degradation for Sequential Sequencing: This classic method relies on the sequential cleavage of the N-terminal amino acid after its derivatization with PITC. The process involves a three-step cycle of coupling, cleavage, and conversion, allowing for the determination of the amino acid sequence one residue at a time.[1][2][3][5]
-
Isothiocyanate Derivatization for Mass Spectrometry: In this approach, isothiocyanate derivatives are used to label peptides prior to mass spectrometry (MS) analysis. This derivatization can enhance the performance of MS-based peptide sequencing and quantification in several ways:
-
Improved Ionization Efficiency: Certain isothiocyanate analogs, particularly those bearing basic moieties, can significantly improve the mass spectrometry signal intensity of the tagged peptides.
-
Directed Fragmentation: The derivatized N-terminus can promote specific fragmentation pathways during tandem mass spectrometry (MS/MS), leading to more easily interpretable spectra. For instance, derivatization with PITC or 4-sulfophenyl isothiocyanate (SPITC) can promote gas-phase Edman cleavage, yielding abundant b1 and y(n-1) ion pairs.
-
Introduction of a Fixed Charge: Reagents like SPITC introduce a fixed negative charge at the N-terminus, which can simplify the resulting fragmentation spectra by promoting the formation of specific ion series (e.g., y-type ions in post-source decay MALDI-TOF MS).[6]
-
Quantitative Analysis: Isotope-labeled isothiocyanates can be used for relative and absolute quantification of peptides and proteins in complex mixtures.
-
Key Isothiocyanate Reagents in Peptide Analysis
While PITC remains the most common reagent for Edman degradation, a variety of other isothiocyanates have been developed for specific applications, particularly in mass spectrometry.
| Reagent | Chemical Name | Primary Application(s) | Key Features |
| PITC | Phenyl isothiocyanate | Edman degradation, MS derivatization | The "gold standard" for sequential sequencing; provides a chromophore for UV detection.[1][4] |
| SPITC | 4-sulfophenyl isothiocyanate | MS derivatization for enhanced sequencing | Introduces a fixed negative charge, simplifying fragmentation patterns.[6][7][8] |
| Isothiocyanate Analogs with Basic Moieties | e.g., 4-(dimethylamino)phenyl isothiocyanate | MS derivatization for enhanced sensitivity | Improves MS signal intensity of tagged peptides. |
| Chiral Isothiocyanates | e.g., α-methylbenzyl isothiocyanate | Chiral analysis of peptides | Allows for the potential separation of diastereomeric amino acid derivatives.[9] |
| Isotope-labeled Isothiocyanates | e.g., [13C6]-phenylisothiocyanate | Quantitative proteomics | Used as internal standards for absolute quantification. |
Experimental Protocols
Protocol 1: Manual Edman Degradation for N-Terminal Sequencing
This protocol outlines the fundamental steps for the manual sequencing of a purified peptide using phenyl isothiocyanate.
Materials:
-
Purified peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvents for extraction (e.g., heptane, ethyl acetate)
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a micro-reaction tube.
-
Add the PITC solution to the peptide solution.
-
Incubate the reaction mixture under a nitrogen atmosphere at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 30 minutes) to form the phenylthiocarbamyl (PTC)-peptide.[5]
-
-
Extraction of Excess Reagents:
-
Wash the reaction mixture with an organic solvent like heptane or ethyl acetate to remove excess PITC and by-products.
-
Carefully remove the organic phase without disturbing the aqueous phase containing the PTC-peptide.
-
-
Cleavage Reaction:
-
Dry the PTC-peptide sample thoroughly under a stream of nitrogen.
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10-15 minutes) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[2]
-
-
Extraction of the ATZ-Amino Acid:
-
Evaporate the TFA under a stream of nitrogen.
-
Extract the ATZ-amino acid derivative with an organic solvent (e.g., ethyl acetate). The remaining peptide, now shortened by one residue, will remain in the aqueous phase or as a solid.
-
-
Conversion to a Stable PTH-Amino Acid:
-
Transfer the organic extract containing the ATZ-amino acid to a new tube.
-
Evaporate the solvent.
-
Add aqueous acid (e.g., 1 N HCl) and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative.[5]
-
-
Identification of the PTH-Amino Acid:
-
Dry the PTH-amino acid sample.
-
Reconstitute the sample in a suitable solvent for HPLC.
-
Inject the sample onto an HPLC system and compare the retention time of the eluted peak with a standard chromatogram of known PTH-amino acids to identify the N-terminal residue.
-
-
Repetitive Cycles:
-
The remaining peptide from step 4 can be subjected to another cycle of Edman degradation (steps 1-6) to identify the next amino acid in the sequence.
-
Protocol 2: Peptide Derivatization with 4-Sulfophenyl Isothiocyanate (SPITC) for MALDI-TOF MS Analysis
This protocol describes the labeling of a peptide digest with SPITC to enhance sequencing by MALDI-TOF mass spectrometry.
Materials:
-
Peptide digest sample
-
4-sulfophenyl isothiocyanate (SPITC)
-
Coupling buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)
-
Trifluoroacetic acid (TFA)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
Procedure:
-
Sample Preparation:
-
Ensure the peptide sample is free of primary amine-containing buffers (e.g., Tris). Buffer exchange if necessary.
-
-
Derivatization Reaction:
-
Dissolve the peptide sample in the coupling buffer.
-
Add a solution of SPITC in the same buffer to the peptide solution. The molar ratio of SPITC to peptide may need to be optimized, but a 10-fold or higher excess of the reagent is common.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Quenching and Acidification:
-
(Optional) The reaction can be quenched by adding a small amount of an amine-containing reagent if necessary.
-
Acidify the reaction mixture with a dilute solution of TFA (e.g., to a final concentration of 0.1%) to stop the reaction and prepare the sample for mass spectrometry.
-
-
Sample Cleanup (Optional but Recommended):
-
Desalt and concentrate the derivatized peptide sample using a C18 ZipTip or a similar reversed-phase chromatography method to remove excess reagents and salts.
-
-
MALDI Target Spotting:
-
Mix the derivatized peptide sample with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry (co-crystallize).
-
-
MALDI-TOF MS Analysis:
-
Acquire the mass spectrum of the derivatized peptides. The derivatized peptides will show a mass increase corresponding to the addition of the SPITC moiety.
-
Perform tandem mass spectrometry (MS/MS) on the derivatized peptide ions to obtain fragmentation spectra for sequencing. The spectra are often simplified and dominated by specific ion series due to the fixed negative charge.[6][8]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of isothiocyanates in peptide analysis.
Table 1: Performance Characteristics of Automated Edman Degradation
| Parameter | Typical Value | Notes |
| Repetitive Yield per Cycle | > 99% | With modern automated sequencers.[10] |
| Sequencing Length | Up to 30-60 residues | Limited by the cumulative effect of incomplete reactions and side reactions.[10] |
| Sample Requirement | 1 - 100 picomoles | Dependent on the sensitivity of the HPLC detection system.[10] |
| Cycle Time | ~ 30 - 60 minutes | Per amino acid residue in an automated sequencer. |
Table 2: Impact of Isothiocyanate Derivatization on Mass Spectrometry Analysis
| Derivatization Approach | Isothiocyanate Reagent(s) | Observed Effect | Quantitative Improvement |
| Enhanced MS Sensitivity | Isothiocyanate analogs with basic moieties | Increased signal intensity of derivatized peptides | Signal enhancements of several-fold have been reported. |
| Directed Fragmentation | PITC, SPITC | Promotes gas-phase Edman cleavage, yielding abundant b1 and y(n-1) ions. | Simplifies spectral interpretation for de novo sequencing. |
| Quantitative Proteomics | Isotope-labeled PITC (e.g., [13C6]-PITC) | Enables absolute quantification of proteins. | Good linearity (r² = 0.9977) has been demonstrated for standard curves. |
Visualizations
Caption: Workflow of the Edman degradation cycle for N-terminal peptide sequencing.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: HPLC Analysis of Primary and Secondary Amines Following Pre-Column Derivatization with 4-(Dimethylamino)phenyl isothiocyanate (DMAPI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed method for the quantitative analysis of primary and secondary amines, such as amino acids, using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on a pre-column derivatization reaction with 4-(Dimethylamino)phenyl isothiocyanate (DMAPI). While specific, validated protocols for DMAPI are not widely available in published literature, this document provides a comprehensive, proposed protocol adapted from well-established methods using the analogous reagent, phenyl isothiocyanate (PITC)[1][2][3]. The addition of the dimethylamino group to the phenyl isothiocyanate structure is anticipated to enhance the molar absorptivity of the resulting thiourea derivatives, potentially leading to improved sensitivity.
Introduction
The quantitative analysis of compounds containing primary and secondary amine functional groups, such as amino acids, biogenic amines, and pharmaceutical intermediates, is crucial in various fields of research and development. Many of these analytes lack a suitable chromophore for sensitive UV detection in HPLC. Chemical derivatization is a widely used technique to overcome this limitation by introducing a UV-absorbing or fluorescent tag to the analyte molecule prior to chromatographic analysis[4].
Isothiocyanates, such as the well-known Edman reagent, phenyl isothiocyanate (PITC), react with primary and secondary amines under mild alkaline conditions to form stable phenylthiourea (PTU) derivatives[1][2]. These derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity. This application note describes a method utilizing this compound (DMAPI) as the derivatizing agent. The electron-donating dimethylamino group is expected to shift the absorption maximum to a longer wavelength and increase the molar absorptivity of the derivatives, thereby enhancing detection sensitivity.
Experimental Protocol
1. Materials and Reagents
-
This compound (DMAPI), sequencing grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), sequencing grade
-
Glacial Acetic Acid, analytical grade
-
Sodium Acetate, anhydrous
-
Water, HPLC grade or ultrapure
-
Analytes (e.g., amino acid standards, sample containing primary/secondary amines)
-
Nitrogen gas, high purity
2. Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Vacuum centrifuge or nitrogen evaporator
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Solution Preparation
-
Derivatization Reagent (5% DMAPI in Acetonitrile): Prepare fresh. Dissolve 50 mg of DMAPI in 1 mL of acetonitrile.
-
Coupling Solution (Acetonitrile:Triethylamine:Water, 10:2:3, v/v/v): Mix 10 mL of acetonitrile, 2 mL of triethylamine, and 3 mL of water.
-
Mobile Phase A (Aqueous Acetate Buffer, 50 mM, pH 6.5): Dissolve 4.1 g of anhydrous sodium acetate in 1 L of water. Adjust the pH to 6.5 with glacial acetic acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Acetonitrile)
-
Sample Reconstitution Solution (Mobile Phase A:Acetonitrile, 95:5, v/v): Mix 95 mL of Mobile Phase A with 5 mL of acetonitrile.
4. Derivatization Procedure
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Add 100 µL of the Coupling Solution to the dried sample. Vortex thoroughly to dissolve the residue.
-
Derivatization Reaction: Add 20 µL of the 5% DMAPI solution to the vial. Vortex immediately for 30 seconds.
-
Incubation: Allow the reaction to proceed at room temperature (25°C) for 20 minutes.
-
Evaporation: Dry the reaction mixture completely under a high vacuum or with a gentle stream of nitrogen to remove excess reagent and solvents.
-
Reconstitution for HPLC: Reconstitute the dried derivative residue in 200 µL of the Sample Reconstitution Solution. Vortex thoroughly.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 50 mM Sodium Acetate, pH 6.5
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Approximately 269 nm (Note: This is an estimated maximum wavelength for DMAPI derivatives and should be optimized using a DAD).
-
Injection Volume: 20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 22.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation
The following table presents example data for the separation of several amino acid standards derivatized with DMAPI, based on typical performance for similar methods.
| Analyte (DMAPI-derivative) | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantitation (LOQ) (pmol) | Linearity (R²) |
| Glycine | 8.5 | 1.2 | 4.0 | >0.999 |
| Alanine | 10.2 | 1.0 | 3.5 | >0.999 |
| Proline | 12.8 | 1.5 | 5.0 | >0.998 |
| Valine | 14.5 | 0.9 | 3.0 | >0.999 |
| Phenylalanine | 18.2 | 0.8 | 2.5 | >0.999 |
Experimental Workflow and Logic
The overall workflow for the derivatization and analysis is depicted below.
Workflow for DMAPI Derivatization and HPLC Analysis
Discussion
This proposed protocol provides a starting point for the development of a validated method for the analysis of primary and secondary amines using DMAPI derivatization. The reaction conditions are based on the robust and widely used PITC chemistry, which should be readily transferable to DMAPI. Key advantages of this approach include the stability of the resulting thiourea derivatives and the potential for enhanced sensitivity due to the dimethylamino group.
Optimization:
-
Detection Wavelength: The optimal detection wavelength for DMAPI-derivatives should be determined empirically using a diode array detector by scanning the UV spectrum of a derivatized standard.
-
Reaction Conditions: The reaction time, temperature, and reagent concentrations can be optimized to ensure complete derivatization of the target analytes.
-
HPLC Gradient: The gradient profile may need to be adjusted to achieve optimal separation of all analytes of interest in a given sample matrix.
Conclusion
The use of this compound as a pre-column derivatization reagent offers a promising approach for the sensitive and reliable HPLC analysis of compounds containing primary and secondary amine functionalities. The protocol outlined in this application note provides a solid foundation for method development and can be adapted for a wide range of applications in pharmaceutical analysis, metabolomics, and quality control.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Terminal Amino Acid Analysis Using 4-(Dimethylamino)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique for protein characterization, providing essential information about protein identity, purity, and structure. The Edman degradation, a stepwise method for sequencing amino acids from the N-terminus of a peptide or protein, remains a cornerstone of this analysis. While phenylisothiocyanate (PITC) is the traditional reagent for this method, various analogs have been developed to enhance sensitivity and facilitate detection. 4-(Dimethylamino)phenyl isothiocyanate (DMAPITC) is one such analog, offering potential advantages in the detection of the resulting phenylthiohydantoin (PTH) amino acid derivatives.
These application notes provide a detailed overview and generalized protocols for the use of DMAPITC in N-terminal amino acid analysis, based on established principles of Edman degradation chemistry.
Principle of the Method
The N-terminal analysis using DMAPITC follows the fundamental three-step process of Edman degradation:
-
Coupling: The primary amino group of the N-terminal amino acid of a polypeptide chain reacts with this compound under alkaline conditions to form a 4-(Dimethylamino)phenylthiocarbamoyl (DMAPTC) peptide.
-
Cleavage: Under anhydrous acidic conditions, the derivatized N-terminal amino acid is selectively cleaved from the peptide chain, forming an anilinothiazolinone (ATZ) derivative. This step exposes the amino group of the next amino acid in the sequence.
-
Conversion: The unstable ATZ derivative is then converted into a more stable 4-(Dimethylamino)phenylthiohydantoin (DMAPTH) amino acid derivative through treatment with aqueous acid.
The resulting DMAPTH-amino acid can then be identified using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). This cycle is repeated to sequentially identify amino acids from the N-terminus.
Chemical Reaction Pathway
Caption: Chemical pathway of N-terminal sequencing using DMAPITC.
Experimental Workflow
Caption: General experimental workflow for one cycle of Edman degradation.
Quantitative Data Summary
Direct quantitative performance data for this compound (DMAPITC) is not extensively available in the peer-reviewed literature. However, data from structurally similar chromophoric and fluorophoric Edman reagents, such as 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) and 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSAPITC), provide valuable insights into the expected performance. The following table summarizes typical performance characteristics of Edman degradation, which can be used as a benchmark for methodologies employing DMAPITC.
| Parameter | PITC (Edman's Reagent) | DABITC (Analogous Reagent) | DNSAPITC (Analogous Reagent) | Expected Performance with DMAPITC |
| Detection Method | UV Absorbance (254-269 nm) | Visible Absorbance (~436 nm) | Fluorescence (Ex: 366 nm) | UV/Visible Absorbance |
| Sensitivity | 10 - 100 pmol | 2 - 10 nmol (manual) | 1 - 5 pmol (TLC) | Potentially in the low pmol range |
| Repetitive Yield | > 90% | Similar to PITC | Similar to PITC | Expected to be > 90% with optimization |
| Initial Yield | 50 - 80% | Dependent on sample preparation | Dependent on sample preparation | Dependent on sample preparation |
| Analysis Time/Cycle | 30 - 50 minutes | Similar to PITC | Similar to PITC | Similar to PITC |
Disclaimer: The data for DABITC and DNSAPITC are provided as a reference for analogous compounds. The performance of DMAPITC may vary and requires empirical determination.
Detailed Experimental Protocols
The following protocols are generalized based on standard Edman degradation procedures and may require optimization for use with this compound.
Protocol 1: Sample Preparation
High-purity samples are crucial for successful N-terminal sequencing.
-
Protein/Peptide Purification: Purify the protein or peptide of interest to >90% purity using methods such as HPLC, SDS-PAGE followed by electroblotting onto a PVDF membrane, or affinity chromatography.
-
Buffer Exchange: Ensure the sample is free from primary amines (e.g., Tris, glycine) and other interfering substances. If necessary, perform a buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) and lyophilize.
-
Quantification: Accurately determine the amount of protein or peptide. A minimum of 10-50 picomoles is typically required.
Protocol 2: Manual N-Terminal Sequencing Cycle
This protocol outlines a single cycle of manual Edman degradation.
Materials:
-
Purified, lyophilized peptide/protein sample (10-50 pmol)
-
Coupling Buffer: 50% (v/v) aqueous pyridine or similar alkaline buffer (pH ~9)
-
This compound (DMAPITC) solution (e.g., in pyridine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Extraction Solvent 1 (for excess reagent removal): e.g., Benzene or Ethyl Acetate
-
Extraction Solvent 2 (for ATZ-derivative): e.g., Butyl Chloride
-
Conversion Solution: 20% aqueous TFA or 1N HCl
-
HPLC-grade solvents for analysis
Procedure:
-
Coupling: a. Dissolve the lyophilized sample in 20-30 µL of coupling buffer. b. Add a 5-10 fold molar excess of DMAPITC solution. c. Incubate at 50-55°C for 30-60 minutes under a nitrogen atmosphere. d. Dry the sample completely under vacuum.
-
Wash: a. Add 50-100 µL of Extraction Solvent 1 to the dried sample. b. Vortex briefly and centrifuge. c. Carefully remove and discard the supernatant. d. Repeat the wash step 2-3 times. e. Dry the sample completely under vacuum.
-
Cleavage: a. Add 20-30 µL of anhydrous TFA to the dried sample. b. Incubate at 50-55°C for 10-15 minutes under a nitrogen atmosphere. c. Dry the sample completely under vacuum.
-
Extraction of ATZ-Derivative: a. Add 50 µL of Extraction Solvent 2 to the sample. b. Vortex and centrifuge. c. Carefully transfer the supernatant containing the ATZ-derivative to a new tube. d. The remaining sample contains the shortened peptide for the next cycle. Dry the shortened peptide under vacuum.
-
Conversion: a. Dry the extracted ATZ-derivative under vacuum. b. Add 50 µL of Conversion Solution. c. Incubate at 80°C for 10 minutes. d. Dry the sample completely under vacuum. The sample now contains the stable DMAPTH-amino acid.
Protocol 3: HPLC Analysis of DMAPTH-Amino Acids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Visible detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phases:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% TFA in water).
-
Mobile Phase B: Organic solvent (e.g., Acetonitrile with 0.1% TFA).
Procedure:
-
Sample Reconstitution: Reconstitute the dried DMAPTH-amino acid in a small volume (e.g., 20-50 µL) of the initial HPLC mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Gradient Elution: Develop a gradient elution method to separate the different DMAPTH-amino acids. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10-60% B (linear gradient)
-
35-40 min: 60-90% B (linear gradient)
-
40-45 min: 90% B (isocratic wash)
-
45-50 min: 10% B (re-equilibration) (Note: This gradient is a starting point and will require optimization for the specific column and DMAPTH-amino acid standards.)
-
-
Detection: Monitor the elution profile at a wavelength appropriate for the chromophore of the DMAPTH derivatives.
-
Identification: Identify the DMAPTH-amino acid by comparing its retention time to that of known standards.
Concluding Remarks
The use of this compound in N-terminal amino acid analysis offers a promising alternative to the traditional PITC reagent, with the potential for enhanced detection sensitivity. The protocols provided herein, based on the well-established principles of Edman degradation, serve as a comprehensive guide for researchers. It is important to note that optimization of reaction conditions and HPLC separation parameters will be necessary to achieve the best results with DMAPITC. The development of a comprehensive library of DMAPTH-amino acid standards is essential for accurate identification.
Step-by-Step Protein Labeling with 4-(Dimethylamino)phenyl isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenyl isothiocyanate (DABITC) is a chemical reagent used for the covalent labeling of proteins. The isothiocyanate group (-N=C=S) of DABITC reacts with primary amine groups (-NH2) present on the protein, primarily the N-terminal α-amino group and the ε-amino groups of lysine residues. This reaction forms a stable thiourea bond, covalently attaching the dimethylamino-phenyl group to the protein. DABITC has historically been used as a less hydrophobic alternative to phenylisothiocyanate (PITC) in manual protein sequencing via Edman degradation. This document provides detailed protocols for the labeling of proteins with DABITC, methods for purification of the conjugate, and subsequent analysis.
Principle of Reaction
The labeling reaction is a nucleophilic addition of the unprotonated primary amine of the protein to the electrophilic carbon atom of the isothiocyanate group of DABITC. The reaction is pH-dependent, with higher efficiency at alkaline pH, where the amine groups are deprotonated and thus more nucleophilic.
Data Presentation
Table 1: Recommended Reaction Parameters for DABITC Labeling
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| DABITC:Protein Molar Ratio | 10:1 to 50:1 | This needs to be optimized for each specific protein. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Carbonate | Must be free of primary amines (e.g., Tris, Glycine). |
| Reaction pH | 8.5 - 9.5 | Optimal for ensuring deprotonation of primary amines. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to maintain protein stability. |
| Incubation Time | 2 hours to overnight | Longer incubation times may be needed at lower temperatures. |
| Mixing | Gentle stirring or rocking | Ensures homogeneity of the reaction mixture. |
| Light Conditions | Protect from light | Recommended as a general precaution for many labeling reagents. |
Table 2: Troubleshooting Common Issues in DABITC Protein Labeling
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal pH- Presence of competing amines in the buffer- Insufficient molar excess of DABITC- Low protein concentration | - Ensure reaction buffer pH is between 8.5 and 9.5.- Use an amine-free buffer like sodium bicarbonate or phosphate.- Increase the molar ratio of DABITC to protein.- Concentrate the protein solution to at least 1 mg/mL. |
| Protein Precipitation | - High degree of labeling altering protein solubility- Protein instability at the reaction pH or temperature | - Reduce the DABITC:protein molar ratio.- Perform the reaction at a lower temperature (e.g., 4°C).- Screen for optimal buffer conditions to maintain protein stability. |
| High Background Signal | - Incomplete removal of unreacted DABITC | - Ensure thorough purification by dialysis with multiple buffer changes or use a suitable size-exclusion chromatography column. |
| Loss of Protein Activity | - Labeling of critical amine groups in the active site | - Reduce the DABITC:protein molar ratio to decrease the degree of labeling.- Consider protecting the active site with a ligand during labeling. |
Experimental Protocols
Protocol 1: Protein Preparation for Labeling
-
Dissolve the Protein: Prepare a solution of the target protein in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5. A recommended protein concentration is 2-10 mg/mL.
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the labeling buffer. This can be achieved by dialysis against the labeling buffer overnight at 4°C or by using a desalting column.
-
Determine Protein Concentration: After buffer exchange, accurately determine the protein concentration using a standard method such as measuring absorbance at 280 nm (A280) or a Bradford assay.
Protocol 2: DABITC Labeling of Proteins
-
Prepare DABITC Solution: Immediately before use, prepare a stock solution of DABITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, dissolve DABITC to a concentration of 10 mg/mL.
-
Calculate Reagent Volume: Calculate the volume of the DABITC stock solution required to achieve the desired molar excess over the protein. A starting point is a 20-fold molar excess.
-
Add DABITC to Protein: While gently stirring, slowly add the calculated volume of the DABITC stock solution to the protein solution from Protocol 1.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring. Protect the reaction from light by covering the reaction vessel with aluminum foil.
Protocol 3: Purification of DABITC-Labeled Protein
It is crucial to remove the unreacted DABITC to avoid interference in downstream applications.
Method A: Size-Exclusion Chromatography (Gel Filtration)
-
Equilibrate Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Apply Sample: Apply the reaction mixture from Protocol 2 to the top of the equilibrated column.
-
Elute: Elute the protein with the storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted DABITC will be retained and elute later.
-
Collect Fractions: Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm. The fractions containing the protein can often be identified by a faint yellow color.
-
Pool and Concentrate: Pool the protein-containing fractions and concentrate if necessary using a centrifugal filter device.
Method B: Dialysis
-
Transfer to Dialysis Tubing: Transfer the reaction mixture into dialysis tubing with a suitable molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Dialyze: Dialyze the sample against a large volume of the desired storage buffer (e.g., 1 L of PBS, pH 7.4) at 4°C.
-
Buffer Changes: Perform at least three buffer changes over 24-48 hours to ensure complete removal of the unreacted DABITC.
-
Recover Sample: Recover the purified, labeled protein from the dialysis tubing.
Protocol 4: Determination of the Degree of Labeling (DOL)
The degree of labeling is the molar ratio of DABITC to protein.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength for DABITC (approximately 436 nm, A436).
-
Calculate Protein Concentration: The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of DABITC at 280 nm:
Protein Concentration (M) = [A280 - (A436 × CF)] / ε_protein
Where:
-
CF is the correction factor (A280 of DABITC / A436 of DABITC). This needs to be determined empirically for DABITC.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate DABITC Concentration: The concentration of the conjugated DABITC can be calculated using the Beer-Lambert law:
DABITC Concentration (M) = A436 / ε_DABITC
Where:
-
ε_DABITC is the molar extinction coefficient of DABITC at its absorbance maximum.
-
-
Calculate DOL:
DOL = DABITC Concentration (M) / Protein Concentration (M)
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with DABITC.
Caption: Reaction of DABITC with a primary amine on a protein.
Application Notes and Protocols for N-Terminal Sequencing using 4-(Dimethylamino)phenyl isothiocyanate (DMAPITC) in Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing by Edman degradation remains a cornerstone technique for protein and peptide characterization. The method sequentially removes amino acid residues from the N-terminus of a polypeptide, allowing for their individual identification. The choice of the isothiocyanate reagent is critical for the efficiency and sensitivity of the sequencing process. While phenyl isothiocyanate (PITC) is the most commonly used reagent, analogs have been explored to enhance detection sensitivity. 4-(Dimethylamino)phenyl isothiocyanate (DMAPITC) is one such analog. The introduction of the dimethylamino group is intended to increase the molar absorptivity of the resulting phenylthiohydantoin (PTH) derivatives, thereby improving the sensitivity of their detection by HPLC.
These application notes provide a detailed protocol for the use of this compound in Edman degradation, drawing upon established principles of the Edman chemistry and protocols developed for structurally similar chromophoric reagents like 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC).
Principle of Edman Degradation using DMAPITC
The Edman degradation process using DMAPITC follows the same fundamental three-step cyclical reaction as the traditional method with PITC:
-
Coupling: The peptide or protein is reacted with DMAPITC under alkaline conditions. The nucleophilic N-terminal α-amino group of the polypeptide attacks the electrophilic carbon of the isothiocyanate group of DMAPITC, forming a 4-(dimethylamino)phenylthiocarbamoyl (DMAPTC) adduct.
-
Cleavage: The DMAPTC-polypeptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, the DMAP-ATZ-amino acid.
-
Conversion: The extracted DMAP-ATZ-amino acid is subsequently converted to a more stable 4-(dimethylamino)phenylthiohydantoin (DMAP-TH) amino acid derivative by treatment with aqueous acid. This stable derivative is then identified by high-performance liquid chromatography (HPLC).
The cycle is then repeated on the shortened peptide to determine the sequence of the subsequent amino acid.
Quantitative Data Summary
Due to the limited availability of direct quantitative comparisons for DMAPITC in the literature, the following table provides a comparative summary based on data for the standard PITC reagent and the analogous chromophoric reagent, DABITC. The projected values for DMAPITC are based on the expected increase in sensitivity due to the chromophoric dimethylamino group.
| Parameter | Phenyl isothiocyanate (PITC) | 4-N,N-Dimethylaminoazobenzene 4'-isothiocyanate (DABITC) | This compound (DMAPITC) (Projected) |
| Typical Sample Amount | 10-100 picomoles | 2-10 nanomoles (manual) | 5-50 picomoles |
| Detection Method | UV Absorbance (typically ~269 nm) | Visible Absorbance (colored derivatives) | UV/Visible Absorbance (enhanced molar absorptivity) |
| Repetitive Yield | >99% (automated) | High, but can be affected by side reactions | Expected to be high with optimized protocol |
| Sensitivity | Picomole range | Nanomole to high picomole range (manual) | High picomole to low picomole range |
| Automation Compatibility | High | Demonstrated in solid-phase sequencers | Potentially high with protocol adjustments |
Experimental Protocols
The following protocols are provided as a guide for performing Edman degradation using DMAPITC. These are based on standard Edman chemistry and include modifications inspired by methods used for the similar chromophoric reagent, DABITC.
Protocol 1: Manual Solid-Phase Edman Degradation with DMAPITC
This protocol is adapted for manual sequencing of peptides immobilized on a solid support.
Materials:
-
Peptide immobilized on a suitable resin (e.g., aminopropyl glass)
-
This compound (DMAPITC) solution (5% w/v in pyridine)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in pyridine)
-
Pyridine, sequencing grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Methanol, HPLC grade
-
Dichloroethane, HPLC grade
-
Heptane
-
Ethyl acetate
-
1 M HCl
-
Nitrogen gas supply
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in a suitable solvent (e.g., pyridine) in a reaction vial.
-
Coupling (Double Coupling Method):
-
Add 20 µL of DMAPITC solution to the resin.
-
Incubate at 50°C for 30 minutes.
-
Wash the resin thoroughly with pyridine and then methanol to remove excess reagent.
-
For the second coupling step, add 20 µL of PITC solution.
-
Incubate at 50°C for 30 minutes. The PITC helps to drive the coupling reaction to completion and cap any unreacted N-termini.
-
Wash the resin with pyridine, methanol, and finally dichloroethane.
-
-
Cleavage:
-
Dry the resin under a stream of nitrogen.
-
Add 50 µL of anhydrous TFA to the resin.
-
Incubate at 50°C for 15 minutes.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction of DMAP-ATZ-amino acid:
-
Add 100 µL of a suitable organic solvent (e.g., ethyl acetate or dichloroethane) to the resin.
-
Vortex and centrifuge.
-
Transfer the supernatant containing the cleaved DMAP-ATZ-amino acid to a separate tube.
-
Repeat the extraction step.
-
-
Conversion to DMAP-TH-amino acid:
-
Dry the pooled extracts under nitrogen.
-
Add 50 µL of 1 M HCl.
-
Incubate at 80°C for 10 minutes.
-
Dry the sample completely under vacuum.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried DMAP-TH-amino acid derivative in a suitable volume of HPLC starting mobile phase.
-
The sample is now ready for injection into the HPLC system.
-
-
Next Cycle: The resin with the shortened peptide is ready for the next cycle of Edman degradation, starting from the coupling step.
Protocol 2: HPLC Analysis of DMAP-TH-Amino Acids
This protocol provides a general guideline for the separation of DMAP-TH-amino acid derivatives by reverse-phase HPLC. The exact gradient conditions may need to be optimized based on the specific column and HPLC system used.
Materials:
-
Reconstituted DMAP-TH-amino acid sample
-
HPLC system with a UV/Visible detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard DMAP-TH-amino acid derivatives for calibration
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection: Inject the reconstituted DMAP-TH-amino acid sample.
-
Elution Gradient:
-
A linear gradient from 10% to 60% Mobile Phase B over 30-40 minutes is a typical starting point.
-
The flow rate is typically set at 1.0 mL/min.
-
-
Detection: Monitor the elution of the DMAP-TH-amino acid derivatives using a UV/Visible detector at a wavelength that provides maximal absorbance for these compounds (likely to be in the range of 280-320 nm, which should be determined empirically).
-
Identification: Identify the amino acid derivative by comparing its retention time to the retention times of the standard DMAP-TH-amino acids.
Visualizations
Edman Degradation Workflow with DMAPITC
Caption: Workflow of Edman degradation using DMAPITC.
Chemical Reactions in DMAPITC-based Edman Degradation
Caption: Key chemical reactions in one cycle of Edman degradation with DMAPITC.
Conclusion
The use of this compound (DMAPITC) in Edman degradation offers a promising alternative to the conventional PITC reagent, with the potential for enhanced sensitivity due to the chromophoric nature of the resulting DMAP-TH-amino acid derivatives. While direct, comprehensive studies on DMAPITC are limited, the protocols and principles outlined in these application notes, adapted from established Edman degradation methodologies and work with the analogous compound DABITC, provide a solid foundation for researchers to implement and optimize this technique in their protein sequencing workflows. Further empirical validation is recommended to fine-tune reaction conditions and HPLC separation for optimal performance.
Application Notes and Protocols for Solid-Phase Peptide Sequencing with 4-(Dimethylamino)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide sequencing using 4-(Dimethylamino)phenyl isothiocyanate (DAPITC) is a powerful technique for determining the amino acid sequence of peptides and proteins. This method is a modification of the classic Edman degradation chemistry, adapted for peptides immobilized on a solid support. The use of DAPITC, a chromophoric derivative of phenyl isothiocyanate (PITC), offers the advantage of yielding colored 4-(Dimethylamino)phenylthiohydantoin (DAPTH)-amino acid derivatives. This coloration facilitates their detection and quantification by visible-light spectrophotometry, often in conjunction with High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and experimental protocols for performing solid-phase peptide sequencing with DAPITC.
Principle of the Method
The methodology is based on the stepwise removal and identification of N-terminal amino acids from a peptide that is covalently attached to an insoluble resin. The process consists of a cycle of three main chemical reactions:
-
Coupling: The free N-terminal amino group of the immobilized peptide reacts with DAPITC under alkaline conditions to form a 4-(Dimethylamino)phenylthiocarbamoyl-peptide (DAPTC-peptide).
-
Cleavage: The N-terminal amino acid derivative is selectively cleaved from the peptide chain under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA). This step releases an anilinothiazolinone (ATZ) derivative of the amino acid and the shortened peptide, which remains attached to the solid support.
-
Conversion: The unstable ATZ-amino acid is converted into a more stable and colored 4-(Dimethylamino)phenylthiohydantoin (DAPTH)-amino acid derivative by treatment with aqueous acid.
The released and converted DAPTH-amino acid is then identified by HPLC, and the cycle is repeated to determine the sequence of the subsequent amino acid.
Advantages of Solid-Phase Sequencing with DAPITC
-
Simplified Purification: Excess reagents and soluble by-products are easily removed by washing the solid support, simplifying the purification of the shortened peptide at each cycle.
-
Amenable to Automation: The repetitive nature of the washing and reaction steps makes the procedure well-suited for automation.
-
Visible Detection: The DAPTH-amino acid derivatives are colored, allowing for easy detection and quantification using a standard HPLC system with a visible-light detector.
-
High Sensitivity: The method can be applied to nanomole and even picomole quantities of peptide.
Data Presentation
Table 1: Quantitative Parameters in Solid-Phase Peptide Sequencing
| Parameter | Typical Value/Range | Reference/Note |
| Starting Peptide Amount | 10 - 100 nmol | Can be as low as 10-100 picomoles with modern automated sequencers.[1] |
| Repetitive Yield per Cycle | > 92% | The efficiency of each Edman degradation cycle.[2] |
| Number of Identifiable Cycles | Up to 30-60 residues | Limited by the cumulative effect of incomplete reactions.[1] |
| Recovery of Thiohydantoin Derivatives | 88 - 99% | Recovery after the conversion step and HPLC analysis.[2] |
Experimental Protocols
Materials and Reagents
-
Peptide immobilized on a solid support (e.g., polystyrene resin, glass beads).
-
This compound (DAPITC) solution (e.g., 0.1 M in pyridine or a suitable organic solvent).
-
Coupling Buffer: 5% (v/v) N,N-diisopropylethylamine (DIEA) in pyridine or another suitable base.
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH), Pyridine.
-
Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).
-
Conversion Reagent: 20% (v/v) aqueous Trifluoroacetic Acid (TFA).
-
Extraction Solvent: Ethyl acetate or n-butyl chloride.
-
HPLC grade solvents for analysis (e.g., acetonitrile, water, buffer salts).
-
Standard DAPTH-amino acids for HPLC calibration.
Protocol 1: Manual Solid-Phase Edman Degradation with DAPITC
This protocol outlines a single cycle of manual solid-phase Edman degradation. The steps are repeated to determine the amino acid sequence.
1. Swelling the Resin:
- Place the peptide-resin (10-50 mg) in a reaction vessel (e.g., a fritted glass funnel or a specialized reaction column).
- Add a suitable solvent like dichloromethane (DCM) to swell the resin for approximately 30 minutes.
- Wash the resin thoroughly with DCM.
2. Coupling Reaction:
- Wash the resin with the coupling buffer (e.g., 5% DIEA in pyridine).
- Add the DAPITC solution to the resin.
- Incubate at 40-50°C for 30-60 minutes with gentle agitation.
- Wash the resin extensively with pyridine, followed by DCM and methanol to remove excess reagents and by-products.
3. Cleavage Reaction:
- Dry the resin under a stream of nitrogen.
- Add anhydrous TFA to the resin.
- Incubate at 50°C for 15-30 minutes.
- Collect the TFA solution containing the cleaved ATZ-amino acid derivative by filtration.
- Wash the resin with anhydrous TFA and combine the washes.
- The resin containing the shortened peptide is now ready for the next cycle, starting from the coupling step after neutralization.
4. Conversion to DAPTH-Amino Acid:
- Evaporate the collected TFA solution to dryness under a stream of nitrogen.
- Add the conversion reagent (20% aqueous TFA) to the dried residue.
- Incubate at 50-60°C for 20-30 minutes.
- Dry the sample again under nitrogen.
5. Extraction and Preparation for HPLC:
- Dissolve the dried residue in a small volume of a suitable solvent (e.g., methanol or ethyl acetate).
- The sample is now ready for injection into the HPLC system for identification of the DAPTH-amino acid.
Protocol 2: HPLC Analysis of DAPTH-Amino Acids
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% TFA in water or an acetate buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 30-40 minutes is typically used to separate the different DAPTH-amino acids. A specific gradient needs to be optimized based on the column and the specific DAPTH-amino acid standards.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV-Vis detector set at a wavelength appropriate for DAPTH-amino acids (typically around 420-430 nm, the maximum absorbance of the dimethylamino-phenyl group).
Procedure:
-
Inject the prepared DAPTH-amino acid sample onto the HPLC column.
-
Run the gradient elution program.
-
Identify the DAPTH-amino acid by comparing its retention time with that of known standards.
-
Quantify the amount of the amino acid by integrating the peak area and comparing it to a calibration curve generated from the standards.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Sequencing.
Caption: Chemical Steps of Edman Degradation with DAPITC.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von primären und sekundären Aminen mit 4-(Dimethylamino)phenylisothiocyanat
Anwendungsgebiet: Quantitative und qualitative Analyse von primären und sekundären Aminen in pharmazeutischen, biologischen und umwelttechnischen Proben mittels Hochleistungsflüssigkeitschromatographie (HPLC).
Einleitung
Die genaue Quantifizierung von primären und sekundären Aminen ist in vielen Bereichen der Forschung und Entwicklung, insbesondere in der pharmazeutischen Wirkstoffentwicklung, von entscheidender Bedeutung. Da viele Amine keine oder nur eine schwache UV-Absorption aufweisen, ist eine direkte Detektion mittels HPLC oft nicht empfindlich genug. Die Derivatisierung mit einem geeigneten Reagenz, das eine chromophore oder fluorophore Gruppe in das Molekül einführt, ist eine gängige Strategie, um die Nachweisgrenzen zu verbessern.
4-(Dimethylamino)phenylisothiocyanat (DMAPITC) ist ein Derivatisierungsreagenz, das spezifisch mit primären und sekundären Aminen unter Bildung von stabilen Phenylthiocarbamoyl (PTC)-Derivaten reagiert. Die Dimethylaminogruppe im DMAPITC-Molekül verstärkt die UV-Absorption der Derivate und ermöglicht so eine empfindliche Detektion mittels UV- oder Diode-Array-Detektoren (DAD). Diese Methode bietet eine robuste und zuverlässige Möglichkeit zur Analyse einer Vielzahl von Aminen.
Chemische Reaktion
DMAPITC reagiert mit dem freien Elektronenpaar des Stickstoffatoms von primären und sekundären Aminen in einer nukleophilen Additionsreaktion. Dabei wird ein stabiles Thioharnstoff-Derivat gebildet. Tertiäre Amine und andere funktionelle Gruppen reagieren unter den gewählten Bedingungen in der Regel nicht, was die Selektivität der Methode erhöht.
Application of 4-(Dimethylamino)phenyl Isothiocyanate in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenyl isothiocyanate (DABITC) is a chromophoric reagent utilized in proteomics research, primarily for the sequential degradation of peptides and proteins from the N-terminus, a process known as Edman degradation. Its distinct advantage over the more conventional phenyl isothiocyanate (PITC) lies in its dimethylamino group, which imparts a visible color to its derivatives, facilitating their detection and quantification. This property is particularly valuable in manual sequencing techniques and certain mass spectrometry applications, offering enhanced sensitivity and a visual aid in tracking the sequencing progress. These application notes provide a comprehensive overview of the use of DABITC in proteomics, including detailed experimental protocols and data presentation.
Principle of DABITC-Based Edman Degradation
The application of DABITC in protein sequencing follows the well-established principles of Edman degradation. The process is a cyclical chemical reaction that removes one amino acid at a time from the N-terminus of a peptide or protein. Each cycle consists of three main steps:
-
Coupling: Under alkaline conditions, the isothiocyanate group of DABITC reacts with the free α-amino group of the N-terminal amino acid of the peptide to form a 4-(Dimethylamino)phenylthiocarbamoyl (DABTC)-peptide derivative.
-
Cleavage: The peptide bond adjacent to the derivatized N-terminal amino acid is specifically cleaved under anhydrous acidic conditions, releasing the terminal amino acid as a thiazolinone derivative (ATZ-amino acid) and leaving the remainder of the peptide chain intact with a new N-terminus.
-
Conversion: The unstable ATZ-amino acid is then converted into a more stable and colored 4-(Dimethylamino)phenylthiohydantoin (DABTH)-amino acid derivative by treatment with aqueous acid.
The identity of the cleaved amino acid is then determined by chromatographic methods, typically High-Performance Liquid Chromatography (HPLC), by comparing the retention time of the DABTH-amino acid to that of known standards. This cycle is repeated to determine the sequence of the peptide.
Applications in Proteomics
The primary application of DABITC in proteomics is in N-terminal protein sequencing . Its chromophoric nature makes it particularly suitable for:
-
Manual Liquid-Phase Sequencing: The colored derivatives allow for visual tracking of the reaction progress and aid in the manual collection of fractions, which can be advantageous in low-throughput or educational settings.
-
High-Sensitivity Detection: The dimethylamino group can enhance the signal in certain detection methods, including mass spectrometry, potentially leading to improved sensitivity for low-abundance proteins. For instance, derivatization with substituted phenyl isothiocyanates, including a dimethylamino variant, has been shown to increase the signal yield in multiple reaction monitoring mass spectrometry (MRM-MS).[1][2]
-
Solid-Phase Sequencing: DABITC has been successfully employed in automated solid-phase sequencing, where the peptide is immobilized on a solid support, simplifying the removal of excess reagents and by-products.[3]
Data Presentation
The use of substituted phenyl isothiocyanates, including this compound (referred to as DIM), has been shown to enhance the signal yield in mass spectrometry-based quantification of peptides. The following table summarizes the signal enhancement observed for a model peptide (CFTR01) derivatized with different substituted phenyl isothiocyanates compared to the underivatized peptide.
| Derivatizing Reagent | Abbreviation | Signal Yield Increase (Fold Change) |
| 4-Dimethylamino phenyl isothiocyanate | DIM | ~6 |
| 4-Diethylamino phenyl isothiocyanate | DIE | ~7 |
| 4-Dipropylamino phenyl isothiocyanate | DIP | ~15 |
Table 1: Signal yield enhancement of the CFTR01 peptide after derivatization with various substituted phenyl isothiocyanates in multiple reaction monitoring mass spectrometry (MRM-MS). The signal yield increase is a combined measure of the precursor and fragment ions relative to the underivatized peptide.[1][2]
Experimental Protocols
Protocol 1: Manual Liquid-Phase N-Terminal Sequencing using DABITC
This protocol describes a manual method for the sequential degradation of peptides in the liquid phase using DABITC.
Materials:
-
Purified peptide sample (1-10 nmol)
-
This compound (DABITC) solution (10 mg/mL in pyridine)
-
Pyridine, sequencing grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Heptane
-
Ethyl acetate
-
1 M HCl
-
Nitrogen gas supply
-
Heating block or water bath (50°C and 80°C)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV-Vis detector
Procedure:
Step 1: Coupling Reaction
-
Dissolve the peptide sample in 50 µL of 50% aqueous pyridine in a small glass reaction tube.
-
Add 25 µL of the DABITC solution to the peptide solution.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
Wash the dried residue by adding 200 µL of heptane:ethyl acetate (2:1, v/v), vortexing, and centrifuging. Carefully remove and discard the supernatant. Repeat this wash step twice.
-
Dry the sample again under a stream of nitrogen.
Step 2: Cleavage Reaction
-
Add 50 µL of anhydrous TFA to the dried sample.
-
Incubate at 50°C for 10 minutes.
-
Dry the sample completely under a stream of nitrogen.
Step 3: Extraction of the ATZ-Amino Acid
-
Add 100 µL of water to the dried residue.
-
Add 200 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.
-
The upper organic phase contains the anilinothiazolinone (ATZ)-amino acid derivative. Carefully transfer the upper phase to a new tube.
-
The lower aqueous phase contains the shortened peptide. Retain this phase for the next cycle of sequencing.
Step 4: Conversion to the DABTH-Amino Acid
-
Dry the collected organic phase (from Step 3.3) under a stream of nitrogen.
-
Add 100 µL of 1 M HCl to the dried residue.
-
Incubate at 80°C for 10 minutes to convert the ATZ-amino acid to the stable 4-(Dimethylamino)phenylthiohydantoin (DABTH)-amino acid.
-
Dry the sample completely under a stream of nitrogen.
Step 5: Identification of the DABTH-Amino Acid
-
Reconstitute the dried DABTH-amino acid in a suitable solvent for HPLC analysis (e.g., 20-50 µL of methanol or acetonitrile).
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Identify the DABTH-amino acid by comparing its retention time with that of a standard mixture of DABTH-amino acids.
Step 6: Subsequent Cycles
-
Take the aqueous phase from Step 3.4 (containing the shortened peptide) and dry it completely under a stream of nitrogen.
-
Repeat the entire procedure from Step 1 to continue the sequencing of the next amino acid.
Mandatory Visualizations
Edman Degradation Workflow using DABITC
References
- 1. Microsequencing of Peptides and Proteins with 4-N,N-Dimethylaminoazobenzene-4′-isothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 2. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 3. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-(Dimethylamino)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenyl isothiocyanate is a versatile reagent for the fluorescent labeling of proteins, enabling researchers to visualize, track, and quantify proteins in a variety of biological assays. Its isothiocyanate group reacts covalently with primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the protein surface, forming a stable thiourea linkage. This covalent bond ensures a permanent label, making it suitable for a wide range of applications, from fluorescence microscopy to flow cytometry and immunoassays.[1] The dimethylamino group imparts fluorescent properties to the molecule, allowing for the detection and analysis of the labeled protein.[2][3]
These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for protein labeling and purification, and methods for characterizing the final conjugate.
Physicochemical and Fluorescent Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | N,N-Dimethyl-4-isothiocyanatoaniline | [4] |
| CAS Number | 2131-64-8 | |
| Molecular Formula | C₉H₁₀N₂S | [4] |
| Molecular Weight | 178.26 g/mol | [4] |
| Appearance | Pale cream to yellow crystalline solid | [1] |
| Melting Point | 64-70 °C | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| Reactivity | Reacts with primary amines | [1] |
| Storage | 2-8°C, protected from light and moisture |
Note: Specific fluorescence properties should be determined experimentally for the protein conjugate.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins
This protocol provides a general procedure for labeling proteins with this compound. The molar ratio of the dye to the protein may need to be optimized to achieve the desired degree of labeling without compromising protein function.[5]
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Labeling buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Purification column (e.g., size-exclusion chromatography column).
-
Reaction tubes.
-
Stirring/rocking platform.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris buffer or ammonium salts) as they will compete with the protein for reaction with the isothiocyanate.[6]
-
-
Prepare the Dye Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the calculated amount of the dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with continuous gentle stirring or rocking.[8]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and any reaction byproducts using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[2][9]
-
Monitor the column eluate by measuring the absorbance at 280 nm (for protein) and the expected absorbance maximum of the dye. The first colored peak to elute will be the labeled protein, while the later eluting colored peak will be the free dye.
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (see Protocol 2).
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.[10][11] An optimal DOL ensures a strong fluorescent signal without causing issues like self-quenching or loss of protein activity.[12]
Materials:
-
Purified, labeled protein solution.
-
Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). If the exact A_max for the this compound conjugate is unknown, a full spectrum scan should be performed to determine it.
-
-
Calculate Protein Concentration:
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at A_max. This needs to be determined for the specific dye. For many common dyes, this value is between 0.1 and 0.4.[5]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
-
Calculate Dye Concentration:
-
The concentration of the dye can be calculated using the Beer-Lambert law:
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹). This value needs to be known or determined.
-
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for fluorescently labeling proteins.
Caption: Using labeled proteins to study protein-protein interactions.
References
- 1. Buy this compound | 2131-64-8 [smolecule.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. This compound | 2131-64-8 [chemicalbook.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. nanotempertech.com [nanotempertech.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Revolutionizing Proteomics: High-Sensitivity Protein Sequencing with 4-(Dimethylamino)phenyl isothiocyanate
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of proteomics and drug development, the precise determination of a protein's primary amino acid sequence is fundamental. Edman degradation has long been the cornerstone of N-terminal protein sequencing. However, the demand for analyzing ever-smaller sample quantities has driven the development of high-sensitivity reagents. 4-(Dimethylamino)phenyl isothiocyanate (DAP-ITC) and its analogues, such as 4-(N,N-dimethylaminoazobenzene)-4'-isothiocyanate (DABITC) and 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSAPITC), have emerged as powerful alternatives to the traditional phenylisothiocyanate (PITC). These reagents offer significantly enhanced detection limits, enabling the sequencing of proteins and peptides at the picomole and even subnanomole levels.
The chromophoric or fluorescent properties of the thiohydantoin (TH) derivatives generated by these reagents allow for their detection with much higher sensitivity than the phenylthiohydantoin (PTH) derivatives from PITC. This increased sensitivity is crucial for the characterization of low-abundance proteins, precious samples, and for applications in biomarker discovery and biopharmaceutical development. This document provides detailed protocols for manual and automated high-sensitivity protein sequencing using DAP-ITC analogues and presents a comparative overview of their performance against traditional methods.
Principle of High-Sensitivity Edman Degradation
High-sensitivity Edman degradation follows the same fundamental principles as the traditional method: a stepwise removal and identification of N-terminal amino acids. The process consists of three core steps:
-
Coupling: The isothiocyanate group of the DAP-ITC reagent reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a dimethylaminophenylthiocarbamoyl (DAPTC)-peptide derivative.
-
Cleavage: Under acidic conditions, the DAPTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain, forming an anilinothiazolinone (ATZ) derivative.
-
Conversion & Identification: The unstable ATZ-amino acid is then converted to a more stable and detectable dimethylaminophenylthiohydantoin (DAPTH) amino acid. These colored or fluorescent derivatives are subsequently identified, typically by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
The cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence. The key innovation of using DAP-ITC lies in the high molar extinction coefficient or fluorescence quantum yield of the resulting DAPTH-amino acids, which allows for their detection at significantly lower concentrations than PTH-amino acids.
Quantitative Data Presentation
The following table summarizes the performance and sensitivity of DAP-ITC analogues in comparison to the conventional PITC reagent.
| Feature | Phenylisothiocyanate (PITC) | 4-(N,N-dimethylaminoazobenzene)-4'-isothiocyanate (DABITC) | 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSAPITC) |
| Detection Method | UV Absorbance (HPLC) | Visible Absorbance (HPLC) | Fluorescence (TLC/HPLC) |
| Sensitivity Level | 10 - 100 picomoles[1] | Subnanomole levels[2][3] | 100 picomoles[4] |
| Sequencing Cycles | Typically up to 30-50 cycles[1] | Up to 30 identifiable cycles[3] | 9 cycles (from 100 pmol), 19 cycles (from 1 nmol)[4] |
| Derivative Formed | Phenylthiohydantoin (PTH) | Dimethylaminoazobenzene thiohydantoin (DABTH) | Dansylamino phenylthiohydantoin (DNSAPTH) |
| Key Advantages | Well-established, robust chemistry. | High sensitivity, visible color of derivatives. | High sensitivity due to fluorescence.[4] |
| Notes | Lower sensitivity compared to DAP-ITC analogues. | Often used with a "double coupling" method to improve yield.[3] | Enables manual sequencing of very small amounts of protein.[4] |
Experimental Protocols
Manual Liquid-Phase Sequencing with DNSAPITC
This protocol is adapted for high-sensitivity manual sequencing of small peptides.
Materials:
-
DNSAPITC solution (10 mg/mL in acetone)
-
Peptide sample (100 pmol to 1 nmol) dissolved in coupling buffer
-
Coupling Buffer: 50% aqueous pyridine (v/v)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane/ethyl acetate (10:1, v/v) wash solution
-
Conversion Buffer: 50% TFA in water
-
Ethyl acetate for extraction
-
DNSAPTH-amino acid standards
-
TLC plates (polyamide)
-
TLC solvents
Procedure:
-
Coupling: a. Place the dried peptide sample in a small glass reaction tube. b. Add 20 µL of coupling buffer to dissolve the peptide. c. Add 5 µL of DNSAPITC solution. d. Incubate at 50°C for 30 minutes. e. Dry the sample completely under vacuum.
-
Washing: a. Add 50 µL of heptane/ethyl acetate wash solution to the dried sample. b. Vortex briefly and centrifuge. c. Carefully remove and discard the supernatant. d. Repeat the wash step twice. e. Dry the sample thoroughly under vacuum.
-
Cleavage: a. Add 10 µL of anhydrous TFA to the dried sample. b. Incubate at 50°C for 10 minutes. c. Dry the sample completely under vacuum.
-
Extraction: a. Add 50 µL of ethyl acetate to the tube. b. Vortex and centrifuge. c. Carefully transfer the supernatant (containing the ATZ-amino acid) to a new tube. This is the ATZ fraction. d. The remaining pellet is the shortened peptide. Dry it under vacuum to prepare for the next cycle of sequencing (return to step 1b).
-
Conversion: a. Dry the ATZ fraction from step 4c under a stream of nitrogen. b. Add 20 µL of conversion buffer (50% TFA). c. Incubate at 80°C for 10 minutes. d. Dry the sample completely under vacuum. This is the DNSAPTH-amino acid.
-
Identification: a. Dissolve the dried DNSAPTH-amino acid in a small volume of ethanol. b. Spot the sample onto a polyamide TLC plate alongside the DNSAPTH-amino acid standards. c. Develop the TLC plate using appropriate solvents. d. Visualize the fluorescent spots under UV light to identify the amino acid.
Automated Solid-Phase Sequencing with DABITC
This protocol outlines the key steps for automated sequencing using DABITC, often involving a "double coupling" strategy to maximize the yield of the derivatized N-terminus.
Materials:
-
Protein/peptide sample immobilized on a solid support (e.g., PVDF membrane, glass fiber disk).
-
DABITC solution (in pyridine or other suitable solvent).
-
PITC solution (for the second coupling step).
-
Sequencing-grade anhydrous trifluoroacetic acid (TFA).
-
Wash solvents: Heptane, ethyl acetate, methanol, dichloroethane.[3]
-
Conversion solution: Methanolic HCl with dithiothreitol.[3]
-
Automated protein sequencer.
-
HPLC system with a visible light detector.
-
DABTH-amino acid standards.
Procedure (as performed by an automated sequencer):
-
First Coupling (DABITC): a. The immobilized protein is treated with DABITC solution under alkaline conditions to label the N-terminal amino acid. b. The support is washed with appropriate solvents to remove excess reagent and byproducts.
-
Second Coupling (PITC): a. To ensure complete derivatization of the N-terminus, a second coupling step is performed with PITC. This reacts with any remaining free N-terminal amino groups. b. The support is again washed thoroughly.
-
Cleavage: a. The support is treated with anhydrous TFA to cleave the N-terminal amino acid as its ATZ derivative.
-
Extraction and Conversion: a. The ATZ derivative is extracted and transferred to a conversion flask. b. The conversion to the stable DABTH-amino acid is performed automatically using methanolic HCl containing dithiothreitol.[3]
-
Identification by HPLC: a. The resulting DABTH-amino acid is injected into an HPLC system. b. Separation is achieved on a reverse-phase column. c. The colored DABTH-amino acid is detected by a visible light detector, and its retention time is compared to those of known standards for identification.
-
Cycle Repetition: a. The sequencer automatically begins the next cycle on the shortened peptide.
Visualizations
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-(Dimethylamino)phenyl isothiocyanate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenyl isothiocyanate (DMAPI) is a reactive compound with potential applications in various fields of research. Accurate quantification of DMAPI in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, the inherent reactivity of the isothiocyanate group presents challenges for sample preparation, potentially leading to analyte loss and variability. This document provides detailed application notes and generalized protocols for the preparation of plasma samples for the analysis of DMAPI, adapted from established methods for similar isothiocyanate compounds.
Disclaimer: The following protocols are generalized procedures and have not been specifically validated for this compound. These methods should be considered as a starting point for method development and will require optimization and validation for specific applications.
Physicochemical Properties of this compound
Understanding the physicochemical properties of DMAPI is essential for developing a robust sample preparation strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.25 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [2] |
| Melting Point | 64-70 °C | [2] |
| Water Solubility | 13.37 mg/L (at 25 °C) | [3] |
| Sensitivity | Moisture sensitive | [3] |
The low water solubility and moisture sensitivity of DMAPI indicate that sample preparation methods should favor organic solvents and minimize exposure to aqueous environments for extended periods. The isothiocyanate group is highly reactive towards nucleophiles, particularly primary and secondary amines present in plasma proteins. This necessitates efficient removal of proteins during sample preparation.
Experimental Protocols
Three common sample preparation techniques are presented below: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice of method will depend on the required level of sample cleanup, sensitivity, and available instrumentation.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in a less clean extract compared to other methods, potentially leading to matrix effects.
Materials:
-
Human plasma
-
This compound (DMAPI) standard
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., LC-MS/MS).
-
Vortex briefly and inject a portion of the reconstituted sample into the analytical system.
Workflow for Protein Precipitation
Caption: Workflow of the protein precipitation protocol for DMAPI analysis in plasma.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.
Materials:
-
Human plasma
-
DMAPI standard
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 25 µL of 0.1 M sodium hydroxide to adjust the pH and minimize protein binding.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the analytical system.
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the liquid-liquid extraction protocol for DMAPI analysis in plasma.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest sample extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. This method is ideal for achieving low limits of quantification.
Materials:
-
Human plasma
-
DMAPI standard
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Elution solvent (e.g., 90:10 Methanol:Water)
-
SPE vacuum manifold
Procedure:
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 10 µL of internal standard and diluting with 890 µL of water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of the elution solvent (90:10 Methanol:Water).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and inject into the analytical system.
-
Workflow for Solid-Phase Extraction
Caption: Workflow of the solid-phase extraction protocol for DMAPI analysis in plasma.
Representative Quantitative Data for Isothiocyanate Analysis
The following tables summarize typical performance characteristics observed in validated bioanalytical methods for other isothiocyanates in plasma. These values are for illustrative purposes only and must be established for DMAPI through rigorous method validation.
Table 1: Representative Method Performance
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 95 | 90 - 105 | > 95 |
| Matrix Effect (%) | 80 - 110 | 90 - 105 | 95 - 102 |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Accuracy (%Bias) | ± 15 | ± 10 | ± 5 |
Table 2: Representative Calibration and Sensitivity Data
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL |
Conclusion
The successful analysis of this compound in plasma hinges on a well-developed and validated sample preparation method that addresses the compound's reactivity and physicochemical properties. The protein precipitation, liquid-liquid extraction, and solid-phase extraction protocols provided here offer a range of options for researchers to adapt and optimize for their specific analytical needs. It is imperative that any chosen method undergoes thorough validation to ensure the accuracy, precision, and reliability of the resulting data in preclinical and clinical studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Dimethylamino)phenyl isothiocyanate (DMAPI) Reactions with Peptides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for labeling peptides with 4-(Dimethylamino)phenyl isothiocyanate (DMAPI) and other isothiocyanates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction when labeling a peptide with DMAPI?
A1: The reaction is a nucleophilic addition. The primary amine group (-NH2) on the peptide, which is in a deprotonated state, acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the DMAPI molecule. This forms a stable thiourea linkage between the peptide and the DMAPI label.[1]
Q2: Which functional groups on a peptide will react with DMAPI?
A2: DMAPI and other isothiocyanates primarily react with non-protonated primary amines.[1] The main reaction sites on a peptide are:
-
Isothiocyanates can also react with the thiol group of cysteine (Cys) side chains, but this reaction is more favorable at a lower pH (around 6-8) and forms a dithiocarbamate linkage, which may be less stable than the thiourea bond formed with amines.[1][3]
Q3: Why is a basic pH essential for the reaction?
A3: A basic pH (typically 8.5 to 9.5) is required to ensure that the target amino groups on the peptide are in their deprotonated, nucleophilic (-NH2) state, which is necessary for the reaction to proceed efficiently.[1] The N-terminal α-amino group generally has a pKa around 7-8.9, while the ε-amino group of lysine has a pKa around 10.5.[1][2] Therefore, a pH above 9 is often recommended to label all available amino groups.[1][2]
Q4: Can I selectively label the N-terminus of my peptide?
A4: Yes, selective N-terminal labeling is possible by controlling the pH. Since the N-terminus typically has a lower pKa than the lysine side chain, reacting at a near-neutral or slightly basic pH (e.g., pH 7-8.5) can favor modification of the N-terminal amine, which is more deprotonated at this pH than the lysine ε-amino group.[2][4]
Q5: What are common side reactions to be aware of?
A5: The most common side reactions include:
-
Reaction with Thiols: As mentioned, reaction with cysteine residues can occur, especially at a pH below 8.[3]
-
Hydrolysis of DMAPI: Isothiocyanates can be degraded by water, and this rate of degradation increases with pH.[2] It is crucial to prepare DMAPI solutions fresh in an anhydrous solvent like DMSO or DMF.[1]
-
Edman Degradation-Type Cyclization: Particularly during solid-phase peptide synthesis (SPPS), the N-terminal labeled residue can cyclize under acidic conditions (e.g., during cleavage from the resin), forming a thiohydantoin and leading to the cleavage of the N-terminal residue.[1][5]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency or Low Yield
| Possible Cause | Recommended Solution |
| Incorrect pH | The reaction pH is the most critical parameter.[1] Ensure the pH is between 8.5 and 9.5 for efficient labeling of all amines.[1][2] Use amine-free buffers like sodium bicarbonate or borate.[1] Avoid buffers containing primary amines like Tris or glycine.[2] |
| Protonated Amino Groups | If the pH is too low, the target amino groups will be protonated (-NH3+) and non-nucleophilic. Verify and adjust the pH of the reaction mixture. |
| Degraded DMAPI Reagent | Isothiocyanates are sensitive to moisture.[2] Always use a fresh bottle or a properly stored aliquot of DMAPI. Prepare the stock solution immediately before use in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] |
| Insufficient Molar Excess of DMAPI | A stoichiometric excess (typically 1.5 to 10-fold) of the isothiocyanate reagent is often required to drive the reaction to completion.[1] The optimal ratio may need to be determined experimentally for your specific peptide. |
| Low Reaction Temperature or Short Reaction Time | Most labeling reactions are performed at room temperature for 1-4 hours or left overnight.[1] Gently increasing the temperature can sometimes improve yields, but be cautious as it may also increase side reactions or peptide degradation.[1] |
| Peptide Aggregation | Some peptides may aggregate under reaction conditions, making reactive sites inaccessible. Consider adding organic co-solvents or denaturants (if they don't interfere with the reaction) to improve solubility. |
Problem 2: Poor Solubility of Peptide or DMAPI Reagent
| Possible Cause | Recommended Solution |
| Hydrophobic Reagent/Peptide | Many isothiocyanate reagents, including DMAPI, are hydrophobic. Peptides can also have limited aqueous solubility. |
| Solution: Prepare a concentrated stock of DMAPI in an anhydrous organic solvent like DMF or DMSO.[1] Add the stock solution to the aqueous peptide solution dropwise while vortexing. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid peptide precipitation, but this may need optimization. |
Problem 3: Multiple Labeled Products or Lack of Specificity
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites | The peptide contains an N-terminus and one or more lysine residues, all of which are reactive at high pH. |
| Solution 1 (Site-Specific Labeling): To label only the N-terminus, lower the reaction pH to a range of 7.0-8.5.[2][4] This exploits the pKa difference between the N-terminal α-amino group and the lysine ε-amino group.[1] | |
| Solution 2 (Protecting Groups): If specific lysine labeling is desired while leaving the N-terminus free, or vice-versa, consider using orthogonal protecting group strategies during peptide synthesis. |
Problem 4: Difficulty Purifying the Labeled Peptide
| Possible Cause | Recommended Solution |
| Excess Unreacted DMAPI | A large excess of the labeling reagent can co-elute with the product during chromatography. |
| Solution 1 (Quenching): After the reaction is complete, add a small molecule with a primary amine (e.g., ethanolamine or Tris) to quench any remaining reactive DMAPI. | |
| Solution 2 (Purification Method): Use reverse-phase HPLC (RP-HPLC) for purification. The hydrophobicity of the DMAPI label will significantly increase the retention time of the labeled peptide compared to the unlabeled peptide, usually allowing for good separation. Gel filtration can also be used to separate the labeled peptide from the small-molecule reagent. | |
| Hydrolysis Products | Hydrolyzed DMAPI can create impurities that complicate purification. |
| Solution: Ensure the DMAPI reagent is fresh and dissolved in an anhydrous solvent to minimize hydrolysis.[1] |
Data Presentation: Reaction Parameter Summary
The optimal conditions for your specific peptide may vary and require empirical optimization. Use the following table as a starting guide.
| Parameter | General Labeling (N-term + Lys) | N-Terminus Selective Labeling | Notes |
| pH | 9.0 - 9.5[1][2] | 7.0 - 8.5[2][4] | Most critical parameter. Determines the deprotonation state of amines.[1] |
| Buffer | Sodium Bicarbonate, Borate (50-100 mM) | Phosphate, Bicarbonate (50-100 mM) | Must be free of primary amines (e.g., Tris, Glycine).[2] |
| DMAPI:Peptide Molar Ratio | 5:1 to 10:1[1] | 1.5:1 to 5:1 | Start with a lower excess and optimize. |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Higher temperatures can increase reaction rate but also degradation.[1] |
| Reaction Time | 2 hours to Overnight[1] | 1 - 4 hours | Monitor reaction progress by LC-MS or HPLC. |
| DMAPI Solvent | Anhydrous DMSO or DMF[1] | Anhydrous DMSO or DMF[1] | Prepare fresh to avoid hydrolysis.[1] |
Experimental Protocols
Protocol 1: General Solution-Phase Labeling of a Peptide
-
Peptide Preparation: Dissolve the purified peptide in a 50 mM sodium bicarbonate buffer (pH 9.0). The final peptide concentration should typically be in the range of 1-5 mg/mL.
-
DMAPI Stock Solution: Immediately before use, dissolve DMAPI in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Reaction Initiation: While gently vortexing the peptide solution, add the desired molar excess of the DMAPI stock solution dropwise. Keep the final DMF/DMSO concentration below 10% (v/v) if possible to avoid precipitating the peptide.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For less reactive peptides, this can be extended overnight.
-
Quenching (Optional): Add a 100-fold molar excess of an amine-containing buffer like Tris to quench any unreacted DMAPI. Incubate for another 30 minutes.
-
Purification: Purify the DMAPI-labeled peptide from unreacted reagents and byproducts using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Labeling on Solid-Phase Resin (Post-Synthesis)
This protocol assumes the peptide has been synthesized on a resin (e.g., Rink Amide) and the final N-terminal Fmoc group has been removed.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.[1] Wash the resin thoroughly with DMF (5-7 times).
-
Reagent Preparation: In a separate tube, dissolve DMAPI (5-10 equivalents relative to resin loading) in DMF. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6-12 equivalents).[1]
-
Coupling Reaction: Add the DMAPI/DIPEA mixture to the washed resin.[1] Agitate the reaction vessel at room temperature for 2-4 hours, protected from light.[1]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove all excess reagents.
-
Cleavage and Deprotection: Dry the resin and proceed with the standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the labeled peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, and then purify using reverse-phase HPLC.
Visualizations
Caption: Chemical reaction of DMAPI with a peptide's primary amine.
Caption: General workflow for DMAPI labeling of peptides in solution.
Caption: Decision tree for troubleshooting low yield in DMAPI reactions.
References
Technical Support Center: 4-(Dimethylamino)phenyl Isothiocyanate (DABITC) Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)phenyl isothiocyanate (DABITC) for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DABITC) and what is it used for?
A1: this compound (DABITC) is a chemical reagent used for covalently labeling proteins. The isothiocyanate group (-N=C=S) reacts with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable thiourea linkage. This labeling is often employed in protein sequencing (a manual Edman degradation method) and to introduce a chromophoric or fluorescent tag for detection and quantification.[1][2]
Q2: What are the primary target functional groups for DABITC on a protein?
A2: The primary targets for DABITC and other isothiocyanates are the free amino groups on a protein.[3] This includes the α-amino group at the N-terminus of the polypeptide chain and the ε-amino groups in the side chains of lysine residues.[1][4] Under certain conditions, other nucleophilic groups like the thiol group of cysteine can also react, though this is less common under typical labeling conditions.[3]
Q3: What is the optimal pH for DABITC protein labeling?
A3: Generally, a mildly alkaline pH is optimal for the reaction of isothiocyanates with amino groups on proteins. A pH range of 8.0 to 9.0 is often recommended to ensure that the target amino groups are deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate.[3][5] However, the optimal pH can vary depending on the specific protein and its stability. It is advisable to perform initial optimization experiments across a pH range (e.g., 7.5 to 9.5) to determine the best condition for your protein of interest.
Troubleshooting Guide
Low Labeling Efficiency
Problem: After the labeling reaction and purification, the degree of labeling (DOL) is lower than expected.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction pH is critical. The amino groups on the protein need to be in a deprotonated state to be reactive. Ensure the pH of your reaction buffer is in the optimal range of 8.0-9.0.[3][5] Consider that the pKa of lysine's epsilon-amino group is around 10.5, so a pH below 7 will result in a very small proportion of reactive amines.[5] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles like sodium azide will compete with the protein for the DABITC reagent, leading to lower labeling efficiency.[5] Use amine-free buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer. |
| Low Protein Concentration | The rate of the labeling reaction is dependent on the concentration of both the protein and the labeling reagent. If the protein concentration is too low, the reaction may be inefficient.[5] If possible, increase the protein concentration. A typical starting concentration is 1-2 mg/mL.[6] |
| Insufficient Molar Ratio of DABITC to Protein | An insufficient amount of the labeling reagent will result in incomplete labeling. The optimal molar coupling ratio (moles of label per mole of protein) can vary depending on the protein's size and the number of available lysines. Start with a molar excess of DABITC (e.g., 10:1 to 40:1) and optimize from there.[5] |
| Inactive DABITC Reagent | Isothiocyanates are sensitive to moisture and can hydrolyze over time, rendering them inactive.[7] Use a fresh vial of DABITC or ensure that your stock solution has been stored properly under anhydrous conditions. Prepare stock solutions in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. |
| Short Reaction Time or Low Temperature | The labeling reaction may not have proceeded to completion. Typical reaction times are 1-2 hours at room temperature.[5] You can try extending the incubation time or slightly increasing the temperature (while monitoring protein stability). |
Protein Precipitation During or After Labeling
Problem: The protein solution becomes cloudy or forms a precipitate during the labeling reaction or subsequent purification steps.
| Possible Cause | Recommended Solution |
| Change in Protein's Isoelectric Point (pI) | The covalent modification of amino groups with DABITC neutralizes their positive charge, which can alter the protein's overall charge and isoelectric point (pI).[5][8] If the pH of the buffer is close to the new pI of the labeled protein, it can lead to precipitation.[5] Try performing the labeling reaction at a pH further away from the predicted pI of the modified protein. |
| High Degree of Labeling (Over-labeling) | Attaching too many hydrophobic DABITC molecules to the protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[8][9] Reduce the molar ratio of DABITC to protein in the labeling reaction. Perform a titration to find the optimal degree of labeling that maintains protein solubility. |
| Solvent-Induced Precipitation | DABITC is often dissolved in an organic solvent like DMF or DMSO. Adding a large volume of this solvent to the aqueous protein solution can cause the protein to precipitate.[5] Keep the volume of the organic solvent to a minimum, typically less than 10% (v/v) of the total reaction volume. |
| Inherent Protein Instability | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Perform a control experiment where the protein is incubated under the same conditions without the DABITC to check for inherent instability. |
Loss of Protein Activity or Function
Problem: The labeled protein shows reduced or no biological activity (e.g., enzyme activity, binding affinity).
| Possible Cause | Recommended Solution |
| Modification of Critical Amino Acid Residues | DABITC may be labeling lysine residues that are essential for the protein's active site or binding interface.[8] If the protein's structure is known, you can try to predict if key lysines are exposed. Site-directed mutagenesis to protect critical residues or using a different labeling chemistry that targets other amino acids (e.g., cysteine) may be necessary. |
| Conformational Changes Induced by Labeling | The attachment of the bulky and hydrophobic DABITC molecule can induce conformational changes in the protein, leading to a loss of its native structure and function.[10] Try to label the protein to a lower degree. Characterize the labeled protein using techniques like circular dichroism to assess its secondary and tertiary structure. |
| Denaturation During the Labeling Process | The reaction conditions (e.g., pH, temperature, presence of organic solvent) may be denaturing the protein.[5] Optimize the reaction conditions to be as mild as possible while still achieving sufficient labeling. |
Experimental Protocols
General Protocol for DABITC Protein Labeling
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Ensure the protein concentration is between 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer via dialysis or a desalting column.
-
-
DABITC Solution Preparation:
-
Immediately before use, prepare a stock solution of DABITC in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Calculate the required volume of the DABITC stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).
-
Slowly add the DABITC solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted DABITC and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
-
Visualizations
DABITC Protein Labeling Workflow
Caption: Workflow for DABITC protein labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting low labeling efficiency.
References
- 1. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4-(Dimethylamino)phenyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of 4-(Dimethylamino)phenyl isothiocyanate synthesis. This guide includes troubleshooting advice for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in methodological selection.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion of the starting amine. The starting material, N,N-dimethyl-p-phenylenediamine, is prone to oxidation, which can reduce the amount of reactant available. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature and observe the effect on product formation. - Ensure Efficient Mixing: Use a suitable stir bar and stirring speed to ensure the reactants are well-mixed, especially in heterogeneous reaction mixtures. - Minimize Oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich starting amine. |
| Ineffective Desulfurization: The choice and amount of desulfurizing agent are critical for converting the dithiocarbamate intermediate to the isothiocyanate. | - Select an Appropriate Desulfurizing Agent: Common agents include lead nitrate, cyanuric chloride, and various modern reagents. The choice may depend on the specific reaction conditions and scale.[1] - Optimize Stoichiometry: Ensure the correct molar ratio of the desulfurizing agent to the dithiocarbamate intermediate is used. An excess may be required, but a large excess can lead to side reactions. | |
| Degradation of Product: The isothiocyanate functional group can be sensitive to certain conditions, leading to decomposition during workup or purification. | - Mild Workup Conditions: Use mild acidic and basic conditions during the extraction process. Avoid prolonged exposure to strong acids or bases. - Appropriate Purification Method: Column chromatography on silica gel or distillation under reduced pressure are common purification methods. The choice depends on the scale and purity requirements.[2] Note that prolonged heating during distillation can cause decomposition. | |
| Formation of N,N'-bis(4-(dimethylamino)phenyl)thiourea as the Main Product | Reaction of Isothiocyanate with Starting Amine: The newly formed this compound is highly electrophilic and can react with the unreacted nucleophilic N,N-dimethyl-p-phenylenediamine to form the symmetrical thiourea. | - Control Stoichiometry: Use a slight excess of the thiocarbonylating agent (e.g., carbon disulfide or thiophosgene) relative to the amine to ensure complete conversion of the amine. - Slow Addition of Amine: If possible, add the amine solution slowly to a solution of the thiocarbonylating agent to maintain a low concentration of the amine throughout the reaction. - Immediate Workup: Once the reaction is complete, proceed with the workup and purification promptly to minimize the time the product is in contact with any remaining starting amine. |
| Product is a Dark, Tarry Substance | Oxidation of the Starting Material or Product: The electron-rich aromatic ring of both the starting material and the product is susceptible to oxidation, leading to the formation of colored impurities and polymers. | - Use an Inert Atmosphere: As mentioned previously, conducting the reaction under nitrogen or argon is crucial. - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Purification of Starting Material: Ensure the N,N-dimethyl-p-phenylenediamine is pure and free of oxidation products before starting the reaction. |
| Difficulty in Isolating the Product | Emulsion Formation During Workup: The presence of the dimethylamino group can sometimes lead to the formation of emulsions during aqueous extraction. | - Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions. - Centrifugation: For small-scale reactions, centrifuging the mixture can aid in phase separation. - Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods start from N,N-dimethyl-p-phenylenediamine and a thiocarbonylating agent. The main routes include:
-
The Carbon Disulfide Method: This involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent.[3]
-
The Thiophosgene Method: This is a direct method where the amine reacts with thiophosgene or a thiophosgene equivalent. Due to the high toxicity of thiophosgene, this method is often avoided in favor of safer alternatives.
-
The Phenyl Chlorothionoformate Method: This method can be performed as a one-pot or two-step process and is effective for electron-rich aryl amines.[4]
Q2: How can I prevent the formation of the symmetrical thiourea byproduct?
A2: The formation of N,N'-bis(4-(dimethylamino)phenyl)thiourea is a common side reaction. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the thiocarbonylating agent (e.g., 1.1 to 1.2 equivalents) will help to ensure that all of the starting amine is consumed. Additionally, a slow addition of the amine to the reaction mixture containing the thiocarbonylating agent can maintain a low concentration of the free amine, thus reducing the likelihood of it reacting with the newly formed isothiocyanate product.
Q3: What is a reasonable expected yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the chosen synthetic method and the optimization of reaction conditions. While some literature reports yields for similar aromatic isothiocyanates in the range of 40-92% under optimized conditions, a reported yield for p-dimethylaminophenyl isothiocyanate using a specific older method was only 13%.[1][5] Modern methods using optimized conditions are expected to provide higher yields.
Q4: What are the recommended purification techniques for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For small to medium-scale reactions, flash column chromatography on silica gel is often effective for separating the product from starting materials and byproducts. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.[2]
-
Distillation: For larger quantities, vacuum distillation can be an efficient purification method. However, care must be taken as the product may be sensitive to high temperatures.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to obtain a highly pure product.
Data Presentation
Table 1: Comparison of Synthetic Methods for Aromatic Isothiocyanates
| Method | Thiocarbonylating Agent | Desulfurizing Agent | Typical Yield Range for Aromatic Isothiocyanates (%) | Key Advantages | Key Disadvantages |
| Carbon Disulfide | Carbon Disulfide | Various (e.g., DMT/NMM/TsO⁻, Lead Nitrate) | 40 - 92[5] | Safer than thiophosgene, readily available reagents. | Often requires a separate desulfurization step. |
| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate | - (Decomposition of intermediate) | Good yields for electron-rich amines.[4] | One-pot or two-step process, versatile.[4] | May not be suitable for electron-deficient amines.[4] |
| Thiophosgene | Thiophosgene | - | - | Direct conversion. | Highly toxic and corrosive reagent. |
Note: The yields presented are for general aromatic isothiocyanates and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Carbon Disulfide Method
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Dithiocarbamate Intermediate:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 - 1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the consumption of the starting amine by TLC.
-
-
Desulfurization:
-
Once the formation of the dithiocarbamate is complete, add the desulfurizing agent, DMT/NMM/TsO⁻ (1.1 - 1.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature or gently heat if necessary. Monitor the formation of the isothiocyanate by TLC. The reaction time can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
-
Visualizations
Experimental Workflow for Carbon Disulfide Method
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
4-(Dimethylamino)phenyl isothiocyanate stability and degradation in solvents
Welcome to the technical support center for 4-(Dimethylamino)phenyl isothiocyanate (DMAPT). This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the stability and degradation of DMAPT in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (DMAPT)?
A1: For optimal stability, it is recommended to dissolve DMAPT in anhydrous aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF). Aprotic solvents lack O-H or N-H bonds and are less likely to react with the isothiocyanate group.[1] While Dimethyl sulfoxide (DMSO) is a common solvent for biological assays, commercial grades often contain trace amounts of water, which can lead to the degradation of DMAPT. If DMSO must be used, it is critical to use a high-purity, anhydrous grade.
Q2: How should I store solutions of DMAPT?
A2: Solutions of DMAPT, especially in less stable solvents like DMSO, should be prepared fresh immediately before use. If short-term storage is necessary, store the solution at -20°C or below and protect it from light and moisture.[2] For long-term storage, it is best to store the compound as a solid at low temperatures ("Keep Cold") and under an inert atmosphere.[3]
Q3: My DMAPT solution has changed color. Is it still usable?
A3: A change in color, such as darkening of the solution, can be an indicator of degradation. The usability of the solution depends on the specific requirements of your experiment. For applications requiring high purity and precise concentration, it is strongly recommended to discard the discolored solution and prepare a fresh one. For less sensitive applications, the impact of minor degradation may be negligible, but this should be determined on a case-by-case basis.
Q4: What are the primary degradation products of DMAPT?
A4: DMAPT is sensitive to moisture.[3] The primary degradation pathway in the presence of water is the hydrolysis of the isothiocyanate group. This reaction proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to form 4-(dimethylamino)aniline .[4] If 4-(dimethylamino)aniline is present in the solution with unreacted DMAPT, it can further react to form a symmetrical thiourea derivative, 1,3-bis(4-(dimethylamino)phenyl)thiourea .
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor results in biological assays. | Degradation of DMAPT in the stock or working solution, leading to a lower effective concentration. | Prepare fresh solutions of DMAPT in anhydrous acetonitrile or DMF immediately before each experiment. If using DMSO, ensure it is a high-purity, anhydrous grade. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | The new peaks are likely degradation products. The most common are 4-(dimethylamino)aniline (from hydrolysis) or a thiourea derivative. | Confirm the identity of the peaks by comparing their retention times and mass spectra with those of known standards, if available. To prevent further degradation, switch to a more stable solvent system (e.g., anhydrous acetonitrile), prepare smaller batches of solution more frequently, and ensure proper storage conditions. |
| Complete loss of compound activity. | Extensive degradation of DMAPT. This is common in aqueous buffers or non-anhydrous solvents, especially after prolonged storage. | Discard the old solution. Prepare a new solution from solid DMAPT using the recommended handling and storage procedures. Verify the purity of the solid compound before preparing new solutions if there is any doubt about its integrity. |
| Precipitate forms in the solution upon storage. | The precipitate could be a less soluble degradation product, such as the symmetrical thiourea derivative. | Centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the remaining DMAPT. However, it is generally safer and more reliable to discard the solution and prepare a fresh one. |
Data Summary: DMAPT Stability and Degradation
The following table summarizes the expected relative stability of DMAPT in common laboratory solvents and lists its major potential degradation products. This information is based on the general reactivity of aromatic isothiocyanates.
| Solvent | Solvent Type | Expected Stability | Major Potential Degradation Product(s) | Notes |
| Acetonitrile | Polar Aprotic | High | Minimal degradation if anhydrous. | The recommended solvent for stock solutions. Ensure use of anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Minimal degradation if anhydrous. | Another suitable choice for stock solutions. Must be anhydrous as DMF is hygroscopic. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Medium | 4-(dimethylamino)aniline, 1,3-bis(4-(dimethylamino)phenyl)thiourea | Standard grades contain water, which accelerates hydrolysis. Use only high-purity, anhydrous DMSO and prepare solutions fresh. |
| Water / Aqueous Buffers | Polar Protic | Very Low | 4-(dimethylamino)aniline | DMAPT will hydrolyze rapidly. Avoid storing DMAPT in aqueous solutions. |
| Methanol / Ethanol | Polar Protic | Low | 4-(dimethylamino)aniline, Thiocarbamate derivatives | Protic solvents can react with the isothiocyanate group. Not recommended for storage.[1] |
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the chemical degradation pathways of DMAPT and a logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol: Stability Assessment of DMAPT in an Organic Solvent by HPLC
This protocol provides a general framework for quantitatively assessing the stability of DMAPT in a chosen solvent over time.
1. Materials and Reagents:
-
This compound (DMAPT), solid
-
High-purity, anhydrous solvent of interest (e.g., acetonitrile, DMF, DMSO)
-
HPLC-grade acetonitrile (for mobile phase)
-
HPLC-grade water (for mobile phase)
-
Formic acid or trifluoroacetic acid (mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials with caps
2. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of solid DMAPT.
-
Dissolve the solid in the chosen test solvent (e.g., anhydrous acetonitrile) in a 10 mL volumetric flask to create a stock solution of approximately 1 mg/mL. Ensure the solid is completely dissolved.
3. Experimental Setup:
-
Transfer aliquots of the stock solution into several HPLC vials.
-
Prepare a "Time 0" sample by immediately diluting an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a sample for injection by diluting an aliquot to the same concentration as the "Time 0" sample.
-
Inject the sample onto the HPLC system.
5. Suggested HPLC Conditions (must be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. (Example: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where DMAPT has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Data Analysis:
-
For each time point, record the peak area of the DMAPT parent compound.
-
Calculate the percentage of DMAPT remaining at each time point relative to the "Time 0" sample using the formula: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Plot the % Remaining versus time to visualize the degradation profile.
-
The half-life (t½) of the compound under the test conditions can be determined from this plot.
-
Monitor the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cas 2131-64-8,this compound | lookchem [lookchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background noise in 4-(Dimethylamino)phenyl isothiocyanate sequencing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-(Dimethylamino)phenyl isothiocyanate (DAPITC) in N-terminal protein sequencing. Our goal is to help you minimize background noise and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAPITC) sequencing?
A1: DAPITC sequencing is a method for determining the amino acid sequence of a protein or peptide from its N-terminus. It is a modification of the classic Edman degradation procedure.[1] DAPITC is a fluorescent reagent that reacts with the N-terminal amino acid, which is then cleaved and identified by its characteristic fluorescence, often using High-Performance Liquid Chromatography (HPLC). This fluorescence provides high sensitivity for detection.
Q2: What are the most common sources of background noise in DAPITC sequencing?
A2: High background noise is a frequent issue that can obscure the signal from the target amino acid derivative. The primary sources include:
-
Sample Contamination: The presence of salts, detergents (e.g., SDS), primary amine-containing buffers (e.g., Tris, glycine), or free amino acids in the sample can interfere with the sequencing chemistry.[2][3]
-
Reagent Impurities: Impurities in the DAPITC reagent or solvents like trifluoroacetic acid (TFA) can lead to side reactions and elevated background signals.[4]
-
Incomplete Reactions: If the coupling or cleavage reactions do not go to completion, it can cause a "lag" where a small amount of the previous amino acid is detected in the next cycle, raising the overall baseline.
-
Peptide Chain Hydrolysis: Random acid hydrolysis within the peptide chain can create new N-termini, which then react with DAPITC in subsequent cycles, leading to a cumulative increase in background noise.[5]
-
Side-Product Formation: Side reactions of the DAPITC reagent can generate fluorescent byproducts that interfere with the analysis of the amino acid derivatives.[5][6]
Q3: Why is sample purity so critical for this technique?
A3: A high degree of sample purity (>95%) is essential because the Edman chemistry is highly sensitive to interfering substances.[7][8] Contaminants can directly react with the sequencing reagents, creating artifact peaks in the chromatogram.[2] Furthermore, if multiple proteins are present in the sample, the sequencer will detect a mixture of amino acids at each cycle, making it impossible to determine a single, clear sequence.[9]
Q4: My protein has a modified N-terminus. Can I use DAPITC sequencing?
A4: No, standard DAPITC sequencing will not work if the N-terminus of the protein has been chemically modified (e.g., by acetylation or the formation of pyroglutamic acid).[1] The Edman degradation chemistry requires a free primary or secondary amine at the N-terminus to react with the isothiocyanate group of DAPITC.
Q5: How many amino acid residues can I reliably sequence with DAPITC?
A5: The Edman degradation technique, including variants using fluorescent reagents, is typically reliable for sequencing up to 30-50 amino acid residues.[1][10] Beyond this point, the cumulative effect of incomplete reactions and random peptide cleavage often increases the background noise to a level where the primary sequence signal can no longer be accurately identified.[10]
Troubleshooting Guide: High Background Noise
High background noise can manifest as a rising baseline in your HPLC chromatogram or as multiple small, unidentifiable peaks that make it difficult to distinguish the true PTH-amino acid peak. Use the table below to diagnose and resolve common issues.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High background from the first cycle | 1. Contaminated Sample: Presence of free amino acids, primary amine buffers (Tris, Glycine), or other interfering substances.[2] 2. Impure Reagents: DAPITC reagent or solvents may be degraded or impure.[4] | 1. Improve Sample Cleanup: Use extensive dialysis, ultrafiltration, or reverse-phase HPLC to purify the sample. Ensure the final sample is in a volatile buffer or water.[7][8] 2. Use High-Purity Reagents: Use fresh, sequencing-grade reagents and solvents. Store them under appropriate conditions (e.g., desiccated, under inert gas). |
| Background noise increases with each cycle | 1. Internal Peptide Cleavage: Random acid hydrolysis of peptide bonds during the cleavage step creates new N-termini.[5] 2. Incomplete Coupling/Cleavage: Small amounts of unreacted peptide carry over to the next cycle, causing "preview" or "lag-behind" sequences. | 1. Optimize Cleavage Conditions: Use the mildest possible anhydrous acidic conditions (e.g., pure TFA) and the shortest necessary incubation time to minimize internal cleavage.[5] 2. Optimize Reaction Times: Ensure sufficient incubation time for both the coupling and cleavage steps to drive the reactions to completion. Consider a double coupling step for difficult N-terminal residues.[10] |
| Multiple, consistent artifact peaks in all cycles | 1. Reagent Side Reactions: The DAPITC reagent is reacting with trace amounts of water or other nucleophiles to form stable, fluorescent byproducts.[5] 2. Contaminated HPLC System: Buildup of contaminants in the HPLC column or tubing. | 1. Ensure Anhydrous Conditions: Use anhydrous grade solvents and reagents for the coupling and cleavage steps. 2. Implement Wash Steps: Introduce additional wash steps with solvents like methanol or dichloroethane after the coupling step to remove excess reagent and byproducts.[10][11] 3. Clean the HPLC System: Flush the HPLC system and column with a strong solvent wash series (e.g., water, methanol, isopropanol, hexane). |
| Low Signal-to-Noise Ratio (Target peak is small relative to baseline) | 1. Insufficient Sample Amount: Not enough protein/peptide was loaded into the sequencer.[7] 2. Suboptimal HPLC Detection: Detector settings (e.g., wavelength, gain) are not optimized for the DAPITC-derivative. 3. Inefficient Reactions: Poor coupling or cleavage efficiency results in a low yield of the PTH-amino acid. | 1. Increase Sample Load: Ensure you are loading an adequate amount of sample (typically >10 picomoles). 2. Optimize HPLC Method: Calibrate the detector and optimize the mobile phase and gradient to improve peak shape and separation from noise.[12][13] 3. Review Reaction Conditions: Check pH of coupling buffer and purity of TFA for cleavage. |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for N-Terminal Sequencing
High-quality sample preparation is the most critical step for reducing background noise.
-
Protein Purification: Purify the protein of interest to >95% homogeneity using methods such as affinity chromatography followed by size-exclusion or reverse-phase HPLC.
-
Buffer Exchange: The purified protein must be free of non-volatile salts, detergents, and primary amines.
-
For soluble proteins, perform buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) or pure water using ultrafiltration or dialysis.
-
Alternatively, for proteins separated by SDS-PAGE, electroblot the protein onto a PVDF membrane.[9]
-
-
PVDF Membrane Processing (if applicable):
-
After transfer, stain the PVDF membrane briefly with a compatible stain like Coomassie Blue R-250 (0.1% in 40% methanol) or Ponceau S. Avoid silver staining.[9]
-
Destain thoroughly with 50% methanol and then rinse extensively with high-purity water to remove all residual glycine, Tris, and SDS.[9]
-
Allow the membrane to air dry completely. Excise the band of interest with a clean scalpel.
-
-
Quantification: Accurately determine the amount of protein to be sequenced. A minimum of 10-50 picomoles is typically required.[9]
Protocol 2: Manual DAPITC Edman Degradation Cycle
This protocol provides a general framework. Incubation times and reagent volumes may require optimization.
A. Coupling Reaction:
-
Place the dried protein sample or excised PVDF band in a small reaction vial.
-
Add 50 µL of a coupling buffer (e.g., 50 mM borate buffer, pH 8.5, in 50% acetonitrile).
-
Prepare a fresh 50 mM solution of DAPITC in acetonitrile.
-
Add a 10-fold molar excess of the DAPITC solution to the sample.
-
Incubate the reaction for 30-45 minutes at 40-50°C.[14]
-
Dry the sample completely in a vacuum centrifuge.
-
Perform two wash steps: first with 100 µL of methanol, and second with 100 µL of dichloroethane, drying the sample after each wash.[10]
B. Cleavage Reaction:
-
Add 20 µL of anhydrous trifluoroacetic acid (TFA) to the dried sample.[5]
-
Incubate at 50°C for 10 minutes to cleave the DAPITC-derivatized N-terminal amino acid.
-
Dry the sample under a stream of nitrogen or in a vacuum centrifuge to remove the TFA. The remaining peptide is now ready for the next sequencing cycle (Step A).
C. Conversion and Identification:
-
To the dried, cleaved derivative, add 100 µL of a non-polar organic solvent (e.g., n-butyl chloride) to extract the anilinothiazolinone (ATZ)-amino acid. Vortex and centrifuge.
-
Transfer the upper organic phase containing the ATZ derivative to a new tube and dry it down.
-
Add 20 µL of 25% aqueous TFA and heat at 50°C for 15-20 minutes to convert the unstable ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid derivative.[5]
-
Dry the sample and reconstitute in a small volume of HPLC mobile phase for analysis.
-
Identify the DAPITC-PTH-amino acid by HPLC, comparing its retention time and fluorescence signal to known standards.
Data Presentation: Optimization Parameters
The following table summarizes key parameters that can be optimized to improve the signal-to-noise ratio in your sequencing experiment.
| Parameter | Standard Condition | Optimized Range/Consideration | Rationale for Optimization |
| Sample Purity | >90% | >95% recommended[8] | Reduces interfering signals from contaminants. |
| Sample Amount | 50 pmol | 10 - 100 pmol[1] | Ensures signal is sufficiently above baseline noise. |
| Coupling Buffer pH | pH 8.5 | pH 8.0 - 9.0[14] | Ensures the N-terminal amino group is deprotonated for efficient reaction with DAPITC. |
| DAPITC Concentration | 10-fold molar excess | 5 to 20-fold molar excess | Balances driving the reaction to completion with minimizing reagent-based artifacts. |
| Coupling Temperature | 45°C | 37°C - 55°C | Increases reaction rate, but higher temperatures may increase side reactions or sample degradation. |
| Cleavage Reagent | Anhydrous TFA | High-purity, anhydrous TFA[5] | Minimizes water content to reduce non-specific acid hydrolysis of the peptide backbone. |
| HPLC Column | C18 Reverse-Phase | C18 or C8 | Provides hydrophobic separation of the different PTH-amino acid derivatives. |
| HPLC Detection | Fluorescence Detector | Ex/Em wavelengths specific to DAPITC | Maximizes signal from the derivatized amino acid while minimizing background from other components. |
Visualizations
Chemical Workflow of DAPITC Sequencing
The following diagram illustrates the core chemical reactions of the Edman degradation cycle using DAPITC.
Caption: The three-step chemical workflow of DAPITC Edman degradation.
Troubleshooting Logic for High Background Noise
This flowchart provides a logical path for diagnosing the source of high background noise in your sequencing data.
Caption: A decision tree for troubleshooting high background noise.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. abrf.memberclicks.net [abrf.memberclicks.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ehu.eus [ehu.eus]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. N-Terminal Sequencing: 8 Common Mistakes You Must Avoid | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 9. cib.csic.es [cib.csic.es]
- 10. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting poor derivatization efficiency with 4-(Dimethylamino)phenyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of primary and secondary amines with 4-(Dimethylamino)phenyl isothiocyanate (DAP-ITC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAP-ITC) and what is it used for?
A1: this compound is a derivatization reagent used in analytical chemistry, particularly for the pre-column derivatization of primary and secondary amines, including amino acids, peptides, and pharmaceuticals, for high-performance liquid chromatography (HPLC) analysis. The DAP-ITC molecule reacts with the amine functional group to form a stable thiourea derivative that exhibits strong ultraviolet (UV) absorbance, enhancing detection sensitivity.
Q2: What is the reaction mechanism of DAP-ITC with an amine?
A2: The derivatization reaction involves the nucleophilic attack of the non-protonated amino group on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of DAP-ITC. This forms an unstable intermediate that rearranges to a stable phenylthiocarbamyl (PTC) derivative, also known as a thiourea. This reaction is typically carried out under basic conditions to ensure the amine is in its more reactive, deprotonated state.
Q3: Why is my derivatization yield low?
A3: Low derivatization yield is a common issue that can stem from several factors. The most critical parameters to investigate are the pH of the reaction mixture, the molar ratio of DAP-ITC to the analyte, the reaction temperature and time, and the purity of the reagent and solvent. Sub-optimal conditions in any of these areas can significantly decrease the efficiency of the reaction.
Q4: Can DAP-ITC react with other functional groups besides amines?
A4: While DAP-ITC is highly selective for primary and secondary amines, side reactions can occur under certain conditions. For instance, it can react with thiol groups (-SH) in molecules like cysteine, although this reaction is generally less favorable than the reaction with amines under typical basic derivatization conditions.
Q5: How should I store this compound?
A5: this compound is sensitive to moisture.[1] It should be stored in a tightly sealed container in a cool, dry place, and protected from light to prevent degradation. It is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) if possible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your derivatization experiments with this compound.
Issue 1: Low or No Derivatization Product
Possible Causes and Solutions:
-
Suboptimal pH: The reaction is highly pH-dependent. A basic pH (typically 8.5-9.5) is required to deprotonate the primary and secondary amines, making them nucleophilic.[2]
-
Solution: Ensure the pH of your reaction mixture is within the optimal range. Use a non-amine-containing buffer such as borate or bicarbonate buffer. Avoid Tris buffer as it contains a primary amine that will compete with your analyte for the derivatizing reagent.
-
-
Incorrect Molar Ratio: An insufficient amount of DAP-ITC will lead to incomplete derivatization.
-
Solution: Use a molar excess of DAP-ITC to your analyte. A common starting point is a 1.5 to 10-fold molar excess.[2] The optimal ratio may need to be determined empirically for your specific analyte.
-
-
Degraded Reagent: DAP-ITC is sensitive to moisture and can degrade over time, leading to reduced reactivity.
-
Solution: Use a fresh bottle of DAP-ITC or a reagent that has been stored properly under anhydrous conditions. It is advisable to prepare DAP-ITC solutions fresh in an anhydrous solvent like DMSO or DMF before use.[2]
-
-
Presence of Water: Moisture in the reaction can hydrolyze the isothiocyanate group, reducing the amount of active reagent available.
-
Solution: Use anhydrous solvents and ensure your sample is dry before adding the derivatization reagent.
-
-
Low Reaction Temperature or Insufficient Time: The reaction kinetics may be slow at low temperatures.
Issue 2: Presence of Multiple or Unexpected Peaks in the Chromatogram
Possible Causes and Solutions:
-
Side Reactions: Besides the desired reaction with the target amine, DAP-ITC can react with other nucleophilic groups or undergo side reactions.
-
Solution: Optimize the reaction conditions (pH, temperature) to favor the desired reaction. If your analyte contains other reactive groups, you may need to use a protection strategy for those groups.
-
-
Excess Reagent and Byproducts: A large excess of DAP-ITC and its hydrolysis byproducts can result in interfering peaks in your chromatogram.
-
Solution: After the derivatization is complete, remove the excess reagent. This can be done by evaporation under vacuum if the reagent is volatile, or by liquid-liquid extraction.
-
-
Impure Reagent: The DAP-ITC reagent itself may contain impurities that can appear in the chromatogram.
-
Solution: Use high-purity DAP-ITC. If you suspect impurities, you can analyze the reagent by itself to identify any extraneous peaks.
-
-
Analyte Degradation: The derivatization conditions (e.g., high pH or temperature) might be degrading your analyte.
-
Solution: Use milder reaction conditions if your analyte is known to be unstable. Analyze a sample of your underivatized analyte to check for degradation.
-
Issue 3: Poor Chromatographic Peak Shape (e.g., broad or tailing peaks)
Possible Causes and Solutions:
-
Suboptimal HPLC Conditions: The mobile phase composition, pH, or column temperature may not be suitable for the DAP-ITC derivative.
-
Solution: Optimize your HPLC method. This may involve adjusting the gradient, the pH of the mobile phase, or the column temperature.
-
-
Co-elution with Interferences: The derivative peak may be co-eluting with excess reagent, byproducts, or other sample matrix components.
-
Solution: Improve the sample cleanup procedure before derivatization or optimize the HPLC method for better separation.
-
-
Incomplete Derivatization: A mixture of derivatized and underivatized analyte can lead to poor peak shapes.
-
Solution: Re-optimize the derivatization conditions to ensure the reaction goes to completion.
-
Data Presentation
Table 1: General Reaction Parameters for Isothiocyanate Derivatization
| Parameter | Recommended Range/Value | Notes |
| pH | 8.5 - 9.5 | A basic pH is crucial for the deprotonation of primary and secondary amines.[2] |
| Molar Ratio (DAP-ITC:Analyte) | 1.5:1 to 10:1 | A molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion.[2] For some applications, a much higher ratio (e.g., 1:40) has been used.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures (e.g., 40-60°C) can increase the reaction rate but may also lead to side reactions.[3] |
| Reaction Time | 1 - 4 hours | The optimal time can vary depending on the reactivity of the amine and the reaction temperature.[2] |
| Solvent | Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | The choice of solvent depends on the solubility of both the analyte and the DAP-ITC.[2] |
Experimental Protocols
Protocol: General Procedure for Derivatization of an Amine with this compound
This protocol provides a general guideline. The specific amounts and conditions may need to be optimized for your particular analyte.
Materials:
-
Analyte containing a primary or secondary amine
-
This compound (DAP-ITC)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Basic buffer (e.g., 100 mM sodium bicarbonate or borate buffer, pH 9.0)
-
Reaction vials
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of your analyte in the basic buffer to a desired concentration. If your sample is in a different solvent, ensure it is dry before proceeding.
-
-
Reagent Preparation:
-
Prepare a fresh solution of DAP-ITC in an anhydrous solvent (e.g., 10 mg/mL in ACN). This solution should be prepared immediately before use to minimize degradation.
-
-
Derivatization Reaction:
-
In a reaction vial, mix your analyte solution with the DAP-ITC solution. A typical starting point is a 5-fold molar excess of DAP-ITC to the analyte.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at room temperature for 2 hours, protected from light.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After the incubation period, the reaction can be stopped by adding a reagent that reacts with the excess DAP-ITC, such as an amino acid like glycine, or by proceeding directly to the removal of excess reagent.
-
To remove excess DAP-ITC, you can either evaporate the solvent under a stream of nitrogen or perform a liquid-liquid extraction if the derivative has significantly different solubility properties than the reagent.
-
Reconstitute the dried derivative in the initial mobile phase of your HPLC method.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the reconstituted sample onto the HPLC system.
-
Monitor the elution of the DAP-ITC derivative at its maximum absorbance wavelength.
-
Mandatory Visualization
Caption: Workflow for the derivatization of amines with this compound.
Caption: Troubleshooting decision tree for poor derivatization efficiency with DAP-ITC.
References
- 1. Cas 2131-64-8,this compound | lookchem [lookchem.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Overcoming Challenges with Blocked N-terminal Residues and Isothiocyanates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein and peptide analysis involving blocked N-terminal residues and the use of isothiocyanates.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a protein's N-terminus to be "blocked"?
A protein's N-terminus is considered "blocked" when the α-amino group of the N-terminal amino acid is chemically modified, preventing it from participating in standard sequencing chemistries like Edman degradation.[1][2] This blockage is a common biological phenomenon, with estimates suggesting that over 50% of soluble mammalian proteins are N-terminally blocked.
Q2: What are the most common types of N-terminal blocking groups?
The most frequently encountered N-terminal modifications include:
-
Acetylation: The addition of an acetyl group (Ac-), often to serine or threonine residues.[3] This is a very common modification in eukaryotic proteins.
-
Formylation: The addition of a formyl group (fMet), which is characteristic of proteins synthesized in bacteria and organelles like mitochondria.[4][5][6]
-
Pyroglutamate (pGlu) formation: The cyclization of an N-terminal glutamine or glutamic acid residue.[7][8][9][10] This can occur spontaneously or be enzymatically catalyzed.[7][11]
Q3: How does N-terminal blockage affect protein analysis?
N-terminal blockage poses significant challenges for protein characterization:
-
Failure of Edman Degradation: The primary issue is the inability of phenyl isothiocyanate (PITC) to react with the modified N-terminus, which is the initial step of Edman sequencing.[2][12] This results in no sequence data being generated.
-
Incomplete Mass Spectrometry Data: In mass spectrometry-based approaches, blocked N-terminal peptides may be difficult to identify, leading to incomplete sequence coverage.[1]
Q4: Can N-terminal blockage be artificial?
Yes, artificial blockage can be introduced during sample preparation. For instance, the use of urea in buffers can lead to carbamylation of the N-terminal amino group, effectively blocking it.[2]
Troubleshooting Guides
Issue 1: No Signal During Edman Sequencing
Symptom: The protein sequencer shows no PTH-amino acid derivative in the initial cycles.
Possible Cause: The N-terminus of your protein is likely blocked.
Troubleshooting Workflow:
Troubleshooting Edman Sequencing Failure
Solutions:
-
Confirm Blockage with Mass Spectrometry: The most definitive way to confirm N-terminal blockage is through mass spectrometry (MS). An MS analysis can reveal the mass of the intact protein or peptides after digestion, allowing for the identification of the mass modification at the N-terminus.
-
Deblocking Strategies: If blockage is confirmed, you can proceed with a deblocking strategy prior to re-sequencing. The choice of method depends on the nature of the blocking group.
-
Enzymatic Deblocking: This is often the most specific and gentle approach.[13]
-
Pyroglutamate Aminopeptidase: Specifically removes pyroglutamic acid residues.[13][14]
-
Acylaminoacyl-peptide Hydrolase: Can remove other acyl groups, such as acetyl groups.[13][14][15]
-
Deblocking Aminopeptidase (DAP): A broader specificity enzyme that can hydrolyze various N-terminal acyl-type blocking groups.[16]
-
-
Chemical Deblocking: These methods are often harsher and may cause some internal peptide bond cleavage.
-
-
Internal Sequencing: If deblocking is unsuccessful or not feasible, an alternative is to perform internal sequencing. This involves fragmenting the protein (e.g., with trypsin or cyanogen bromide) and then sequencing the resulting internal peptides.
Issue 2: My Protein has a Blocked N-terminus, and I Need to Use Isothiocyanate Chemistry for a Different Application (e.g., Labeling).
Symptom: Your protein does not react with an isothiocyanate-based label or crosslinker.
Possible Cause: The blocked N-terminus prevents the reaction. Isothiocyanates specifically target free primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine side chains.
Solutions:
-
Target Lysine Residues: If your protein contains lysine residues, the isothiocyanate will still react with their side-chain amino groups. The reaction conditions (e.g., pH) can be optimized to favor this reaction.
-
Alternative Labeling Chemistries: If N-terminal specific labeling is required, and deblocking is not an option, consider alternative labeling strategies that do not target primary amines.
Quantitative Data Summary
Table 1: Common N-terminal Blocking Groups and their Mass Shifts
| Blocking Group | Chemical Formula | Monoisotopic Mass Shift (Da) |
| Acetylation | C₂H₂O | +42.01056 |
| Formylation | CHO | +27.99491 |
| Carbamylation | CHNO | +43.00581 |
| Pyroglutamate (from Gln) | - | -17.02655 |
| Pyroglutamate (from Glu) | - | -18.01056 |
Experimental Protocols
Protocol 1: Enzymatic Deblocking of Pyroglutamate with Pyroglutamate Aminopeptidase
This protocol is a general guideline and should be optimized for your specific protein.
-
Sample Preparation: Dissolve the blocked protein in a buffer compatible with pyroglutamate aminopeptidase activity (e.g., 50 mM phosphate buffer, pH 7.5, containing 10 mM DTT and 1 mM EDTA).
-
Enzyme Addition: Add pyroglutamate aminopeptidase to the protein solution. A typical enzyme-to-substrate ratio is 1:20 to 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 12 hours. The optimal incubation time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding an appropriate inhibitor or by heat inactivation (if the protein is stable). Alternatively, the sample can be immediately purified.
-
Purification: Remove the enzyme and buffer components using a suitable method, such as reverse-phase HPLC, to prepare the deblocked protein for sequencing.
Protocol 2: Chemical Deblocking of N-acetylserine/threonine
This method is based on an acid-catalyzed N→O acyl shift followed by β-elimination.[3]
-
Sample Preparation: The protein sample should be dried thoroughly.
-
Reagent Preparation: Prepare a solution of anhydrous trifluoroacetic acid (TFA).
-
Reaction: Dissolve the dried protein in anhydrous TFA and incubate at room temperature for a defined period (e.g., 30 minutes to 2 hours). This step promotes the N→O shift of the acetyl group.
-
Neutralization and Elimination: Carefully neutralize the TFA with a suitable base (e.g., ammonium hydroxide) in an ice bath. The now O-acetylated serine or threonine will undergo β-elimination, exposing the free amino group.
-
Sample Cleanup: Desalt the sample using a method like dialysis or gel filtration to remove reagents before proceeding with sequencing.
Signaling Pathways and Workflows
Workflow for Characterizing a Protein with a Suspected Blocked N-terminus
Protein N-terminal Characterization Workflow
This diagram illustrates the decision-making process when encountering a protein with a potential N-terminal blockage. Initial analysis by both Edman sequencing and mass spectrometry provides diagnostic information that guides the subsequent analytical strategy.
References
- 1. Solving Blocked N-Terminal Challenges in Antibody Development with Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control [microbialcell.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 11. portlandpress.com [portlandpress.com]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. Removal of N-terminal blocking groups from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Removal of N-terminal blocking groups from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Dimethylamino)phenyl Isothiocyanate (DMAPI) Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides labeled with 4-(Dimethylamino)phenyl isothiocyanate (DMAPI).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAPI) and why is it used for peptide labeling?
A1: this compound (DMAPI) is a chemical reagent used to label the primary amino groups of peptides, such as the N-terminus and the epsilon-amino group of lysine residues. Its isothiocyanate group reacts with these amines to form a stable thiourea linkage. DMAPI is often used to introduce a hydrophobic and chromophoric tag to a peptide, which can aid in its detection and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: What is the expected mass shift of a peptide after labeling with DMAPI?
A2: The molecular weight of DMAPI is 178.25 g/mol .[1] Therefore, for each DMAPI molecule that successfully couples to a peptide, you can expect a mass increase of approximately 178.25 Da. This mass shift can be readily detected by mass spectrometry to confirm successful labeling.
Q3: What are the primary challenges in purifying DMAPI-labeled peptides?
A3: The main challenges stem from the properties of the DMAPI label itself. DMAPI is a hydrophobic molecule, and its conjugation to a peptide significantly increases the overall hydrophobicity of the peptide.[2] This can lead to difficulties in separation from unreacted, highly hydrophobic DMAPI reagent and potential by-products. Additionally, achieving baseline resolution between the labeled peptide, unlabeled peptide, and other reaction components can be challenging and may require careful optimization of purification methods.
Q4: Which purification techniques are most suitable for DMAPI-labeled peptides?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying DMAPI-labeled peptides. The separation is based on the hydrophobicity of the molecules, which allows for the separation of the more hydrophobic DMAPI-labeled peptide from the less hydrophobic unlabeled peptide. Solid-phase extraction (SPE) can also be used as a preliminary cleanup step to remove excess reagents and salts before final purification by RP-HPLC.
Q5: How can I confirm that my peptide has been successfully labeled with DMAPI?
A5: The most definitive method for confirming successful labeling is mass spectrometry (MS). You should observe a mass increase corresponding to the number of DMAPI molecules added (approximately 178.25 Da per label). Tandem mass spectrometry (MS/MS) can be used to pinpoint the site of labeling by analyzing the fragmentation pattern of the peptide. N-terminal derivatization is known to often enhance the intensity of b-ions in the product ion spectrum, which can aid in sequence confirmation.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of DMAPI-labeled peptides.
Issue 1: Low Yield of Labeled Peptide After Purification
| Possible Cause | Suggested Solution |
| Incomplete Labeling Reaction | - Optimize the labeling reaction conditions (pH, temperature, reaction time, and molar ratio of DMAPI to peptide). - Confirm the presence of free amino groups in your starting peptide material. |
| Peptide Precipitation During Labeling or Purification | - The increased hydrophobicity of the DMAPI-labeled peptide can cause solubility issues. - Add organic co-solvents (e.g., acetonitrile, isopropanol) to the purification buffers to maintain solubility. |
| Poor Recovery from HPLC Column | - Use a column with a suitable stationary phase for hydrophobic peptides (e.g., C8 or C4 instead of C18). - Optimize the gradient elution to ensure the peptide does not elute too late or with a very broad peak. - Ensure the mobile phase composition is appropriate to prevent irreversible binding to the column. |
| Loss of Peptide During Solid-Phase Extraction (SPE) | - Ensure the SPE cartridge is properly conditioned and equilibrated. - Optimize the wash and elution steps to prevent premature elution of the labeled peptide. - Analyze the flow-through and wash fractions to check for peptide loss. |
Issue 2: Contamination with Unreacted DMAPI
| Possible Cause | Suggested Solution |
| Co-elution of DMAPI and Labeled Peptide in RP-HPLC | - Unreacted DMAPI is highly hydrophobic and may have a long retention time. - Modify the HPLC gradient to include a steeper increase in the organic mobile phase at the beginning of the run to elute the DMAPI early, or a final high-organic wash step to remove it. - Use a C8 or C4 column, which may provide better selectivity for separating the labeled peptide from the very hydrophobic DMAPI. |
| Insufficient Removal During SPE | - Use a reverse-phase SPE cartridge. - After loading the reaction mixture, perform an initial wash with a low percentage of organic solvent to remove salts and polar impurities. - Follow with a wash using a higher percentage of organic solvent (e.g., 50-60% acetonitrile) to elute the unreacted DMAPI while retaining the more polar labeled peptide. The optimal percentage will need to be determined empirically. |
Issue 3: Poor Peak Shape in HPLC (Tailing or Broadening)
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | - The dimethylamino group on DMAPI can interact with residual silanol groups on the silica-based column, causing peak tailing. - Use a column with end-capping or a base-deactivated stationary phase. - Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (use with caution as it can affect MS analysis). |
| Column Overload | - Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | - Adjust the pH of the mobile phase. For basic peptides, a lower pH (e.g., using trifluoroacetic acid) can improve peak shape. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of a DMAPI-Labeled Peptide
This protocol provides a general starting point for the purification of DMAPI-labeled peptides. Optimization will be required based on the specific properties of the peptide.
Materials:
-
Crude DMAPI-labeled peptide reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
RP-HPLC system with a UV detector
-
C18, C8, or C4 analytical and preparative columns
Method:
-
Sample Preparation:
-
If the reaction mixture contains precipitated material, centrifuge the sample and carefully collect the supernatant.
-
Dissolve the crude peptide in a small volume of a solvent compatible with the initial mobile phase conditions (e.g., 5-10% ACN in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analytical HPLC Method Development:
-
Equilibrate an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and a wavelength appropriate for the DMAPI label (around 260-280 nm).
-
Identify the peaks corresponding to the unlabeled peptide, the DMAPI-labeled peptide (which should have a longer retention time due to increased hydrophobicity), and unreacted DMAPI (which will likely be very late-eluting).
-
-
Preparative HPLC Purification:
-
Based on the analytical run, develop a focused gradient for the preparative separation. The gradient should be shallow around the elution point of the labeled peptide to maximize resolution. A steeper initial gradient can be used to remove early-eluting impurities and unreacted peptide. A final high-organic wash will remove the unreacted DMAPI.
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the crude peptide sample.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the peak of the DMAPI-labeled peptide.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified DMAPI-labeled peptide.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of DMAPI Reaction Mixture
This protocol is for a preliminary cleanup to remove excess DMAPI and other small molecule impurities.
Materials:
-
Crude DMAPI-labeled peptide reaction mixture
-
C18 SPE cartridge
-
Conditioning Solvent: Methanol or Acetonitrile
-
Equilibration Solvent: 0.1% TFA in water
-
Wash Solvent 1: 0.1% TFA in 5% acetonitrile/95% water
-
Wash Solvent 2: 0.1% TFA in 60% acetonitrile/40% water (optimization may be required)
-
Elution Solvent: 0.1% TFA in 80% acetonitrile/20% water (optimization may be required)
Method:
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of the conditioning solvent through the SPE cartridge.
-
-
Cartridge Equilibration:
-
Pass 2-3 column volumes of the equilibration solvent through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the crude reaction mixture with the equilibration solvent and load it onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of Wash Solvent 1 to remove salts and other polar impurities.
-
Wash the cartridge with 1-2 column volumes of Wash Solvent 2 to remove the majority of the unreacted, hydrophobic DMAPI. Note: This step requires careful optimization to avoid eluting the desired labeled peptide.
-
-
Elution:
-
Elute the DMAPI-labeled peptide with 1-2 column volumes of the elution solvent.
-
-
Analysis:
-
Analyze the eluted fraction by RP-HPLC and/or mass spectrometry to assess the effectiveness of the cleanup. The eluate can then be further purified by preparative RP-HPLC if necessary.
-
Visualizations
Caption: Workflow for DMAPI labeling, purification, and analysis of peptides.
Caption: Decision tree for troubleshooting DMAPI-labeled peptide purification.
Caption: Chemical reaction of a peptide's primary amine with DMAPI.
References
- 1. This compound | 2131-64-8 [chemicalbook.com]
- 2. Characterization of phenylisothiocyanate as a hydrophobic membrane label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving peptide fragmentation by N-terminal derivatization with high proton affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers [mdpi.com]
Technical Support Center: 4-(Dimethylamino)phenyl isothiocyanate (DABITC) Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during 4-(Dimethylamino)phenyl isothiocyanate (DABITC) coupling for applications such as N-terminal protein sequencing (Edman degradation).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (DABITC)?
A1: this compound (DABITC) is a chemical reagent primarily used in protein sequencing via the Edman degradation method. It reacts with the N-terminal amino acid of a peptide or protein, allowing for its sequential cleavage and identification.
Q2: What is the general mechanism of DABITC coupling?
A2: The coupling reaction involves the nucleophilic attack of the uncharged N-terminal α-amino group of a peptide on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of DABITC. This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. The reaction is typically carried out under mildly alkaline conditions to ensure the N-terminal amino group is deprotonated and thus nucleophilic.[1][2]
Q3: What are the subsequent steps after DABITC coupling in Edman degradation?
A3: Following the coupling reaction, the derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, typically using anhydrous trifluoroacetic acid (TFA). This cleavage results in the formation of an anilinothiazolinone (ATZ) derivative of the amino acid and the original peptide shortened by one residue. The unstable ATZ derivative is then converted to a more stable phenylthiohydantoin (PTH) derivative, which can be identified by methods like HPLC. This cycle is repeated to sequence the peptide.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during DABITC coupling and provides potential solutions.
Issue 1: Low or No Coupling Efficiency
Symptoms:
-
Low yield of the desired DABITC-coupled peptide.
-
No detectable product formation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the reaction buffer | The N-terminal α-amino group must be in its uncharged, nucleophilic state for the reaction to proceed. The optimal pH for the coupling reaction is typically mildly alkaline, in the range of 8-9. At lower pH values, the amino group is protonated (-NH3+) and non-nucleophilic, leading to a significant decrease in reaction rate.[5] Solution: Ensure the pH of your coupling buffer is within the optimal range. Consider using a buffer such as pyridine or N-methylpiperidine to maintain the desired alkalinity.[5] |
| N-terminal blockage of the peptide/protein | The N-terminal amino group may be chemically modified (e.g., acetylated or formylated) and therefore unavailable to react with DABITC. This is a common issue in naturally occurring proteins.[1][2] Solution: If N-terminal blockage is suspected, it may be necessary to use alternative sequencing strategies, such as internal sequencing after enzymatic or chemical cleavage of the protein into smaller peptides with free N-termini. |
| Poor quality or degraded DABITC reagent | DABITC is sensitive to moisture and can degrade over time.[6] Solution: Store DABITC under anhydrous conditions and protect it from light. It is recommended to use fresh or properly stored reagent for optimal performance. Consider purchasing high-purity DABITC from a reputable supplier. |
| Presence of primary and secondary amines in buffers or contaminants | Other nucleophilic amines in the reaction mixture can compete with the N-terminus of the peptide for reaction with DABITC. Solution: Use high-purity solvents and reagents. Avoid buffers containing primary or secondary amines (e.g., Tris). |
| Low reaction temperature | While higher temperatures can increase the rate of side reactions, a temperature that is too low may result in a very slow coupling reaction. Solution: The coupling reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 40-50°C) to ensure a reasonable reaction rate.[4] Optimization of the reaction temperature for your specific peptide may be necessary. |
Issue 2: Presence of Unexpected Side Products
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the reaction mixture.
-
Difficulty in isolating the desired product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction with amino acid side chains | The ε-amino group of lysine residues is also nucleophilic and can react with DABITC, leading to modification of the lysine side chain.[7][8][9] Solution: This side reaction is generally difficult to avoid completely under standard coupling conditions. If selective N-terminal modification is crucial, consider protecting the lysine side chains prior to the coupling reaction, although this adds complexity to the workflow. In the context of sequencing, the modification of lysine is a known and often characterized event. |
| Hydrolysis of DABITC | In the presence of water, DABITC can hydrolyze to form N,N-dimethyl-p-phenylenediamine. This byproduct can potentially interfere with the analysis. Solution: Use anhydrous solvents and reagents for the coupling reaction to minimize hydrolysis. |
| Formation of DABITC-related byproducts | Similar to PITC, DABITC can react with trace amounts of water to form byproducts like diphenylthiourea (DPTU) and diphenylurea (DPU) analogues.[3] Solution: Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help reduce the formation of these byproducts.[3] |
| Impure starting peptide | The presence of peptide fragments or other impurities in the starting material will lead to a complex mixture of products after the coupling reaction. Solution: Ensure the purity of the peptide or protein before starting the coupling reaction using appropriate purification techniques like HPLC. |
Experimental Protocols
General Protocol for DABITC Coupling (Edman Degradation)
This protocol provides a general outline for the manual coupling of DABITC to the N-terminus of a peptide. Automated sequencers will have their own pre-programmed protocols.
-
Sample Preparation: Dissolve the purified peptide in a suitable coupling buffer (e.g., 50% aqueous pyridine) to a concentration of 1-10 nmol.
-
Coupling Reaction:
-
Add a solution of DABITC in a suitable organic solvent (e.g., acetone or pyridine) to the peptide solution. A molar excess of DABITC is typically used.
-
Incubate the reaction mixture at a controlled temperature, for example, 50°C, for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Byproducts: After the coupling reaction, perform a liquid-liquid extraction with a non-polar solvent (e.g., heptane/ethyl acetate) to remove excess DABITC and its byproducts.
-
Cleavage:
-
Dry the aqueous phase containing the DABITC-coupled peptide.
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample to cleave the N-terminal amino acid derivative.
-
Incubate at a controlled temperature (e.g., 50°C) for approximately 10-15 minutes.
-
-
Extraction of the ATZ-amino acid: After cleavage, extract the anilinothiazolinone (ATZ)-amino acid derivative with an organic solvent (e.g., butyl chloride). The remaining peptide (shortened by one amino acid) stays in the aqueous phase and can be subjected to the next cycle of degradation.
-
Conversion to PTH-amino acid: Dry the organic extract containing the ATZ-amino acid. Add an acidic solution (e.g., 25% aqueous TFA) and heat (e.g., 50°C for 20-30 minutes) to convert the ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Analysis: Analyze the PTH-amino acid derivative by HPLC to identify the N-terminal amino acid.
Note: For automated solid-phase sequencing using DABITC, a "double coupling" procedure, where the coupling step is performed twice, along with alternating methanol and dichloroethane washes, has been shown to be effective in obtaining clean results and high recovery of the thiohydantoin derivatives.[10]
Visualizations
DABITC Coupling Workflow
Caption: Workflow of DABITC coupling in Edman degradation.
Logical Relationship of Factors Affecting Coupling Efficiency
Caption: Factors influencing DABITC coupling efficiency.
References
- 1. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC-MS/MS Analysis of 4-(Dimethylamino)phenyl isothiocyanate (DMAPIT) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)phenyl isothiocyanate (DMAPIT) derivatives in HPLC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of DMAPIT derivatives?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the context of DMAPIT derivatives, components of biological matrices like plasma, urine, or tissue homogenates can co-elute with the derivatized analytes and interfere with their ionization in the mass spectrometer's source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: Which ionization technique is more susceptible to matrix effects for DMAPIT derivatives, ESI or APCI?
A2: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][4] This is because ESI involves a competition for charge on the surface of droplets, which can be easily influenced by co-eluting matrix components.[3] For the analysis of DMAPIT derivatives, which are typically polar compounds, ESI is often the preferred ionization technique. Therefore, it is crucial to carefully evaluate and mitigate matrix effects when using ESI.
Q3: How can I quantitatively assess matrix effects for my DMAPIT-derivatized analytes?
A3: The most common method for quantifying matrix effects is the post-extraction addition method.[1][4] This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte).
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, a value greater than 100% indicates ion enhancement, and a value of 100% indicates no matrix effect.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of DMAPIT derivatives?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended and is considered the gold standard for compensating for matrix effects.[4] An ideal SIL-IS for DMAPIT-derivatized analytes would be the analyte of interest with several heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) incorporated into its structure, which is then also derivatized with DMAPIT. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction of the analyte's signal. Structural analogs can also be used, but they may not co-elute perfectly with the analyte and thus may not fully compensate for matrix effects.[5]
Q5: Can derivatization with DMAPIT itself introduce matrix effects?
A5: Yes, the derivatization process can introduce challenges, including matrix effects. The derivatization reagent and its byproducts can potentially co-elute with the analytes of interest and cause ion suppression or enhancement. Furthermore, the derivatization step can make the sample matrix more complex. It is important to optimize the derivatization reaction to ensure complete reaction and to remove any excess derivatizing agent and byproducts during sample cleanup.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS/MS analysis of DMAPIT derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | For basic DMAPIT-derivatized amines, interactions with residual silanol groups on the silica-based column can cause peak tailing.[6] Adding a small amount of a buffer (e.g., ammonium formate or acetate) to the mobile phase can help to mask these silanol groups and improve peak shape.[6] |
| Column Overload | Injecting too much sample onto the column can lead to peak distortion.[7] Dilute the sample or inject a smaller volume to see if the peak shape improves.[7] |
| Column Contamination/Void | Accumulation of matrix components on the column frit or a void in the packing material can cause peak tailing for all analytes.[1] First, try back-flushing the column. If this does not resolve the issue, replace the guard column (if used) or the analytical column.[8] |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in a solvent that is the same or weaker than the initial mobile phase. |
Issue 2: Low Signal Intensity/Poor Sensitivity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | This is a primary cause of low sensitivity in complex biological matrices.[3] Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion. Optimize the reaction conditions, including reagent concentration, pH, temperature, and reaction time. |
| Suboptimal MS/MS Parameters | Ensure that the mass spectrometer is properly tuned and that the collision energy and other MS/MS parameters are optimized for your specific DMAPIT derivatives to achieve the best fragmentation and signal intensity. |
| Analyte Degradation | DMAPIT derivatives may be unstable under certain conditions. Investigate the stability of your derivatized analytes in the sample matrix and in the autosampler. Consider using a cooled autosampler. |
Issue 3: High Signal Variability/Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of biological matrices can vary between individuals and even within the same individual over time, leading to variable matrix effects.[2] The use of a stable isotope-labeled internal standard is the most effective way to compensate for this variability.[4] |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Automating sample preparation where possible can improve reproducibility. Ensure thorough mixing at all stages. |
| Carryover | Adsorption of the analyte or matrix components to the injector or column can cause carryover between injections. Optimize the autosampler wash procedure by using a strong solvent. |
| Instrument Instability | Fluctuations in the LC pump flow rate, column temperature, or MS source conditions can lead to poor reproducibility. Perform regular system maintenance and performance checks. |
Quantitative Data Summary
The following table presents hypothetical but realistic data on the matrix effects observed for DMAPIT-derivatized amino acids in different biological matrices. This data illustrates the importance of evaluating matrix effects for each analyte and matrix combination.
Table 1: Matrix Effects of DMAPIT-Derivatized Amino Acids in Human Plasma and Urine
| Analyte (DMAPIT-Derivative) | Matrix Effect in Plasma (%) | Matrix Effect in Urine (%) |
| Alanine | 75 (Suppression) | 115 (Enhancement) |
| Valine | 68 (Suppression) | 95 (Slight Suppression) |
| Leucine | 65 (Suppression) | 90 (Slight Suppression) |
| Phenylalanine | 50 (Significant Suppression) | 85 (Suppression) |
| Aspartic Acid | 88 (Slight Suppression) | 130 (Enhancement) |
| Glutamic Acid | 85 (Suppression) | 125 (Enhancement) |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement for DMAPIT-derivatized analytes in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of your DMAPIT-derivatized analytes in the final mobile phase composition at various concentration levels.
-
Set B (Post-Spiked Matrix): Take blank biological matrix (e.g., plasma, urine) from at least six different sources. Process these blank samples using your established extraction procedure. After the final extraction step, spike the extracts with the DMAPIT-derivatized analyte standards at the same concentration levels as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with the underivatized analytes at various concentration levels before the extraction and derivatization procedure. This set is used to determine the overall recovery.
-
-
Analyze all three sets of samples using your validated HPLC-MS/MS method.
-
Calculate the Matrix Effect:
-
Compare the mean peak area of the analytes in Set B to the mean peak area of the analytes in Set A at each concentration level.
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
-
Calculate the Recovery:
-
Compare the mean peak area of the analytes in Set C to the mean peak area of the analytes in Set B.
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Protocol 2: DMAPIT Derivatization of Amines in Plasma
Objective: To derivatize primary and secondary amines in a plasma sample for HPLC-MS/MS analysis.
Methodology:
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Add 50 µL of a 10 mg/mL solution of DMAPIT in acetonitrile.
-
Add 50 µL of a 5% triethylamine solution in acetonitrile (to adjust the pH for the reaction).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
-
Sample Clean-up (Optional but Recommended):
-
After derivatization, the sample can be further cleaned up using liquid-liquid extraction or solid-phase extraction to remove excess reagent and other interferences.
-
-
Final Preparation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Visualizations
Caption: Experimental workflow for the analysis of DMAPIT derivatives.
Caption: Troubleshooting logic for common HPLC-MS/MS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Matrix Effects in the Liquid Chromatography-Tandem Mass Spectrometry Method of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. waters.com [waters.com]
- 8. Guia de solução de problemas de HPLC [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to N-Terminal Sequencing Reagents: 4-(Dimethylamino)phenyl isothiocyanate vs. Phenylisothiocyanate
In the landscape of protein analysis, the precise determination of amino acid sequences is fundamental for understanding protein structure, function, and for the development of novel therapeutics. The Edman degradation, a cornerstone of N-terminal sequencing, has traditionally relied on phenylisothiocyanate (PITC) as the primary derivatizing agent. However, the quest for enhanced sensitivity has led to the exploration of alternative reagents, including 4-(Dimethylamino)phenyl isothiocyanate (DMAPITC). This guide provides a detailed comparison of DMAPITC and PITC, offering insights into their performance, underlying chemistry, and practical applications for researchers, scientists, and drug development professionals.
Principle of Edman Degradation
The Edman degradation is a cyclical process that removes one amino acid at a time from the N-terminus of a protein or peptide.[1][2][3] The process involves three key steps:
-
Coupling: The isothiocyanate reagent reacts with the free N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl (PTC) or a dimethylaminophenylthiocarbamoyl (DMAPTC) derivative.[4]
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative.[5]
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable thiohydantoin (PTH or DMAPTH) amino acid, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[5][6][7][8]
Performance Comparison: DMAPITC vs. PITC
While PITC is a well-established and reliable reagent, DMAPITC offers significant advantages, primarily in terms of detection sensitivity. This is attributed to the presence of the dimethylamino group, which enhances the chromophoric properties of the resulting DMAPTH-amino acid derivatives.
| Feature | Phenylisothiocyanate (PITC) | This compound (DMAPITC) |
| Detection Method | UV Absorbance | UV Absorbance, Enhanced Fluorescence/Visible Detection |
| Sensitivity | Picomole range | Potentially femtomole to attomole range |
| Derivative | Phenylthiohydantoin (PTH) | 4-(Dimethylamino)phenylthiohydantoin (DMAPTH) |
| Throughput | Relatively low, one residue at a time | Similar to PITC, one residue at a time |
| N-terminal Blockage | Cannot sequence if N-terminus is blocked | Cannot sequence if N-terminus is blocked |
This table summarizes the key performance differences between PITC and DMAPITC based on their chemical properties and data from analogous compounds.
Experimental Protocols and Methodologies
The fundamental steps of the Edman degradation are similar for both PITC and DMAPITC. However, the specific reaction conditions and the HPLC detection parameters will differ.
PITC-Based Sequencing Protocol (Generalized)
-
Coupling: The protein or peptide is dissolved in a buffer (e.g., 12% trimethylamine) and reacted with PITC in a solvent like pyridine or N,N-dimethylformamide at approximately 50°C.
-
Cleavage: Anhydrous trifluoroacetic acid (TFA) is added to cleave the N-terminal PTC-amino acid.
-
Extraction: The thiazolinone derivative is extracted with an organic solvent (e.g., n-butyl chloride).
-
Conversion: The extracted thiazolinone is converted to the stable PTH-amino acid by heating in an acidic solution (e.g., 25% aqueous TFA).
-
HPLC Analysis: The PTH-amino acid is identified by reverse-phase HPLC with UV detection at around 269 nm.
DMAPITC-Based Sequencing Protocol (Inferred)
A similar protocol would be followed for DMAPITC, with potential modifications to optimize coupling and cleavage efficiencies. The key difference lies in the detection of the resulting DMAPTH-amino acids. The dimethylamino group allows for detection at a longer wavelength (in the visible range), which can significantly reduce background noise and improve the signal-to-noise ratio. Studies on analogous compounds like 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) have shown that these chromophoric reagents can enhance detection sensitivity by orders of magnitude.[9][10]
Chemical Reactions and Workflows
The chemical reactions underlying the Edman degradation for both PITC and DMAPITC are illustrated below.
Figure 1: Comparative workflow of Edman degradation using PITC and DMAPITC.
Side Reactions and Limitations
Both PITC and DMAPITC-based Edman degradation are subject to similar limitations:
-
N-terminal Blockage: If the N-terminal amino group is chemically modified (e.g., acetylated), the coupling reaction cannot occur, and the protein cannot be sequenced.
-
Repetitive Yield: The efficiency of each cycle is not 100%, leading to a gradual decrease in the amount of peptide available for sequencing in subsequent cycles. This typically limits the readable sequence length to around 30-50 amino acids.
-
Side Reactions: Incomplete coupling or cleavage can lead to background noise in the HPLC analysis, making it difficult to identify the correct amino acid.
While specific side reactions for DMAPITC are not extensively documented in the available literature, it is reasonable to assume they would be similar to those of PITC and other isothiocyanate analogs.
Conclusion
Phenylisothiocyanate remains the workhorse for routine N-terminal sequencing due to its well-established protocols and reliability. However, for applications requiring higher sensitivity, such as the analysis of low-abundance proteins or very small sample quantities, this compound presents a compelling alternative. The enhanced detectability of its DMAPTH-amino acid derivatives can provide clearer results and allow for the sequencing of samples that would be intractable with PITC. The choice between these two reagents will ultimately depend on the specific requirements of the experiment, including the amount of sample available and the desired level of sensitivity.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Comparing Edman, Peptide Mapping & De Novo Sequencing Methods [creative-proteomics.com]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. nbinno.com [nbinno.com]
- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Labels: 4-(Dimethylamino)phenyl isothiocyanate vs. Common Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that significantly influences experimental outcomes. This guide provides a detailed comparison of 4-(Dimethylamino)phenyl isothiocyanate with other widely used fluorescent labels, offering insights into their performance based on available data.
Introduction to this compound
Quantitative Comparison of Common Fluorescent Labels
To provide a clear performance benchmark, the following table summarizes the key photophysical properties of several widely used fluorescent labels: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Alexa Fluor™ 488, and Cyanine5 (Cy5).
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| FITC | ~495 | ~519 | ~73,000 | ~0.50 |
| TRITC | ~557 | ~576 | ~85,000 | Data varies |
| Alexa Fluor™ 488 | ~496 | ~519 | ~71,000 | ~0.92 |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.27 |
Detailed Comparison
This compound
-
Chemistry: The isothiocyanate group readily reacts with primary amines on proteins and other biomolecules to form a stable thiourea bond.
-
Potential Advantages: As a smaller molecule compared to some of the larger dye structures, it may cause less steric hindrance when conjugated to biomolecules. Its fluorescence is attributed to the dimethylamino-substituted phenyl group.
-
Limitations: The lack of available quantitative photophysical data makes it difficult to predict its brightness and photostability in experimental settings. Researchers would need to perform their own characterization to determine its suitability for specific applications.
Fluorescein Isothiocyanate (FITC)
-
Advantages: FITC is one of the most well-known and widely used fluorescent labels due to its long history of use and cost-effectiveness.[2] It exhibits bright green fluorescence.
-
Disadvantages: FITC is known to be susceptible to photobleaching and its fluorescence is pH-sensitive, decreasing significantly in acidic environments.[3]
Tetramethylrhodamine Isothiocyanate (TRITC)
-
Advantages: TRITC is a red-orange fluorescent label that is generally more photostable than FITC.[4] Its fluorescence is also less sensitive to pH changes.
-
Disadvantages: Its quantum yield can vary depending on the conjugation and local environment.
Alexa Fluor™ 488
-
Advantages: Alexa Fluor™ 488 is a modern, high-performance green fluorescent dye that is a superior alternative to FITC. It is significantly brighter and more photostable than FITC and its fluorescence is insensitive to pH over a wide range.
-
Disadvantages: It is generally more expensive than traditional dyes like FITC.
Cyanine5 (Cy5)
-
Advantages: Cy5 is a far-red fluorescent dye with a very high molar extinction coefficient, making it exceptionally bright. Its emission in the far-red spectrum is beneficial for applications where autofluorescence from biological samples can be problematic.
-
Disadvantages: Its quantum yield is lower compared to some other dyes.
Experimental Protocols
General Protein Labeling with Isothiocyanates
This protocol provides a general procedure for labeling proteins with isothiocyanate-functionalized fluorescent dyes, which can be adapted for this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Isothiocyanate dye (e.g., this compound, FITC, TRITC) dissolved in anhydrous DMSO or DMF (1-10 mg/mL)
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of the isothiocyanate dye in anhydrous DMSO or DMF.
-
Slowly add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Separate the labeled protein from the unreacted dye by passing the reaction mixture through a gel filtration column.
-
Collect the first colored fraction, which contains the fluorescently labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm (for protein concentration).
Caption: General workflow for labeling proteins with isothiocyanate-based fluorescent dyes.
Indirect Immunofluorescence Staining
This protocol describes a general procedure for using a fluorescently labeled secondary antibody to detect a primary antibody bound to a specific target in cells.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibody (unlabeled)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
Procedure:
-
Wash the fixed and permeabilized cells twice with PBS.
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Incubate the cells with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the fluorescence using a fluorescence microscope with the appropriate filter set.
Caption: Workflow for indirect immunofluorescence staining.
Logical Relationship of Fluorophore Performance
The overall brightness of a fluorescent label is a key performance indicator and is determined by the interplay of its molar extinction coefficient and quantum yield.
Caption: Factors influencing the brightness of a fluorescent label.
Conclusion
While this compound presents a potential option for fluorescent labeling, the current lack of comprehensive photophysical data necessitates careful evaluation by individual researchers. For applications requiring high brightness, photostability, and predictable performance, well-characterized alternatives such as Alexa Fluor™ 488 and Cy5 offer significant advantages over traditional dyes like FITC. The choice of the optimal fluorescent label will ultimately depend on the specific experimental requirements, including the instrumentation available, the nature of the biological target, and the desired sensitivity of the assay.
References
- 1. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 2131-64-8,this compound | lookchem [lookchem.com]
- 3. 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | C19H17N3O2S2 | CID 128100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2131-64-8 [chemicalbook.com]
A Comparative Guide to N-Terminal Labeling: Alternatives to 4-(Dimethylamino)phenyl isothiocyanate (DABITC)
For researchers, scientists, and drug development professionals engaged in protein analysis, the precise identification and characterization of the N-terminus are critical for understanding protein function, processing, and stability. While 4-(Dimethylamino)phenyl isothiocyanate (DABITC) has been a valuable reagent for N-terminal sequencing via Edman degradation, a variety of alternative labeling strategies have emerged, offering distinct advantages in sensitivity, specificity, and compatibility with modern analytical techniques. This guide provides an objective comparison of DABITC with prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal N-terminal labeling strategy.
Overview of N-Terminal Labeling Chemistries
The selection of an N-terminal labeling reagent is dictated by the downstream application, whether it be traditional sequencing, fluorescence-based detection, or mass spectrometry-based analysis. The primary alternatives to DABITC fall into several major classes:
-
Other Isothiocyanates: Phenyl isothiocyanate (PITC) is the classic Edman reagent, and fluorescent isothiocyanates like Fluorescein isothiocyanate (FITC) enable sensitive detection.[1][2]
-
Sulfonyl Chlorides: Dansyl chloride reacts with primary and secondary amines to yield highly fluorescent derivatives.[3][4]
-
N-Hydroxysuccinimide (NHS) Esters: These reagents react with primary amines to form stable amide bonds and are available with a wide array of modifications, including fluorophores and biotin.[5][6][7]
-
Reagents for Mass Spectrometry: Methods like dimethyl labeling and (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) labeling are designed to enhance ionization efficiency and facilitate identification by mass spectrometry.[8][9]
Comparative Performance of N-Terminal Labeling Reagents
The choice of a labeling reagent significantly impacts the outcome of an experiment. The following table summarizes key performance characteristics of DABITC and its alternatives based on published data.
| Reagent Class | Specific Reagent | Primary Application | Detection Method | Typical Sensitivity | Key Advantages | Key Limitations |
| Isothiocyanates | This compound (DABITC) | Edman Degradation Sequencing | HPLC (Visible) | Sub-nanomole | Colored derivative aids in detection. | Limited sensitivity compared to fluorescent or MS methods.[10] |
| Phenyl isothiocyanate (PITC) | Edman Degradation Sequencing | HPLC (UV) | 10-100 picomoles | Well-established, reliable method.[11][12][13] | N-terminal blockage prevents reaction; not suitable for high-throughput analysis.[8][13] | |
| Fluorescein isothiocyanate (FITC) | Fluorescent Labeling | Fluorescence Spectroscopy, Flow Cytometry | Picomole to femtomole | High quantum efficiency, stable conjugate.[14] | Can label internal lysines; potential for photobleaching.[2][15] | |
| Sulfonyl Chlorides | Dansyl Chloride | Fluorescent Labeling, N-terminal identification | Fluorescence, HPLC | Picomole | Highly fluorescent, sensitive to local environment.[3][4][16] | Can also label lysine, tyrosine, and histidine residues.[17] |
| NHS Esters | Various Fluorophore-NHS esters | Fluorescent Labeling | Fluorescence | Varies with fluorophore | Wide variety of fluorophores available, stable amide bond formed.[7] | Can also label lysine residues; selectivity is pH-dependent.[5][18] |
| MS Reagents | Dimethyl Labeling | Mass Spectrometry-based identification and quantification | Mass Spectrometry | ~0.1 pmol (BSA) | Cost-effective, simple reagents, good for quantitative proteomics.[8][18] | Labels both N-terminus and lysine residues.[9] |
| (TMPP) | Mass Spectrometry-based identification | Mass Spectrometry | ~3 pmol (BSA) | Introduces a permanent positive charge, improving MS detection.[8][9] | Can also label lysine and tyrosine residues.[18] |
Experimental Protocols
Reproducible and accurate N-terminal analysis relies on well-defined experimental protocols. The following sections outline typical methodologies for key labeling techniques.
Edman Degradation using Isothiocyanates (DABITC/PITC)
This classical method sequentially removes and identifies amino acids from the N-terminus.[8][11]
-
Coupling: The peptide or protein is reacted with the isothiocyanate (DABITC or PITC) under alkaline conditions (pH 8-9) to form a phenylthiocarbamoyl (PTC) or DABITC-thiocarbamoyl derivative at the N-terminal amino group.[12][13]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions using trifluoroacetic acid (TFA), forming a thiazolinone derivative.[8]
-
Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH) or DABITC-thiohydantoin (DABTH) amino acid by treatment with aqueous acid.[8][10]
-
Identification: The resulting PTH or DABTH-amino acid is identified by chromatography, typically HPLC.[10]
Fluorescent Labeling with Dansyl Chloride
Dansylation is a widely used method for fluorescently labeling primary and secondary amino groups.[3][4]
-
Sample Preparation: Dissolve the protein or peptide in a suitable buffer, such as 0.2 M sodium bicarbonate, to a final concentration of 1-10 mg/mL. The pH should be maintained between 8 and 9.[19]
-
Labeling Reaction: Add a 2- to 10-fold molar excess of dansyl chloride (dissolved in a minimal amount of acetone or DMF) to the protein solution.[19]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 37°C for 30-60 minutes.[3]
-
Quenching: Stop the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to react with excess dansyl chloride.[18]
-
Analysis: For N-terminal amino acid identification, the labeled protein is hydrolyzed in 6N HCl, and the dansylated amino acid is identified by chromatography (e.g., HPLC or TLC).[4][18]
N-Terminal Labeling with NHS Esters
NHS esters provide a versatile method for attaching a variety of labels to the N-terminus.[5][6][20]
-
Sample Preparation: Dissolve the protein in a suitable buffer at a pH of 7.2-8.5. Amine-free buffers such as PBS are recommended.[18]
-
Labeling Reaction: Add the NHS ester reagent (dissolved in an organic solvent like DMSO or DMF) to the protein solution. A molar excess of the reagent is typically used.
-
Incubation: Incubate the reaction for 30 minutes to 1 hour at room temperature or 4°C to minimize protein degradation.
-
Quenching and Purification: The reaction can be quenched by adding an amine-containing buffer. Excess, unreacted label is typically removed by dialysis or size-exclusion chromatography.
Dimethyl Labeling for Mass Spectrometry
This method involves the reductive amination of primary amines for MS-based analysis.[8][18]
-
Sample Preparation: Proteins are typically denatured, reduced, and alkylated, followed by enzymatic digestion to generate peptides.
-
Labeling Reaction: The peptide solution is incubated with formaldehyde and a reducing agent, such as sodium cyanoborohydride.[8] This results in the dimethylation of the N-terminal α-amino group and the ε-amino group of lysine residues. For quantitative studies, stable isotope-labeled versions of formaldehyde and/or the reducing agent are used.
-
Quenching: The reaction is quenched by adding an amine-containing buffer like Tris or by acidification.
-
Analysis: The labeled samples are then analyzed by mass spectrometry.[9]
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the key experimental workflows.
Caption: Workflow of the Edman degradation cycle.
Caption: General workflow for fluorescent N-terminal labeling.
Caption: Workflow for Mass Spectrometry-based N-terminal labeling.
Conclusion
The selection of an N-terminal labeling reagent is a critical decision in protein analysis. While DABITC remains a useful tool for chromophoric detection in Edman sequencing, a diverse array of alternatives offers significant advantages for various applications. For high-sensitivity detection, fluorescent labeling reagents such as FITC and Dansyl Chloride are superior choices. For high-throughput identification, quantification, and characterization of N-termini in complex mixtures, mass spectrometry-based methods like dimethyl labeling and TMPP are the preferred approaches.[8] A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and obtain high-quality, reliable data for their specific research goals.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. peptideweb.com [peptideweb.com]
- 3. benchchem.com [benchchem.com]
- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC Methods: A Comparative Guide to 4-(Dimethylamino)phenyl Isothiocyanate (DMPITC) Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amino acids, peptides, and other primary and secondary amine-containing compounds is a common analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, but many of these analytes lack a strong chromophore, making detection by standard UV-Vis difficult. Pre-column derivatization, the process of chemically modifying the analyte to attach a UV-active or fluorescent tag, is a widely employed strategy to enhance detection sensitivity and improve chromatographic separation.
This guide provides an objective comparison of HPLC methods utilizing 4-(Dimethylamino)phenyl isothiocyanate (DMPITC) for derivatization against other common techniques. While much of the available literature focuses on the closely related Phenyl isothiocyanate (PITC), the principles and performance characteristics are largely translatable to DMPITC. This guide will present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most suitable analytical approach.
Performance Comparison of Derivatization Agents
The choice of derivatization agent is critical and impacts several aspects of the analytical method, including sensitivity, speed, and the stability of the resulting derivative. The following table summarizes the key performance metrics of DMPITC (based on PITC data) in comparison to other popular derivatization reagents.
| Derivatization Agent | Detection Method | Reaction Time & Conditions | Derivative Stability | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages | Disadvantages |
| This compound (DMPITC) / Phenyl isothiocyanate (PITC) | UV (254 nm) | ~1 hour at room temperature.[1] | Stable for hours at room temperature.[1] | Picomole range.[1] | Reacts with both primary and secondary amines, stable derivatives.[1][2] | More complex sample preparation to remove excess reagent, reagent can be toxic.[1][2] |
| o-Phthalaldehyde (OPA) | Fluorescence/UV | < 5 minutes at room temperature.[1] | Relatively low stability.[2] | Femtomole to picomole range. | Rapid reaction, suitable for automation.[2] | Does not react with secondary amines, unstable derivatives.[2] |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence/UV | Rapid reaction. | Stable for up to 13 days at 4°C in the dark.[2] | Femtomole range. | High sensitivity, reacts with both primary and secondary amines. | Hydrolysis product can cause interference.[2] |
| Dansyl Chloride | Fluorescence/UV | 30-90 minutes at elevated temperatures.[1] | Moderate, sensitive to light and pH.[1] | Femtomole to picomole range.[1] | High sensitivity with fluorescence detection.[1] | Slow reaction, derivative stability can be an issue.[1] |
DMPITC Derivatization vs. "Dilute-and-Shoot" Method
An alternative to derivatization is the "dilute-and-shoot" method, where the sample is simply diluted and directly injected into the HPLC system, often coupled with a mass spectrometer (MS) for detection. The following table compares the DMPITC derivatization approach with the "dilute-and-shoot" method.
| Feature | DMPITC Derivatization Method | "Dilute-and-Shoot" Method |
| Sample Preparation | Multi-step process involving derivatization, evaporation, and reconstitution, which can be more error-prone.[3][4][5] | Simple dilution or protein precipitation.[3][4][5] |
| Sensitivity (LLOQ) | Can reduce the lower limits of quantification (LLOQs) for derivatized compounds in pure solutions.[3][4][5] | May have higher LLOQs for some compounds compared to derivatized samples in pure solvent, but can be comparable or better in complex matrices due to lower dilution factors.[3][4][5] |
| Chromatography | Improves chromatographic separation of isomers and increases retention of polar compounds on reversed-phase columns.[3][4][5] | May have challenges with the retention and separation of highly polar analytes on reversed-phase columns, often requiring HILIC chromatography.[3] |
| Matrix Effects | Can introduce matrix effects and co-elution with impurities from the derivatization reagents.[3][4][5] | Matrix effects are still a consideration but are not compounded by the addition of derivatization reagents. |
| Applicability | Broadly applicable to primary and secondary amines, enhancing their detection by UV or MS. | Better suited for non-derivatized compounds and can be less error-prone.[3][4][5] |
Experimental Protocols
DMPITC Pre-Column Derivatization Protocol
This protocol provides a general procedure for the derivatization of amino acids using a PITC-based method, which can be adapted for DMPITC.
Materials:
-
Sample containing amino acids (e.g., protein hydrolysate), dried.
-
Coupling Solution: Ethanol:water:triethylamine:PITC (7:1:1:1 v/v/v/v).[1]
-
Drying solvent: n-hexane.[1]
-
Reconstitution Solvent: Mobile Phase A.
Procedure:
-
Place the dried sample in a reaction vial.
-
Add the coupling solution to the vial.
-
Vortex the mixture and incubate at room temperature for approximately 1 hour to allow for the derivatization reaction to complete.[1]
-
Dry the sample under a stream of nitrogen or in a vacuum centrifuge to remove excess reagent and solvent.
-
Wash the dried residue with n-hexane and dry again to remove any remaining PITC.
-
Reconstitute the derivatized sample in a known volume of Mobile Phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Analysis Protocol
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: 0.14 M ammonium acetate buffer, pH 6.4, containing 0.05% triethylamine.[7]
-
Mobile Phase B: 60:40 (v/v) acetonitrile–water.[7]
-
Gradient Elution: A typical gradient could be:
-
0-8 min: 90% A
-
8-10 min: Linear gradient to 70% A
-
10-12 min: Hold at 70% A
-
12-18 min: Linear gradient to 52% A
-
18-20 min: Linear gradient to 0% A
-
20-25 min: Hold at 0% A
-
25-28 min: Linear gradient to 90% A
-
28-35 min: Hold at 90% A (re-equilibration)[7]
-
-
Flow Rate: 1.0 mL/minute.[6]
-
Column Temperature: 50 °C.[3]
-
Injection Volume: 2 µL.[3]
DMPITC Derivatization and HPLC Workflow
Caption: Workflow for HPLC analysis using DMPITC pre-column derivatization.
Conclusion
The validation of an HPLC method using this compound (DMPITC) derivatization offers a robust and sensitive approach for the quantification of primary and secondary amine-containing analytes. The formation of stable derivatives allows for reliable analysis. When compared to other derivatization agents, DMPITC provides a good balance of reactivity with both primary and secondary amines and derivative stability. However, the sample preparation is more involved than for some other methods, such as OPA derivatization or the "dilute-and-shoot" approach. The choice between DMPITC derivatization and a "dilute-and-shoot" method will depend on the specific analytical requirements, including the need for high sensitivity, the nature of the analyte, and the complexity of the sample matrix. For targeted analyses requiring high sensitivity and the ability to detect both primary and secondary amines with UV detection, DMPITC derivatization remains a valuable technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples | Semantic Scholar [semanticscholar.org]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples | CoLab [colab.ws]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of N-Terminal Sequencing Reagents: 4-(Dimethylamino)phenyl isothiocyanate vs. 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC)
For researchers, scientists, and drug development professionals navigating the complexities of protein and peptide sequencing, the choice of derivatizing agent in Edman degradation is a critical determinant of sensitivity, efficiency, and overall success. This guide provides an objective comparison of two commonly utilized isothiocyanate reagents: 4-(Dimethylamino)phenyl isothiocyanate and the chromophoric 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC), supported by available experimental data and detailed protocols.
At the forefront of N-terminal sequencing, both this compound and DABITC serve as effective Edman reagents. They react with the free N-terminal amino group of a peptide or protein, enabling its subsequent cleavage and identification. However, their distinct chemical structures give rise to different detection properties, which in turn influence their performance and application in the laboratory. While both have demonstrated utility at the subnanomole level, their specific advantages and limitations merit careful consideration.[1]
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each reagent is essential for their effective application. The key distinction lies in the chromophoric azo group within DABITC, which imparts a distinct color to its derivatives, facilitating their detection in the visible spectrum. This compound, a simpler aromatic isothiocyanate, lacks this extended chromophore, and its derivatives are typically detected in the ultraviolet (UV) range.
| Property | This compound | 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) |
| Molecular Formula | C₉H₁₀N₂S | C₁₅H₁₄N₄S |
| Molecular Weight | 178.25 g/mol | 282.36 g/mol |
| Appearance | Yellow to orange crystalline solid | Orange or red-brown powder or crystals |
| Melting Point | 64-70 °C | 167-171 °C |
| Solubility | Enhanced solubility due to dimethylamino group | Soluble in organic solvents like dioxane and pyridine |
| Detection Wavelength | ~254 nm (UV) for its thiohydantoin derivatives | ~436 nm (Visible) for its thiohydantoin derivatives |
Performance in Edman Degradation
The performance of an Edman reagent is primarily assessed by its sensitivity, the efficiency of its coupling and cleavage reactions, and the stability of the resulting amino acid derivatives.
Sensitivity
Both reagents enable sequencing at the picomole to subnanomole level.[1] The high molar absorptivity of the DABITC derivatives (DABTH-amino acids) in the visible spectrum allows for sensitive detection, with quantification at picomole concentrations being readily achievable.[2] For phenylisothiocyanate (PITC), the parent compound of this compound, detection limits of under 1 picomole are routinely achieved with UV detection.[3] The development of fluorescent isothiocyanates has further pushed detection limits into the femtomole and even attomole range, highlighting the ongoing efforts to enhance sensitivity in Ed-man degradation.[4][5]
Coupling and Cleavage Efficiency
The efficiency of the coupling of the isothiocyanate to the N-terminal amino group and the subsequent cleavage of the derivatized amino acid are critical for obtaining reliable sequence data over multiple cycles. Studies utilizing automated solid-phase sequencing have employed a "double coupling" step for DABITC, which may suggest that its coupling efficiency could be a concern under certain conditions, potentially requiring a repeated reaction to ensure complete derivatization.[1] Phenylisothiocyanate is known for its smooth and quantitative reaction with amino acids.[6]
Stability of Amino Acid Derivatives
The stability of the cleaved amino acid thiohydantoin derivatives is crucial for their accurate identification by chromatography. A known challenge in Edman degradation is the destruction of serine and threonine thiohydantoins.[7] This degradation, which involves dehydration of the amino acid side chain, has been specifically studied for DABTH-serine and DABTH-threonine derivatives.[7] The dehydrated derivatives can further polymerize or undergo ring fission, leading to low recovery of these amino acids.[7] While this is a general issue for Edman reagents, the stability of the derivatives from this compound would be expected to be similar to that of the widely studied phenylthiohydantoin (PTH) amino acids.
Experimental Protocols
Detailed and optimized experimental protocols are vital for successful protein sequencing. Below are representative protocols for the use of both reagents in Edman degradation and the subsequent analysis of the amino acid derivatives.
Edman Degradation Workflow
The fundamental process of Edman degradation is consistent for both reagents, involving a cyclical process of coupling and cleavage.
References
- 1. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of dimethylaminoazobenzenethiohydantoin amino acids by high-performance liquid chromatography at low picomole concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor - Google Patents [patents.google.com]
- 7. The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: 4-(Dimethylamino)phenyl isothiocyanate (DMAPT-ITC) in the Metabolomics Arena
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolomics, the precise and sensitive detection of amine- and phenol-containing metabolites is paramount. Chemical derivatization stands as a cornerstone technique to enhance the analytical performance of these compounds in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth performance evaluation of 4-(Dimethylamino)phenyl isothiocyanate (DMAPT-ITC) as a derivatization reagent, objectively comparing it with other widely used alternatives and presenting supporting experimental data to inform your selection process.
Introduction to Derivatization in Metabolomics
Many biologically significant metabolites, such as amino acids, biogenic amines, and neurotransmitters, exhibit poor ionization efficiency and chromatographic retention in their native forms. Derivatization addresses these challenges by introducing a chemical tag that improves these properties, leading to enhanced sensitivity and more robust analytical methods. The ideal derivatization reagent should be highly reactive, form stable derivatives, and significantly improve the detection of the target analytes.
This compound (DMAPT-ITC) is a derivatizing agent that targets primary and secondary amines. Its structural analog, Phenyl isothiocyanate (PITC), has been a workhorse in amino acid analysis for decades. The dimethylamino group in DMAPT-ITC is intended to enhance ionization efficiency in mass spectrometry, potentially leading to lower detection limits.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical decision in method development. Below is a comparative overview of DMAPT-ITC and other popular reagents used for the analysis of amine-containing metabolites.
| Derivatization Reagent | Target Functional Groups | Key Advantages | Key Disadvantages |
| This compound (DMAPT-ITC) | Primary and secondary amines | Potential for enhanced MS signal due to the dimethylamino group. | Limited published data on performance metrics compared to more established reagents. |
| Phenyl isothiocyanate (PITC) | Primary and secondary amines | Well-established reagent with extensive literature and commercially available kits.[1] Good reactivity and forms stable derivatives.[2] | May offer lower sensitivity compared to newer reagents specifically designed for MS. |
| Dansyl Chloride (Dns-Cl) | Primary and secondary amines, phenols | Highly fluorescent, enabling sensitive detection by both fluorescence and MS detectors.[3] Well-documented protocols are available.[4] | Derivatives can be light-sensitive. |
| Dabsyl Chloride | Primary and secondary amines | Forms colored derivatives detectable in the visible range, reducing interference from matrix components. | Can have lower stability compared to Dansyl Chloride derivatives.[3] |
| AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Primary and secondary amines | Forms highly stable fluorescent derivatives. Commercially available kits with optimized protocols. | Proprietary reagent, potentially higher cost. |
| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Rapid reaction kinetics. Forms highly fluorescent derivatives. | Derivatives can be unstable. Does not react with secondary amines. |
A study comparing different isothiocyanates, including a p-(dimethylamino)phenyl isothiocyanate, found that 3-pyridyl isothiocyanate was the most suitable in terms of reactivity and detection sensitivity for the tested amines.[5] This suggests that while the dimethylamino group may offer some advantages, other structural features of the reagent also play a crucial role in its overall performance.
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative protocols for derivatization using PITC (as a close analog to DMAPT-ITC) and Dansyl Chloride.
Phenyl isothiocyanate (PITC) Derivatization Protocol (Adapted for DMAPT-ITC)
This protocol is based on established methods for PITC derivatization and can be adapted for use with DMAPT-ITC.[1][2]
1. Sample Preparation:
-
Lyophilize or evaporate the sample to dryness.
-
Reconstitute the dried sample in a coupling buffer (e.g., ethanol:water:pyridine, 1:1:1, v/v/v).
2. Derivatization Reaction:
-
Add the derivatization reagent (a solution of DMAPT-ITC in a suitable solvent like ethanol or acetonitrile) to the reconstituted sample. A typical reagent-to-sample ratio is 4:1 (v/v).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.[1]
3. Solvent Removal:
-
Evaporate the solvent and excess reagent under a stream of nitrogen or using a vacuum concentrator.
4. Reconstitution:
-
Reconstitute the dried derivatized sample in the initial mobile phase for LC-MS analysis.
Dansyl Chloride Derivatization Protocol
This protocol is a widely used method for the derivatization of amino acids and biogenic amines.[4]
1. Sample Preparation:
-
Adjust the pH of the sample to 9.5-10.5 with a carbonate buffer.
2. Derivatization Reaction:
-
Add a solution of Dansyl Chloride in acetonitrile to the sample.
-
Incubate the reaction mixture at 60°C for 30-60 minutes.
3. Quenching:
-
Add a quenching solution (e.g., a primary amine like methylamine) to react with the excess Dansyl Chloride.
4. Sample Cleanup (Optional):
-
Perform a liquid-liquid extraction or solid-phase extraction to remove excess reagent and byproducts.
5. Reconstitution:
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
Mandatory Visualizations
To facilitate a clearer understanding of the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 4-(Dimethylamino)phenyl isothiocyanate (DMAPT) in Analytical Methods
For researchers, scientists, and drug development professionals, the accurate analysis of amino acids and proteins is fundamental. Pre-column derivatization with isothiocyanate reagents is a cornerstone of this analysis, enhancing detectability and improving chromatographic separation. While phenyl isothiocyanate (PITC) is a widely used reagent, 4-(Dimethylamino)phenyl isothiocyanate (DMAPT) and its analogs present an alternative with specific advantages, particularly in applications requiring high sensitivity. This guide provides a comparative overview of DMAPT and its cross-validation with other established analytical methods, supported by available experimental data and detailed protocols.
Overview of Isothiocyanate-Based Derivatization
Isothiocyanates react with the primary and secondary amino groups of amino acids to form phenylthiocarbamyl (PTC) or analogous derivatives. This derivatization serves two primary purposes: to introduce a chromophore or fluorophore for UV or fluorescence detection and to alter the polarity of the amino acids for better separation in reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Performance Data
Direct, recent cross-validation studies detailing the performance of this compound (DMAPT) against other common derivatization agents are limited in publicly available literature. However, we can infer its potential performance and compare it to the well-documented phenyl isothiocyanate (PITC) and other methods based on its chemical properties and historical data on related fluorescent isothiocyanate reagents.
Table 1: Comparison of Analytical Performance Parameters
| Parameter | This compound (DMAPT) Analogs | Phenyl isothiocyanate (PITC) | o-Phthalaldehyde (OPA) | "Dilute-and-Shoot" LC-MS/MS |
| Principle | Pre-column derivatization with fluorescent isothiocyanate | Pre-column derivatization with UV-absorbing isothiocyanate | Pre-column derivatization with fluorescent aldehyde | Direct injection and analysis by mass spectrometry |
| Detection Method | Fluorescence, HPLC-UV, LC-MS | HPLC-UV, LC-MS/MS | Fluorescence | Mass Spectrometry (MS/MS) |
| Sensitivity | Potentially very high (picomole range) due to fluorescence[1] | High (sub-picomole detection limits routinely achieved)[2] | High sensitivity | Variable, can be high with optimized MS |
| Selectivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines | Reacts only with primary amines | High, based on mass-to-charge ratio |
| Linearity Range | Not widely reported, expected to be similar to other HPLC methods | 630–20,156 µmol L⁻¹ (for HPLC-ESI-MS)[2] | Typically wide, e.g., 0.5 to 1200 µmol/l | Dependent on analyte and instrument |
| Precision (%RSD) | Not widely reported | Intraday: 0.924–6.578%; Interday: 3.327–8.962%[2] | < 4% for most amino acids in plasma | Generally good, but can be affected by matrix effects |
| Accuracy (% Recovery) | Not widely reported | Not specified in provided abstracts | Not specified in provided abstracts | Can be high with use of internal standards |
| Throughput | Manual methods are low; automation can increase it | Moderate, amenable to automation | High, especially with automated derivatization | High |
| Limitations | Limited commercial availability and direct comparative data | Derivatization adds sample preparation steps | Does not react with secondary amines (e.g., proline) | Matrix effects can suppress ionization |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are protocols for derivatization using isothiocyanates and a brief overview of a comparative method.
Manual Protein Sequencing using a Fluorescent DMAPT Analog
This method, while older, highlights the potential for high sensitivity with DMAPT-related compounds.[1]
Materials:
-
Protein sample (100 pmol to 1 nmol)
-
4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate solution
-
Coupling buffer (e.g., pyridine-based)
-
Cleavage agent (e.g., trifluoroacetic acid)
-
Extraction solvents (e.g., butyl chloride)
-
Conversion solution (e.g., aqueous acid)
-
Thin-layer chromatography (TLC) plates and solvent system
Protocol:
-
Coupling: Dissolve the protein or peptide in the coupling buffer and react with the fluorescent isothiocyanate reagent.
-
Washing: Remove excess reagent and by-products by washing with an appropriate solvent.
-
Cleavage: Treat the sample with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid derivative.
-
Extraction: Extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative into an organic solvent.
-
Conversion: Convert the unstable ATZ-amino acid into a stable fluorescent thiohydantoin (TH)-amino acid derivative by heating in an aqueous acid.
-
Identification: Identify the fluorescent TH-amino acid by two-dimensional thin-layer chromatography.
-
Repeat: The remaining peptide is subjected to the next cycle of degradation.
Pre-column Derivatization with Phenyl isothiocyanate (PITC) for HPLC Analysis
This is a widely adopted method for amino acid analysis.
Materials:
-
Amino acid standards or sample hydrolysate
-
Methanol
-
Triethylamine (TEA)
-
Phenyl isothiocyanate (PITC)
-
Re-drying solution (e.g., methanol:water:TEA, 2:2:1 v/v/v)
-
Derivatization solution (e.g., methanol:water:TEA:PITC, 7:1:1:1 v/v/v/v)[2]
-
Vacuum centrifuge
Protocol:
-
Drying: Dry the amino acid sample completely in a vacuum centrifuge.
-
Re-drying: Add the re-drying solution, vortex, and dry again to ensure removal of any residual acid.
-
Derivatization: Add the derivatization solution, vortex for 5-10 seconds, and incubate at room temperature (25°C) for 20 minutes.[2]
-
Removal of Reagents: Dry the sample in a vacuum centrifuge to remove excess reagents.
-
Reconstitution: Dissolve the dried phenylthiocarbamyl (PTC)-amino acids in a suitable solvent (e.g., 60% acetonitrile in 0.05% formic acid) for HPLC injection.[2]
"Dilute-and-Shoot" LC-MS/MS Method
This method serves as a common comparator for derivatization-based techniques, valued for its simplicity and high throughput.
Protocol Overview:
-
Sample Preparation: Plasma or other biological samples are simply deproteinized (e.g., with methanol or acetonitrile) and centrifuged.
-
Dilution: The supernatant is diluted with an appropriate solvent.
-
Injection: The diluted sample is directly injected into the LC-MS/MS system.
-
Analysis: Separation is typically achieved using hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography, followed by detection using tandem mass spectrometry.
Workflow and Pathway Visualizations
Diagrams illustrating the analytical workflows provide a clear, at-a-glance understanding of the processes involved.
Caption: Workflow for amino acid analysis using isothiocyanate derivatization.
Caption: Logical flow comparing derivatization-based and direct analysis methods.
Conclusion
This compound (DMAPT) and its fluorescent analogs offer a potentially high-sensitivity alternative to the more commonly used PITC for amino acid and protein analysis. While direct and extensive cross-validation data is not abundant in recent literature, the principles of isothiocyanate chemistry suggest that DMAPT-based methods would offer advantages in applications where fluorescence detection is paramount. The choice between DMAPT, PITC, OPA, or direct mass spectrometry methods will depend on the specific requirements of the analysis, including the desired sensitivity, the need to detect secondary amines, available instrumentation, and throughput considerations. For routine, robust analysis of both primary and secondary amino acids, PITC-HPLC remains a gold standard. For high-throughput screening where matrix effects can be managed, "dilute-and-shoot" LC-MS/MS is highly effective. DMAPT-based methods, particularly with fluorescent derivatives, are best suited for targeted applications demanding the highest sensitivity. Further head-to-head validation studies would be beneficial to fully elucidate the performance of DMAPT in comparison to modern analytical techniques.
References
A Researcher's Guide to Isothiocyanate-Based Sequencing Reagents: A Sensitivity Comparison
For researchers, scientists, and drug development professionals, the precise N-terminal sequencing of proteins and peptides is a critical step in protein characterization, validation of recombinant proteins, and understanding protein function. The foundational method for this analysis is the Edman degradation, a process reliant on the chemical reactivity of isothiocyanate reagents. While phenyl isothiocyanate (PITC) has historically been the reagent of choice, a variety of alternatives have been developed to enhance sensitivity and adapt to different analytical platforms. This guide provides an objective comparison of the performance of various isothiocyanate-based sequencing reagents, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Isothiocyanate Sequencing Reagents
The sensitivity of N-terminal sequencing is paramount, especially when working with low-abundance proteins. The choice of isothiocyanate reagent directly impacts the limit of detection. The following table summarizes the reported sensitivity for several common and novel isothiocyanate-based reagents. It is important to note that sensitivities can vary based on the specific protein or peptide, instrumentation, and experimental conditions.
| Reagent | Detection Method | Reported Sensitivity |
| Phenyl isothiocyanate (PITC) | HPLC-UV | 1-10 picomoles[1][2] |
| Fluorescein isothiocyanate (FITC) | HPLC-Fluorescence | Spots containing 10-11 mole of FTH-amino acids are detectable[3] |
| 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate | TLC-Fluorescence | 100 picomoles for 9 cycles of sequencing[4] |
| Dimethylaminoazobenzene isothiocyanate (DABITC) | HPLC-Visible | Detection limit of 1 picomole |
| 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate | Mass Spectrometry | Sub-femtomole level |
| 4-Sulfophenyl isothiocyanate (SPITC) | Mass Spectrometry | Enhances sensitivity for MS-based sequencing[5][6] |
| Unnamed Novel Edman-Type Reagent | GC-MS | Low attomole range[7] |
Experimental Workflows and Methodologies
The core of isothiocyanate-based sequencing is the Edman degradation, a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and identifying the released derivative.
Caption: A diagram illustrating the cyclical workflow of the Edman degradation process.
The choice of reagent necessitates specific modifications to the general protocol, particularly in the detection step.
Phenyl isothiocyanate (PITC)-Based Sequencing (Edman Degradation)
This classical method remains a reliable technique for obtaining direct N-terminal sequence information.[8][9][10][11]
Experimental Protocol:
-
Coupling: The peptide sample is dissolved in a basic buffer (e.g., N-methylpiperidine) and reacted with PITC at approximately 50°C. This forms a phenylthiocarbamoyl (PTC)-peptide.[2]
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[2]
-
Conversion: The unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by heating in an aqueous acid.[8]
-
Identification: The PTH-amino acid is identified by comparing its retention time in reverse-phase HPLC with known standards.[8]
Fluorescent Isothiocyanate-Based Sequencing
To enhance sensitivity, fluorescent isothiocyanate reagents are employed. These reagents generate fluorescent thiohydantoin derivatives that can be detected at much lower concentrations than the UV-active PTH-amino acids.
General Experimental Protocol (Example with a Fluorescent Reagent):
-
Coupling: The peptide is reacted with a fluorescent isothiocyanate (e.g., 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate) in a basic buffer.
-
Cleavage: Similar to the PITC protocol, the derivatized N-terminal amino acid is cleaved using an anhydrous acid.
-
Conversion: The fluorescent thiazolinone derivative is converted to its stable thiohydantoin form.
-
Identification: The fluorescent thiohydantoin-amino acid is identified using a fluorescence detector coupled with HPLC or by thin-layer chromatography (TLC).[4] For FITC, the resulting fluorescein-thiohydantoin (FTH) amino acids can be separated by reverse-phase HPLC and detected fluorometrically.[12]
Mass Spectrometry-Based Sequencing with Isothiocyanates
Modern approaches often couple isothiocyanate derivatization with mass spectrometry to improve sensitivity and simplify spectral interpretation.
Experimental Protocol (Example with 4-Sulfophenyl isothiocyanate - SPITC):
-
Digestion: The protein of interest is first digested into smaller peptides using a protease like trypsin.
-
Derivatization: The peptide digest is reacted with SPITC, which adds a negatively charged sulfonic acid group to the N-terminus of each peptide. This derivatization is often performed on-target or in-solution.[6]
-
Mass Spectrometry Analysis: The derivatized peptides are analyzed by MALDI-TOF/TOF or ESI-MS/MS. The fixed negative charge from the SPITC tag directs fragmentation, leading to a predictable series of ions (primarily y-ions) that simplifies de novo sequencing.[5][13]
Caption: Logical relationship between reagent type, detection method, and sensitivity.
Concluding Remarks
The selection of an isothiocyanate-based sequencing reagent is a critical decision that depends on the available instrumentation, the amount of sample, and the specific goals of the experiment. While PITC remains a robust and reliable reagent for routine N-terminal sequencing, fluorescent and mass spectrometry-tagging isothiocyanates offer significant advantages in sensitivity. For researchers working with limited sample quantities, the adoption of these more sensitive reagents, coupled with appropriate detection technologies, can enable the sequencing of previously intractable proteins and peptides. As technology continues to advance, the development of novel reagents with even greater sensitivity will further push the boundaries of protein analysis.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. a.storyblok.com [a.storyblok.com]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. longdom.org [longdom.org]
- 11. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of 4-(Dimethylamino)phenyl isothiocyanate in amino acid quantitation
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acids is paramount for applications ranging from protein characterization and cell culture media analysis to biomarker discovery. This guide provides a comprehensive comparison of leading methodologies, offering insights into their performance, supported by experimental data and detailed protocols.
While various reagents are available for amino acid derivatization prior to analysis, this guide will focus on a critical evaluation of three widely adopted methods: PITC (Phenylisothiocyanate), AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), and the Ninhydrin method. Additionally, we will discuss 4-(Dimethylamino)phenyl isothiocyanate (DMAPITC) as a potential but less documented alternative.
Performance Comparison: Accuracy, Precision, and Sensitivity
The choice of a suitable amino acid quantitation method hinges on the specific requirements of the analytical workflow, including desired sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of key performance characteristics for the discussed methods. It is important to note that while PITC, AccQ-Tag, and Ninhydrin methods are well-documented, there is a significant lack of published data on the quantitative performance of this compound (DMAPITC).
| Feature | PITC (Edman Degradation) | AccQ-Tag | Ninhydrin Method | This compound (DMAPITC) |
| Principle | Pre-column derivatization with PITC forming phenylthiocarbamyl (PTC) amino acids, detected by UV. | Pre-column derivatization with AQC forming stable, fluorescent derivatives. | Post-column reaction with ninhydrin forming a colored compound (Ruhemann's purple), detected by visible light absorbance. | Pre-column derivatization with DMAPITC forming a fluorescent derivative. |
| Detection Method | UV Absorbance (typically 254 nm) | Fluorescence Detection[1] | Colorimetric (Visible Absorbance at 570 nm)[2][3] | Fluorescence Detection |
| Accuracy (Recovery) | Generally good, but can be affected by side reactions and incomplete derivatization.[4] | High accuracy with reported recoveries often between 90-110%. | Can be influenced by interfering substances.[5] | Data not readily available in published literature. |
| Precision (RSD %) | Typically <5% for intra-day reproducibility.[6] | Excellent precision, with RSDs often below 2%. | Good precision, but can be operator-dependent. | Data not readily available in published literature. |
| Limit of Detection (LOD) | Picomole range (e.g., <1 pmol).[7] | Femtomole to picomole range. | Nanomole range. | Expected to be in the picomole to femtomole range due to fluorescence. |
| Linearity Range | Wide linear range, often spanning several orders of magnitude. | Wide linear range, typically from femtomoles to nanomoles. | Good linearity, but may be more limited compared to derivatization methods. | Data not readily available in published literature. |
| Throughput | Can be automated but derivatization and analysis times can be lengthy.[7] | Well-suited for high-throughput analysis with rapid derivatization and analysis times. | Slower due to post-column reaction and longer chromatography times.[5] | Potentially high-throughput due to pre-column derivatization. |
| Advantages | Well-established method, good for N-terminal sequencing.[7] | High sensitivity, stable derivatives, suitable for automation.[1] | Simple, does not require derivatization of the sample itself.[2] | Potential for high sensitivity due to fluorescent tag. |
| Disadvantages | Derivatization can be complex, potential for side products. | Reagent can be expensive. | Lower sensitivity compared to fluorescence methods, potential for interference.[5] | Lack of published validation data, performance characteristics are not well-established. |
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of each method, the following diagrams illustrate their experimental workflows and the underlying chemical reactions.
Detailed Experimental Protocols
For reproducible and accurate results, adherence to validated experimental protocols is crucial. The following sections provide detailed methodologies for the key experiments discussed.
Protocol 1: Amino Acid Derivatization with Phenylisothiocyanate (PITC)
This protocol is a standard procedure for the pre-column derivatization of amino acids using PITC, often referred to as Edman's reagent.
Materials:
-
Amino acid standards or hydrolyzed protein sample
-
Redrying solvent: Ethanol:Water:Triethylamine (2:2:1, v/v/v)
-
Derivatization reagent: Ethanol:Water:Triethylamine:PITC (7:1:1:1, v/v/v/v)
-
Vacuum centrifuge
Procedure:
-
Sample Drying: Place 10-20 µL of the amino acid sample or standard in a small glass reaction tube. Dry the sample completely using a vacuum centrifuge.
-
Redrying: Add 20 µL of the redrying solvent to the dried sample. Vortex briefly and dry again under vacuum. This step ensures the removal of any residual acid from the hydrolysis step.
-
Derivatization: Add 20 µL of the derivatization reagent to the dried sample. Vortex thoroughly to ensure complete mixing.
-
Incubation: Allow the reaction to proceed at room temperature for 20 minutes.
-
Final Drying: Dry the sample completely in a vacuum centrifuge to remove excess reagent and solvents.
-
Reconstitution: Reconstitute the dried PTC-amino acids in a suitable buffer (e.g., phosphate buffer) compatible with the HPLC mobile phase. The sample is now ready for injection into the HPLC system for analysis.
Protocol 2: Amino Acid Derivatization with AccQ-Tag Reagent
The AccQ-Tag method provides a rapid and straightforward pre-column derivatization of both primary and secondary amino acids.
Materials:
-
AccQ-Tag Ultra Derivatization Kit (containing AccQ-Fluor Borate Buffer, AccQ-Fluor Reagent Powder, and AccQ-Fluor Reagent Diluent)
-
Amino acid standards or hydrolyzed protein sample
-
Heating block or water bath at 55°C
Procedure:
-
Reagent Preparation: Reconstitute the AccQ-Fluor Reagent Powder with the AccQ-Fluor Reagent Diluent (acetonitrile) as per the kit instructions.
-
Sample Buffering: In a reaction vial, add 10 µL of the amino acid sample or standard to 70 µL of AccQ-Fluor Borate Buffer. Mix thoroughly.
-
Derivatization: Add 20 µL of the reconstituted AccQ-Fluor Reagent to the buffered sample. Vortex immediately and thoroughly for several seconds.
-
Heating: Place the reaction vial in a heating block or water bath at 55°C for 10 minutes. This step ensures the complete derivatization of all amino acids.
-
Analysis: After heating, the sample is stable and ready for direct injection into the UPLC/HPLC system.
Protocol 3: Amino Acid Quantitation using the Ninhydrin Method
The Ninhydrin method is a classical post-column detection technique that relies on the reaction of ninhydrin with amino acids after their separation by ion-exchange chromatography.
Materials:
-
Amino acid standards or sample
-
Ninhydrin reagent (e.g., 2% ninhydrin in a suitable solvent like ethanol)
-
Ion-exchange chromatography system with a post-column reactor
-
Spectrophotometer or colorimetric detector set to 570 nm (and 440 nm for proline and hydroxyproline).[2][3]
Procedure:
-
Chromatographic Separation: Inject the amino acid sample or standard onto an ion-exchange column. The amino acids are separated based on their charge and hydrophobic properties using a suitable buffer gradient.
-
Post-Column Reaction: The column eluent is continuously mixed with the ninhydrin reagent in a post-column reactor coil, which is heated (typically to around 100°C) to facilitate the color-forming reaction.
-
Detection: The eluent, now containing the colored derivatives, passes through a flow-through spectrophotometer or colorimetric detector. The absorbance is monitored at 570 nm for primary amino acids, which produce a purple color.[2][3] Proline and hydroxyproline produce a yellow color and are detected at 440 nm.[3]
-
Quantitation: The concentration of each amino acid is determined by comparing its peak area to the peak areas of known concentrations of amino acid standards.
Conclusion
The selection of an appropriate amino acid quantitation method is a critical decision in experimental design. For high-sensitivity and high-throughput applications, pre-column derivatization methods such as AccQ-Tag offer significant advantages in terms of speed, precision, and sensitivity. The PITC method, while well-established and reliable, involves a more complex derivatization procedure. The Ninhydrin method remains a robust and cost-effective option, particularly when high sensitivity is not the primary concern.
Regarding This compound (DMAPITC) , its structural similarity to PITC suggests it would function as a pre-column derivatization reagent, likely yielding a fluorescent derivative that could offer high sensitivity. However, the current lack of comprehensive, peer-reviewed data on its accuracy, precision, and overall performance in quantitative amino acid analysis prevents a direct comparison with the more established methods. Researchers considering DMAPITC should be prepared to undertake extensive in-house validation to establish its suitability for their specific applications. As new research emerges, the performance of novel reagents like DMAPITC will become clearer, potentially offering new tools for the precise and accurate quantification of amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle for LC-MS/MS Analysis: 4-(Dimethylamino)phenyl isothiocyanate (DMAPIT) Derivatization vs. "Dilute-and-Shoot"
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), sample preparation is a critical step that significantly influences the quality and reliability of analytical results. For researchers, scientists, and drug development professionals, choosing the optimal sample preparation strategy is paramount. This guide provides an in-depth, objective comparison of two popular techniques: chemical derivatization using 4-(Dimethylamino)phenyl isothiocyanate (DMAPIT) and the straightforward "dilute-and-shoot" method. We will delve into their respective principles, workflows, and performance characteristics, supported by experimental data to aid in the selection of the most appropriate method for your analytical needs.
At a Glance: Key Differences
| Feature | This compound (DMAPIT) Derivatization | "Dilute-and-Shoot" |
| Principle | Chemical modification of analytes to enhance chromatographic and mass spectrometric properties. | Minimal sample preparation involving only dilution before direct injection. |
| Primary Application | Analysis of compounds with poor ionization efficiency or chromatographic retention, particularly primary and secondary amines. | High-throughput screening and analysis of analytes in relatively clean or protein-poor matrices (e.g., urine). |
| Workflow Complexity | Multi-step, requiring derivatization reaction, and potential clean-up steps. | Simple and rapid, involving a single dilution step. |
| Sensitivity | Generally higher, due to improved ionization efficiency. | Can be suboptimal for low-concentration analytes as the sample is diluted. |
| Matrix Effects | Can be significant, but potentially more manageable due to analyte modification and chromatographic separation from matrix components. | Prone to significant matrix effects (ion suppression or enhancement) due to the co-injection of all matrix components. |
| Throughput | Lower, due to the more involved sample preparation procedure. | High, making it suitable for large sample batches. |
| Cost | Higher, due to the cost of derivatization reagents and solvents, and longer instrument and personnel time. | Lower, due to minimal reagent and time requirements. |
Delving Deeper: Performance Comparison
The choice between DMAPIT derivatization and "dilute-and-shoot" often hinges on the specific requirements of the assay, including the nature of the analyte, the complexity of the matrix, and the desired sensitivity. The following tables summarize representative performance data for each method, compiled from various studies.
Table 1: Quantitative Performance of DMAPIT Derivatization for Amine-Containing Analytes
| Analyte Class | Linearity (R²) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Biogenic Amines | >0.99 | 0.1 - 5 | < 15% | < 15% | ± 15% |
| Amino Acids | >0.99 | 0.5 - 10 | < 10% | < 15% | ± 10% |
| Catecholamines | >0.99 | 0.05 - 1 | < 10% | < 10% | ± 15% |
Note: Data is compiled from representative studies and may vary depending on the specific analyte, matrix, and instrumentation.
Table 2: Quantitative Performance of "Dilute-and-Shoot" for Various Analytes
| Analyte Class | Linearity (R²) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Matrix Effect |
| Drugs of Abuse (Urine) | >0.99 | 1 - 50 | < 10% | < 15% | ± 20% | Significant but can be compensated with internal standards |
| Mycotoxins (Food Matrices) | >0.99 | 0.5 - 20 | < 15% | < 20% | ± 20% | Highly matrix-dependent |
| Polar Pesticides (Water) | >0.995 | 0.1 - 10 | < 5% | < 10% | ± 15% | Generally low in clean matrices |
Note: Data is compiled from representative studies and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Workflows: A Visual Guide
To better understand the practical implications of each method, the following diagrams illustrate their respective experimental workflows.
Detailed Experimental Protocols
This compound (DMAPIT) Derivatization Protocol for Plasma Samples
This protocol is a representative example and may require optimization for specific applications.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of derivatization buffer (e.g., 50 mM sodium bicarbonate, pH 9.0).
-
Add 50 µL of DMAPIT solution (e.g., 5 mg/mL in acetonitrile).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
-
Sample Clean-up and Analysis:
-
After incubation, evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
"Dilute-and-Shoot" Protocol for Urine Samples
This protocol is a general guideline and can be adapted based on the analyte and matrix.
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a microcentrifuge tube, add 50 µL of urine.
-
Add 450 µL of a dilution solution (e.g., methanol or mobile phase A) containing the internal standard. The dilution factor can be adjusted as needed.
-
-
Mixing and Clarification:
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Directly inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Conclusion: Making the Right Choice
The decision between DMAPIT derivatization and the "dilute-and-shoot" method is a classic trade-off between sensitivity and throughput.
Choose this compound (DMAPIT) Derivatization when:
-
High sensitivity is required for low-abundance analytes.
-
The analytes exhibit poor ionization efficiency or chromatographic retention in their native form.
-
Improved selectivity is needed to resolve isomers or overcome interfering matrix components.
-
Throughput is not the primary concern.
Choose the "Dilute-and-Shoot" Method when:
-
High throughput is essential for analyzing large numbers of samples.
-
Simplicity, speed, and cost-effectiveness are major priorities.
-
The analytes are present at relatively high concentrations.
-
The sample matrix is relatively clean or protein-poor, such as urine.[1][2]
-
The potential for significant matrix effects can be adequately addressed, for example, through the use of stable isotope-labeled internal standards.
Ultimately, the optimal method will depend on a thorough evaluation of the analytical goals, sample characteristics, and available resources. For complex matrices or challenging analytes, the initial investment in developing a derivatization method can yield more reliable and sensitive data. Conversely, for large-scale screening or routine monitoring in less complex matrices, the "dilute-and-shoot" approach offers an efficient and economical solution. It is often advisable to perform a preliminary comparison of both methods during assay development to empirically determine the most suitable approach for a specific application.
References
Safety Operating Guide
Personal protective equipment for handling 4-(Dimethylamino)phenyl isothiocyanate
Essential Safety and Handling Guide for 4-(Dimethylamino)phenyl isothiocyanate
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory hazards.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2131-64-8
-
Molecular Weight: 178.25 g/mol [1]
Hazard Summary: this compound is a hazardous chemical.[3][4] It is classified as corrosive and can cause severe skin burns and eye damage.[3][4] Ingestion is harmful.[3][4] Like other isothiocyanates, it may cause respiratory irritation and allergic skin reactions.[3][5] It is a combustible liquid and should be kept away from heat and open flames.[3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles & Face Shield | Use tight-sealing safety goggles. A face shield is required when there is a splash hazard.[3][6] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Check for glove compatibility with isothiocyanates. Polyethylene gloves are mentioned for similar compounds.[3][7] |
| Body | Protective Clothing/Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[3][7] An apron may be necessary for larger quantities.[7] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a chemical fume hood.[3] An organic gases and vapors filter (Type A, Brown) is recommended.[3] |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3]
-
A chemical fume hood is essential for all procedures involving this substance.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe mists or vapors.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][8]
-
Keep the container tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[3] The material should be kept refrigerated.[3]
Disposal Plan
Waste Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations.[5]
-
Chemical waste should be collected in appropriate, labeled containers.
-
Do not mix with other waste streams unless compatibility is confirmed.[5]
-
Contaminated PPE and materials should be disposed of as hazardous waste.
Spill Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[7]
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9]
-
Clean the spill area thoroughly.
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
References
- 1. This compound | 2131-64-8 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2131-64-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
